OVA Peptide(257-264) TFA
Descripción
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUCWCULSHVYBQ-VPZPQSBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H75F3N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OVA Peptide (257-264) TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ovalbumin peptide 257-264 (OVAp), with the sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), is a paramount tool in immunological research, serving as a model class I-restricted peptide epitope.[1][2][3] This guide delineates the mechanism of action of SIINFEKL, its presentation by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, and the subsequent activation of CD8+ cytotoxic T lymphocytes (CTLs).[1][4] Furthermore, this document will address the role of Trifluoroacetic acid (TFA) as a counter-ion in synthetic peptides and provide an overview of key experimental protocols and quantitative data relevant to the study of this crucial epitope.
Introduction to OVA Peptide (257-264) (SIINFEKL)
Chicken ovalbumin (OVA) is a protein that serves as a model antigen in immunology due to its ability to elicit both humoral and cellular immune responses. The octapeptide SIINFEKL, corresponding to amino acid residues 257-264 of OVA, is an immunodominant epitope in C57BL/6 mice.[5][6] When presented by the MHC class I molecule H-2Kb, the SIINFEKL-H-2Kb complex is a potent activator of OVA-specific CD8+ T cells.[2][4] This makes SIINFEKL an invaluable reagent for studying antigen presentation, T-cell activation, and for the development of vaccines and immunotherapies.[5][6]
The Role of Trifluoroacetic Acid (TFA)
Synthetic peptides, including SIINFEKL, are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), where Trifluoroacetic acid (TFA) is used as an ion-pairing agent.[7][8] Consequently, the final lyophilized peptide product is often a TFA salt.[7] While TFA is effective for purification, residual amounts in the peptide preparation can influence experimental outcomes.[9][10] It has been reported that TFA can affect cell proliferation and may even elicit an immune response in vivo.[7][9] Therefore, for sensitive in vitro and in vivo studies, it is crucial to be aware of the potential effects of TFA or to consider using peptides where TFA has been exchanged for a more biologically compatible counter-ion, such as acetate or hydrochloride.[9]
Core Mechanism of Action: From Antigen Presentation to T-Cell Activation
The immunological activity of SIINFEKL is centered around its presentation on the surface of antigen-presenting cells (APCs) and its subsequent recognition by CD8+ T cells.[1][11]
MHC Class I Antigen Processing and Presentation Pathway
Endogenously synthesized proteins, such as viral or tumor antigens, are degraded into smaller peptides by the proteasome in the cytoplasm.[1] These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4] In the ER, peptides of optimal length (typically 8-10 amino acids) bind to newly synthesized MHC class I molecules.[1][11] The resulting peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.[1] Exogenously supplied SIINFEKL can also be loaded onto surface MHC class I molecules of certain cell types or be cross-presented by dendritic cells.
The process of SIINFEKL presentation by H-2Kb is a key event in the initiation of an adaptive immune response. The stability of the SIINFEKL-H-2Kb complex is a critical factor in determining the magnitude of the T-cell response.[11]
CD8+ T-Cell Recognition and Activation
CD8+ T cells express T-cell receptors (TCRs) that specifically recognize the peptide-MHC complex. The interaction between the TCR, the SIINFEKL-H-2Kb complex, and the CD8 co-receptor initiates a signaling cascade within the T cell, leading to its activation.[1] Activated CD8+ T cells, also known as cytotoxic T lymphocytes (CTLs), proliferate and differentiate into effector cells. These effector CTLs are capable of recognizing and killing target cells presenting the SIINFEKL-H-2Kb complex, such as virus-infected cells or tumor cells.[1] They achieve this by releasing cytotoxic granules containing perforin and granzymes, and by expressing death receptor ligands like FasL.
Quantitative Data
The interaction between SIINFEKL and H-2Kb, and the subsequent T-cell response, have been quantitatively characterized in numerous studies.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | |||
| SIINFEKL to H-2Kb | ~5 nM | Surface Plasmon Resonance | [12] |
| Binding Half-Life (t1/2) | |||
| SIINFEKL-H-2Kb complex | ~6.5 hours | Cell-based decay assay | [12] |
| T-Cell Response | |||
| IFN-γ producing cells | Varies with stimulation conditions | ELISpot | [13] |
| % of CD8+ T cells producing IFN-γ | Varies with immunization protocol | Intracellular Cytokine Staining | [14][15] |
Key Experimental Protocols
SIINFEKL is widely used in a variety of immunological assays to assess antigen-specific T-cell responses.
MHC-Peptide Binding Assay
This assay measures the ability of a peptide to bind to a specific MHC molecule.
Protocol: Inhibition of Radiolabeled Peptide Binding [16]
-
Preparation of MHC Molecules: Purify H-2Kb molecules from cell lysates by affinity chromatography.
-
Radiolabeling of a Probe Peptide: Radiolabel a high-affinity probe peptide with ¹²⁵I using the chloramine-T method.
-
Competitive Binding: Incubate a constant amount of purified H-2Kb and radiolabeled probe peptide with varying concentrations of the test peptide (SIINFEKL).
-
Separation of Bound and Free Peptide: Separate the MHC-peptide complexes from free radiolabeled peptide using size exclusion chromatography.
-
Quantification: Measure the radioactivity in the fractions corresponding to the MHC-peptide complexes.
-
Data Analysis: Calculate the concentration of the test peptide that inhibits 50% of the binding of the radiolabeled probe peptide (IC₅₀).
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.[13]
Protocol: IFN-γ ELISpot for SIINFEKL-Specific T-Cells [13][17]
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals.
-
Cell Stimulation: Add the prepared cells to the coated wells in the presence of SIINFEKL peptide (e.g., 1-10 µg/mL). Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase (ALP).
-
Spot Development: Add a substrate solution (e.g., BCIP/NBT) to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS followed by flow cytometry allows for the simultaneous identification of the phenotype of cytokine-producing cells and the quantification of multiple cytokines at the single-cell level.[18][19]
Protocol: ICS for IFN-γ in CD8+ T-Cells [20][21]
-
Cell Stimulation: Stimulate isolated splenocytes or PBMCs with SIINFEKL peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD3, CD8, and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer, followed by permeabilization with a saponin-based buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ.
In Vivo Tumor Models
SIINFEKL is frequently used in preclinical cancer models to evaluate the efficacy of immunotherapies.[22][23]
Protocol: OVA-Expressing Tumor Challenge [14][15]
-
Tumor Cell Line: Use a tumor cell line that has been engineered to express ovalbumin (e.g., B16-OVA melanoma, E.G7-OVA lymphoma).
-
Tumor Implantation: Inject a known number of tumor cells subcutaneously or intravenously into C57BL/6 mice.
-
Immunization/Treatment: Immunize mice with a vaccine containing SIINFEKL or treat with an immunomodulatory agent.
-
Tumor Growth Monitoring: Measure tumor growth over time.
-
Immune Response Analysis: At the end of the experiment, isolate tumors, spleens, and lymph nodes to analyze the tumor-infiltrating lymphocytes and systemic anti-tumor immune responses using techniques like ELISpot and ICS.
Conclusion
The OVA peptide (257-264), SIINFEKL, remains an indispensable tool in immunology. Its well-defined interaction with the H-2Kb MHC class I molecule and the subsequent robust activation of CD8+ T cells provide a powerful system for dissecting the fundamental mechanisms of cellular immunity. A thorough understanding of its mechanism of action, coupled with standardized and quantitative experimental protocols, is essential for researchers and drug development professionals working to harness the power of the immune system to combat disease. The presence of TFA as a counter-ion in synthetic peptide preparations is an important consideration that should be addressed to ensure the reliability and reproducibility of experimental results.
References
- 1. Ova (257-264) - SIINFEKL cytotoxic T lymphocytes [genaxxon.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 16. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISPOT protocol | Abcam [abcam.com]
- 18. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. med.virginia.edu [med.virginia.edu]
- 21. anilocus.com [anilocus.com]
- 22. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 23. spandidos-publications.com [spandidos-publications.com]
Unraveling the Immunological Core: A Technical Guide to SIINFEKL Peptide TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunological research, particularly in the realms of T-cell activation, cancer immunotherapy, and vaccine development, the SIINFEKL peptide stands as a cornerstone model antigen. This octapeptide, derived from chicken ovalbumin (residues 257-264), is the immunodominant epitope recognized in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb. Its high affinity and specific interaction with the T-cell receptors (TCRs) of OT-I CD8+ T-cells have made it an invaluable tool for dissecting the intricacies of the cellular immune response. This technical guide provides an in-depth exploration of the function of SIINFEKL peptide, supplied as a trifluoroacetate (TFA) salt, with a focus on its mechanism of action, quantitative parameters, and detailed experimental applications.
The Role of Trifluoroacetic Acid (TFA) Salt
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that utilizes trifluoroacetic acid (TFA) as an ion-pairing agent to improve separation and peak shape.[1] Consequently, the final lyophilized peptide product is typically a TFA salt, where the TFA anion is ionically associated with positively charged residues and the N-terminus of the peptide.[1]
While TFA salts often enhance the solubility of peptides, it is crucial for researchers to be aware of the potential biological effects of residual TFA.[2] Studies have shown that TFA can influence experimental outcomes by altering cell proliferation and, in some in vivo contexts, eliciting immune responses.[3][4][5] For sensitive cell-based assays and particularly for in vivo studies, it is often recommended to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride.[4][5]
Core Function: MHC Class I Presentation and T-Cell Activation
The primary function of the SIINFEKL peptide is to act as a specific ligand for the H-2Kb MHC class I molecule, forming a peptide-MHC (pMHC) complex that is presented on the surface of antigen-presenting cells (APCs). This pMHC complex is then recognized by the TCR of CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, differentiation into cytotoxic T-lymphocytes (CTLs), and cytokine production.
Quantitative Data Summary
The interaction between SIINFEKL and H-2Kb, and the subsequent T-cell response, can be quantified. The following tables summarize key quantitative data derived from the scientific literature.
| Parameter | Value | Reference |
| Binding Affinity (KD) | 3.042 nM | --INVALID-LINK-- |
| Association Rate (kon) | 1.627 x 107 M-1h-1 | --INVALID-LINK-- |
| Dissociation Rate (koff) | 0.0495 h-1 | --INVALID-LINK-- |
| Predicted IC50 for H-2Kb Binding | Strong binder (threshold <500 nM) | --INVALID-LINK-- |
| Assay | SIINFEKL Concentration for Optimal Response | Reference |
| In vitro OT-I T-cell Activation | 0.1 µg/mL (for initial stimulation) | --INVALID-LINK-- |
| In vitro Killing of B16 Cells by OT-1 Cells | 10-6 M (for target cell pulsing) | --INVALID-LINK-- |
| Pulsing Splenocytes for Flow Cytometry | 30 µM | --INVALID-LINK-- |
Signaling Pathway
The recognition of the SIINFEKL/H-2Kb complex by the OT-I TCR triggers a sophisticated intracellular signaling cascade, which is fundamental to the activation of CD8+ T-cells.
Experimental Protocols
Detailed methodologies for key experiments utilizing SIINFEKL peptide are provided below.
Cell-Free MHC Class I-Peptide Binding Assay
This assay measures the direct binding of a peptide to purified MHC class I molecules.
Methodology:
-
Reagents and Materials:
-
Purified, soluble H-2Kb molecules.
-
A high-affinity, fluorescently labeled reporter peptide for H-2Kb.
-
Unlabeled SIINFEKL peptide (as the competitor).
-
Assay buffer (e.g., PBS with a non-ionic detergent).
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled SIINFEKL peptide.
-
In a microplate, combine a fixed concentration of purified H-2Kb molecules and the fluorescently labeled reporter peptide.
-
Add the different concentrations of unlabeled SIINFEKL peptide to the wells. Include a control with no unlabeled peptide.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (can range from a few hours to overnight).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The displacement of the labeled peptide by the unlabeled SIINFEKL will result in a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the concentration of the unlabeled SIINFEKL peptide to determine the IC50 value.
-
The binding affinity (Kd) can then be calculated from the IC50 value.
-
In Vitro T-Cell Activation Assay
This protocol details the stimulation of OT-I T-cells using APCs pulsed with SIINFEKL.
References
An In-Depth Technical Guide to OVA Peptide (257-264) TFA in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of OVA Peptide (257-264) TFA, a cornerstone reagent in immunological research. We will delve into its fundamental properties, the critical role of the trifluoroacetic acid (TFA) counter-ion, detailed experimental protocols, and the underlying signaling pathways it triggers.
Core Concepts: Understanding OVA Peptide (257-264)
The chicken ovalbumin (OVA) protein is a widely used model antigen in immunology. The specific 8-amino acid peptide fragment, OVA (257-264), with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is an immunodominant epitope. This means it is a primary part of the antigen recognized by the immune system. Specifically, it binds with high affinity to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes (CTLs), making it an invaluable tool for studying T-cell activation, immune responses, and vaccine efficacy.[1][2][3][4][5]
The Role of Trifluoroacetic Acid (TFA)
Synthetic peptides, including OVA (257-264), are typically produced using solid-phase peptide synthesis (SPPS). Trifluoroacetic acid (TFA) is a strong acid used during the cleavage of the peptide from the resin and in the purification process via reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] Consequently, the final lyophilized peptide is often present as a TFA salt, with the TFA counter-ion associated with positively charged residues.[6]
While suitable for many applications, residual TFA can be cytotoxic and may interfere with biological assays, particularly in cell-based studies and in vivo experiments.[6][8] Therefore, for sensitive applications, it is crucial to either remove the TFA or exchange it for a more biocompatible counter-ion like acetate or chloride.[6][9]
Quantitative Data
The following tables summarize key quantitative data for OVA Peptide (257-264).
Table 1: Physicochemical Properties of OVA Peptide (257-264)
| Property | Value | Reference(s) |
| Sequence | H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL) | [2][4] |
| Molecular Weight | 963.13 g/mol | [4] |
| Purity (Typical) | >95% (via HPLC) | [2][4] |
| Form | Lyophilized Powder | [2] |
Table 2: MHC-I Binding Affinity of OVA Peptide (257-264)
| Peptide | MHC Allele | Binding Affinity (IC50) | Reference(s) |
| SIINFEKL | H-2Kb | ~10 nM | [10] |
| SIINFEKL | H-2Kb | 215.07 nM | [11] |
Note: IC50 values can vary between experimental setups.
Experimental Protocols
Detailed methodologies for key experiments involving OVA Peptide (257-264) are provided below.
TFA Removal from Synthetic Peptides (TFA/HCl Exchange)
This protocol describes the exchange of TFA counter-ions for chloride ions.[1][9][12]
Materials:
-
OVA Peptide (257-264) TFA salt
-
Distilled water
-
100 mM Hydrochloric acid (HCl)
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water at a concentration of 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution in liquid nitrogen.
-
Lyophilize the frozen solution overnight to remove all liquid.
-
Repeat steps 1-5 at least two more times to ensure complete exchange.
-
After the final lyophilization, the peptide is ready for use as the hydrochloride salt.
In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)
This protocol details the stimulation of OVA-specific CD8+ T-cells and subsequent analysis of cytokine production.[13][14]
Materials:
-
Splenocytes from OT-I transgenic mice (or other source of OVA-specific CD8+ T-cells)
-
Complete RPMI medium
-
OVA Peptide (257-264) (TFA-free)
-
Brefeldin A
-
Anti-CD8 antibody (fluorescently conjugated)
-
Anti-IFN-γ antibody (fluorescently conjugated, for intracellular staining)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^6 cells/well in complete RPMI medium.
-
Add OVA (257-264) peptide to the desired final concentration (e.g., 1 µg/mL).
-
Incubate for 2 hours at 37°C and 5% CO2.
-
Add Brefeldin A to each well to a final concentration of 10 µg/mL and incubate for an additional 4 hours.
-
Harvest the cells and stain for the surface marker CD8.
-
Fix and permeabilize the cells according to the manufacturer's instructions for the fixation/permeabilization kit.
-
Stain for intracellular IFN-γ.
-
Wash the cells and resuspend in FACS buffer.
-
Analyze the cells by flow cytometry, gating on the CD8+ population to determine the percentage of IFN-γ producing cells.
In Vivo Cytotoxicity Assay
This protocol outlines a method to measure the cytotoxic activity of OVA-specific CD8+ T-cells in vivo.[15][16][17]
Materials:
-
Splenocytes from naïve C57BL/6 mice
-
OVA Peptide (257-264) (TFA-free)
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
Phosphate-buffered saline (PBS)
-
Immunized and control mice
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from naïve C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with OVA (257-264) peptide (e.g., 10 µM) for 1-3 hours at 37°C. Leave the other population unpulsed.
-
Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM) and the unpulsed population with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled populations at a 1:1 ratio.
-
Inject the mixed cell suspension intravenously into immunized and control mice (e.g., 1 x 10^7 total cells per mouse).
-
After 18 hours, sacrifice the mice and prepare single-cell suspensions from their spleens.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.
-
Calculate the percentage of specific lysis.
Visualizing Molecular and Experimental Processes
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Signaling Pathway of CD8+ T-Cell Activation
Caption: Simplified signaling cascade upon TCR engagement with the OVA(257-264)-MHC-I complex.
Experimental Workflow for In Vitro T-Cell Stimulation and ICS
Caption: Step-by-step workflow for intracellular cytokine staining (ICS) assay.
Logical Relationship of TFA in Peptide Synthesis and Use
Caption: Decision-making process regarding TFA in synthetic peptides for research.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. journals.asm.org [journals.asm.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. OVA (257-264) Peptide Fragment [anaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation [mdpi.com]
- 8. genscript.com [genscript.com]
- 9. lifetein.com [lifetein.com]
- 10. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. peptide.com [peptide.com]
- 13. Distinct PKC-mediated posttranscriptional events set cytokine production kinetics in CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antigen-Specific In Vivo Killing Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of OVA Peptide (257-264) in Immunological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chicken ovalbumin (OVA) peptide spanning amino acids 257-264, commonly known by its sequence H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL), stands as a cornerstone of modern immunology. Its discovery as the immunodominant epitope presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb, revolutionized the study of CD8+ T cell responses. This guide provides a comprehensive overview of the discovery, immunological significance, and experimental utility of the SIINFEKL peptide. It details the molecular interactions governing its presentation, the signaling pathways it triggers, and the quantitative parameters that define its potency. Furthermore, it furnishes detailed protocols for key experiments and visualizes complex biological and experimental processes, serving as a critical resource for professionals in immunology and drug development.
Discovery and Identification
The journey to pinpointing SIINFEKL as a key immunological tool began with the broader effort to understand how the immune system recognizes and responds to foreign proteins. Ovalbumin, being a readily available and highly immunogenic protein, was a natural choice for these studies. Researchers observed that cytotoxic T lymphocytes (CTLs) from C57BL/6 mice immunized with ovalbumin could efficiently kill target cells presenting OVA-derived peptides.
The critical breakthrough was the identification of the precise 8-amino acid sequence, SIINFEKL, as the minimal and dominant peptide epitope recognized by these CTLs.[1] This octameric peptide is derived from the proteolytic processing of the full-length ovalbumin protein within the cell's cytoplasm.[2] It is then transported into the endoplasmic reticulum, where it binds with high affinity to the peptide-binding groove of the H-2Kb MHC class I molecule.[3][4] This peptide-MHC (pMHC) complex is subsequently transported to the cell surface for presentation to CD8+ T cells. The high stability and potent agonist activity of the SIINFEKL/H-2Kb complex solidified its status as a model system for dissecting the intricacies of antigen presentation and T cell activation.[2][5]
Immunological Significance
The significance of the OVA(257-264) peptide is rooted in its role as a powerful and highly specific tool for studying CD8+ T cell (CTL) immunity. Its utility spans fundamental research into T cell activation, tolerance, and memory, as well as preclinical development of vaccines and immunotherapies.[6][7]
Core Applications:
-
Model Antigen: SIINFEKL is arguably the most widely used model antigen for tracking CD8+ T cell responses in mice. Its defined sequence and specific MHC restriction (H-2Kb) allow for precise monitoring of antigen-specific T cell populations.[6][8]
-
T Cell Activation Studies: The peptide is used to stimulate CTLs in vitro and in vivo to study the molecular mechanisms of T cell receptor (TCR) signaling, cytokine production, proliferation, and cytotoxic function.[6][9]
-
Vaccine Development: In preclinical models, SIINFEKL is incorporated into vaccine formulations to assess the efficacy of different adjuvants, delivery systems, and immunization strategies in eliciting robust anti-tumor or anti-viral CTL responses.[7][10]
-
Immunotherapy Research: The peptide is essential for evaluating cancer immunotherapy approaches, such as checkpoint blockade, by enabling the tracking of tumor-specific T cell responses in preclinical tumor models that express ovalbumin as a surrogate tumor antigen.[7][11]
-
Epitope Mapping and Tracking: The development of monoclonal antibodies, such as clone 25-D1.16, which specifically recognize the SIINFEKL/H-2Kb complex, allows for the direct visualization and quantification of antigen-presenting cells (APCs) in vivo.[7][12][13]
Quantitative Data and Binding Characteristics
The potency of SIINFEKL as an immunodominant epitope is quantifiable through its biochemical and cellular interactions. These parameters are critical for interpreting experimental results and for designing new immunotherapeutics.
| Parameter | Description | Typical Values / Observations | Reference(s) |
| MHC Class I Binding Affinity | The strength of the interaction between the SIINFEKL peptide and the H-2Kb molecule. High affinity leads to stable complex formation and prolonged presentation on the cell surface. | High affinity. Modifications to anchor residues (Phe at P5, Leu at P8) significantly decrease binding and H-2Kb stabilization. | [3][14] |
| TCR Functional Avidity | The concentration of pMHC complex required to elicit a half-maximal T cell response. It reflects the overall sensitivity of the T cell to its target antigen. | OT-1 T cells, which have a TCR specific for SIINFEKL/H-2Kb, exhibit high functional avidity, responding to very low concentrations of the peptide. | [5] |
| Immunogenicity | The ability of the peptide to elicit a CD8+ T cell response in vivo. | Highly immunogenic. Immunization with doses as low as 1-10 µg of peptide emulsified in adjuvant can elicit robust IFN-γ secretion and CTL responses. | [1][15] |
| Cross-Presentation Efficiency | The efficiency with which exogenous ovalbumin is taken up by APCs, processed, and its SIINFEKL epitope presented on MHC class I. | Efficiently cross-presented by dendritic cells (DCs), particularly cDC1s, which is crucial for priming naive CD8+ T cells. | [10][16] |
Key Molecular and Cellular Pathways
MHC Class I Antigen Processing and Presentation Pathway
The presentation of the endogenous SIINFEKL peptide follows the canonical MHC class I pathway. Exogenous ovalbumin can also be presented via cross-presentation, a pathway critical for priming CD8+ T cells against viruses and tumors.
TCR Signaling Cascade Upon Recognition of SIINFEKL/H-2Kb
The interaction between a CD8+ T cell's TCR and the SIINFEKL/H-2Kb complex on an APC initiates a complex signaling cascade, leading to T cell activation.[17][18] This process is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the kinase Lck.[19] This triggers a cascade involving ZAP-70, LAT, and SLP-76, which ultimately activates downstream transcription factors like NFAT, NF-κB, and AP-1, driving cytokine production, proliferation, and the acquisition of effector functions.[9][20]
Detailed Experimental Protocols
The following are methodologies for key experiments utilizing the OVA(257-264) peptide.
In Vivo Cytotoxicity (CTL) Assay
This assay measures the ability of immunized mice to kill peptide-loaded target cells in vivo.
Protocol:
-
Target Cell Preparation: a. Harvest splenocytes from a naive syngeneic mouse (e.g., C57BL/6). b. Split the splenocyte population into two. c. Target Population: Pulse with 1-10 µM SIINFEKL peptide and label with a high concentration of a fluorescent dye (e.g., 2.5 µM CFSE) for 10 minutes at 37°C.[11] d. Control Population: Leave unpulsed (or pulse with an irrelevant peptide) and label with a low concentration of the same dye (e.g., 0.25 µM CFSE). e. Wash both populations extensively to remove excess peptide and dye. f. Mix the two populations at a 1:1 ratio.
-
Injection: Inject the mixed cell population (approx. 10-20 x 10⁶ total cells) intravenously into both immunized and control (naive) mice.
-
Analysis: a. After 12-18 hours, harvest spleens from recipient mice. b. Analyze splenocytes by flow cytometry. c. Gate on the fluorescently labeled cells and quantify the number of cells in the high-dye (target) and low-dye (control) peaks.
-
Calculation: a. Calculate the ratio of (Control Cells / Target Cells) for both naive and immunized mice. b. Percent Specific Lysis = [1 - (Ratio Naive / Ratio Immunized)] x 100.
ELISpot Assay for IFN-γ Secretion
This highly sensitive assay quantifies the frequency of antigen-specific, cytokine-secreting T cells.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: a. Wash the plate and block with cell culture medium containing 10% FBS. b. Prepare a single-cell suspension of splenocytes or lymphocytes from immunized mice. c. Add a known number of cells (e.g., 2-5 x 10⁵ cells/well) to the wells.
-
Stimulation: a. Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL for stimulation.[21] b. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: a. Lyse the cells and wash the plate extensively. b. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash, then add streptavidin-alkaline phosphatase (or HRP) conjugate and incubate for 1 hour. d. Wash and add the substrate (e.g., BCIP/NBT). Spots will form where IFN-γ was secreted.
-
Analysis: Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Conclusion
The OVA(257-264) or SIINFEKL peptide is more than just a sequence of eight amino acids; it is a fundamental tool that has enabled decades of immunological discovery. Its well-characterized interaction with the H-2Kb molecule and the OT-1 TCR provides a robust and reproducible system for investigating the core principles of CD8+ T cell biology.[5][6] For researchers in basic science and professionals in drug development, a thorough understanding of this model system remains indispensable for advancing the next generation of vaccines and immunotherapies.
References
- 1. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), APC (17-5743-82) [thermofisher.com]
- 13. InVivoMAb anti-mouse MHC Class I (H-2Kb) bound to SIINFEKL peptide (OVA residues 257-264) | Bio X Cell [bioxcell.com]
- 14. Vaccination with High-Affinity Epitopes Impairs Antitumor Efficacy by Increasing PD-1 Expression on CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. cd-genomics.com [cd-genomics.com]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. files.core.ac.uk [files.core.ac.uk]
The Role of OVA Peptide (257-264) in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin peptide 257-264, commonly known as SIINFEKL, is a cornerstone of immunological research, serving as a model class I-restricted peptide antigen for studying CD8+ T-cell responses. Derived from chicken egg albumin, this octapeptide binds with high affinity to the murine major histocompatibility complex (MHC) class I molecule H-2Kb, forming a stable peptide-MHC (pMHC) complex.[1][2] This complex is recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells, a widely used transgenic model in immunology.[3][4][5] The robust and specific interaction between SIINFEKL, H-2Kb, and the OT-I TCR provides a powerful and reproducible system for dissecting the fundamental mechanisms of T-cell activation, from initial antigen recognition to downstream effector functions. This technical guide provides an in-depth overview of the role of OVA peptide (257-264) in T-cell activation, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.
Quantitative Data Summary
The activation of OT-I T-cells by the SIINFEKL peptide is a concentration-dependent process, characterized by a high binding affinity between the peptide and the H-2Kb molecule, and a specific range of peptide concentrations that elicit optimal T-cell responses.
Table 1: Binding Affinity of SIINFEKL to H-2Kb
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 3.042 nM | [3] |
| Dissociation Constant (Kd) Range | 1.5 - 7 nM | [3] |
| On-rate (kon) | 1.627 x 10^7 M⁻¹h⁻¹ | [3] |
| Off-rate (koff) | 0.0495 h⁻¹ | [3] |
Table 2: Effective Concentrations of SIINFEKL for T-Cell Activation
| Application | Peptide Concentration | Cell Type | Assay | Reference |
| In vitro T-cell Stimulation | 0.1 µg/mL | OT-I Splenocytes | T-cell blast preparation | [4] |
| In vitro T-cell Stimulation | 10⁻⁸ to 10⁻² µg/mL | OT-I CD8+ T-cells | Intracellular Cytokine Staining | |
| Peptide Pulsing of Splenocytes | 30 µM | C57BL/6 Splenocytes | Flow Cytometry | [6] |
| Peptide Pulsing of Dendritic Cells | 10 µg/mL | Bone Marrow-Derived Dendritic Cells | In vitro co-culture | |
| ELISPOT Assay | 10 µg/mL | T-cells and Antigen Presenting Cells | IFN-γ ELISPOT | [7] |
| In vivo Cytotoxicity Assay | 10 µg/mL | Splenocytes (Target cells) | In vivo killing assay |
Signaling Pathways in T-Cell Activation
The binding of the SIINFEKL-H-2Kb complex to the OT-I TCR initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation, and the acquisition of effector functions.
T-Cell Receptor Signaling Cascade
The initial recognition of the pMHC complex by the TCR triggers the activation of Src-family kinases, particularly Lck.[8][9][10][11] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex.[9][11] This phosphorylation event creates docking sites for the Syk-family kinase, ZAP-70.[8][9][11] Recruited ZAP-70 is subsequently phosphorylated and activated by Lck, enabling it to phosphorylate downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT).[8][9][12] Phosphorylated LAT serves as a scaffold for the assembly of a larger signaling complex, which ultimately leads to the activation of multiple downstream pathways, including the PLCγ-mediated calcium mobilization, the Ras-MAPK pathway, and the PKC-NF-κB pathway, culminating in changes in gene expression that drive T-cell activation.[13][14]
Experimental Protocols
In Vitro T-Cell Activation Assay
This protocol outlines the basic steps for stimulating OT-I T-cells with SIINFEKL peptide in vitro to assess activation markers or cytokine production.
Methodology:
-
Cell Isolation: Isolate splenocytes from an OT-I transgenic mouse. CD8+ T-cells can be enriched using magnetic bead separation. Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs) or splenocytes from a wild-type mouse, should also be prepared.
-
Peptide Pulsing: Plate APCs in a 96-well flat-bottom plate. Add SIINFEKL peptide to the desired final concentration (e.g., 10 µg/mL) and incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC class I molecules.
-
Washing: After incubation, wash the APCs twice with culture medium to remove any unbound peptide.
-
Co-culture: Add the isolated OT-I CD8+ T-cells to the wells containing the peptide-pulsed APCs at a suitable T-cell to APC ratio (e.g., 1:1 or 2:1).
-
Incubation: Co-culture the cells for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After incubation, the supernatant can be collected to measure secreted cytokines (e.g., IFN-γ, IL-2) by ELISA or CBA. The cells can be harvested and stained with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) for analysis by flow cytometry. For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A) should be added for the last 4-6 hours of culture.[15]
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is for the detection of intracellular cytokines produced by T-cells following stimulation.
References
- 1. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Imaging and Analysis of OT1 T Cell Activation on Lipid Bilayers [protocols.io]
- 5. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 12. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling from T cell receptors (TCRs) and chimeric antigen receptors (CARs) on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
The Journey of an Epitope: A Technical Guide to OVA Peptide (257-264) and MHC Class I Presentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of virally infected and cancerous cells by CD8+ cytotoxic T lymphocytes (CTLs). The ovalbumin-derived peptide, OVA (257-264), with the sequence SIINFEKL, has emerged as a powerful model epitope for studying the intricacies of MHC class I antigen processing and presentation. Its presentation by the murine MHC class I molecule H-2Kb is a well-characterized system that has provided invaluable insights into the fundamental mechanisms of cellular immunity.[1][2] This technical guide provides an in-depth exploration of the core processes governing the journey of the OVA (257-264) peptide, from its generation within the cell to its ultimate presentation on the cell surface, and the experimental methodologies used to probe this critical pathway.
The Canonical MHC Class I Antigen Presentation Pathway
The presentation of endogenous antigens, such as viral proteins or mutated self-proteins, via MHC class I molecules is a multi-step process that begins in the cytoplasm and culminates on the cell surface.
Proteasomal Degradation
The journey of the OVA peptide begins with the degradation of the full-length ovalbumin protein in the cytoplasm. The proteasome, a large multi-catalytic protease complex, is primarily responsible for generating the peptide fragments that will ultimately be presented by MHC class I molecules. The proteasome preferentially cleaves after hydrophobic, basic, or acidic residues, producing a diverse pool of peptides.
Peptide Transport into the Endoplasmic Reticulum
The resulting peptide fragments, including precursors to SIINFEKL, are then transported from the cytoplasm into the lumen of the endoplasmic reticulum (ER). This crucial step is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric ATP-binding cassette (ABC) transporter embedded in the ER membrane. TAP exhibits a preference for peptides that are 8-16 amino acids in length with hydrophobic or basic C-terminal residues, characteristics that align with the binding motifs of many MHC class I molecules.
Peptide Trimming and Editing in the ER
Once inside the ER, the peptide precursors may undergo further trimming to achieve the optimal length for MHC class I binding, typically 8-10 amino acids. The Endoplasmic Reticulum Aminopeptidase associated with Antigen Processing (ERAP) plays a key role in this N-terminal trimming process. ERAP can remove amino acids from the N-terminus of peptides, tailoring them to fit snugly within the peptide-binding groove of the MHC class I molecule.
MHC Class I Assembly and Peptide Loading
Simultaneously, nascent MHC class I heavy chains and β2-microglobulin (β2m) subunits are synthesized and fold within the ER. A complex of chaperone proteins, including calnexin, calreticulin, and ERp57, assists in the proper folding and assembly of the MHC class I molecule. This peptide-loading complex (PLC) associates with TAP, positioning the receptive MHC class I molecule to efficiently sample the incoming peptides. The binding of a high-affinity peptide, such as SIINFEKL to H-2Kb, stabilizes the MHC class I complex.
Surface Presentation
The stable peptide-MHC class I complex is then released from the PLC and transported through the Golgi apparatus to the cell surface. Once on the cell surface, the pMHC-I complex is available for surveillance by antigen-specific CD8+ T cells. Recognition of the pMHC-I complex by the T cell receptor (TCR) of a CD8+ T cell, along with co-stimulatory signals, can trigger the activation of the T cell, leading to the elimination of the antigen-presenting cell.
Quantitative Data on OVA (257-264) and H-2Kb Interaction
The interaction between the SIINFEKL peptide and the H-2Kb molecule has been extensively studied, providing valuable quantitative data on the affinity and kinetics of this model pMHC-I interaction.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | ~10 nM | Flow Cytometry | [1] |
| Association Rate (kon) | High | Fluorescence Polarization | [3] |
| Dissociation Rate (koff) | Low | Fluorescence Polarization | [3] |
| Cellular Presentation | High | Flow Cytometry with 25-D1.16 Ab | [1][4] |
Experimental Protocols
A variety of in vitro and in vivo assays are employed to study the different stages of OVA (257-264) presentation and the subsequent T cell response.
MHC Class I-Peptide Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of a peptide to a purified, soluble MHC class I molecule.
Principle: A fluorescently labeled peptide (probe) is incubated with the MHC class I molecule. When the probe binds to the larger MHC molecule, its rotation slows, leading to an increase in the polarization of the emitted light. An unlabeled competitor peptide (e.g., SIINFEKL) is then titrated into the reaction, displacing the fluorescent probe and causing a decrease in fluorescence polarization. The IC50 value (concentration of competitor peptide that displaces 50% of the probe) can then be determined.[3][5]
Methodology:
-
Reagents:
-
Purified, soluble H-2Kb molecules.
-
Fluorescently labeled probe peptide with known binding to H-2Kb.
-
Unlabeled SIINFEKL peptide (competitor).
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
Prepare a solution of the H-2Kb molecule and the fluorescent probe peptide in the binding buffer.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Prepare serial dilutions of the unlabeled SIINFEKL peptide.
-
Add the competitor peptide dilutions to the H-2Kb/probe mixture in a black microplate.
-
Incubate to allow for competition to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
IFN-γ ELISpot Assay
This sensitive assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.[6][7]
Methodology:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate three times with sterile PBS.
-
Coat the wells with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the coated plate and block with RPMI-1640 medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from an OVA-immunized animal.
-
Add the cells to the wells (e.g., 2 x 105 cells/well).
-
Stimulate the cells with the SIINFEKL peptide (e.g., 10 µg/mL). Include negative (no peptide) and positive (e.g., PHA) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 45 minutes at room temperature.
-
Wash the plate and add the BCIP/NBT substrate.
-
Incubate in the dark until distinct spots emerge.
-
Stop the reaction by washing with tap water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
In Vitro Cytotoxicity Assay (LDH Release Assay)
This assay measures the cytotoxic activity of CTLs by quantifying the release of lactate dehydrogenase (LDH) from lysed target cells.[8][9][10][11][12]
Methodology:
-
Cell Preparation:
-
Effector Cells: Isolate splenocytes from an OVA-immunized mouse and culture them with SIINFEKL-pulsed, irradiated syngeneic splenocytes for 5-7 days to generate OVA-specific CTLs.
-
Target Cells: Use a suitable target cell line (e.g., EL4) that expresses H-2Kb. Prepare two populations: one pulsed with the SIINFEKL peptide and one unpulsed (control).
-
-
Co-culture:
-
Plate the target cells in a 96-well plate.
-
Add the effector cells at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous LDH release (target cells only) and maximum LDH release (target cells lysed with a detergent).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
LDH Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate at room temperature, protected from light, for up to 30 minutes.[9]
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. The MHC class I antigen presentation pathway for the OVA (257-264) peptide.
Figure 2. Experimental workflow for the IFN-γ ELISpot assay.
Figure 3. Workflow for the LDH release-based cytotoxicity assay.
TAP-Dependent and Independent Presentation of OVA (257-264)
While the canonical pathway for MHC class I presentation is TAP-dependent, there is evidence for TAP-independent pathways, particularly in the context of cross-presentation of exogenous antigens.[13][14][15][16][17] The presentation of the OVA (257-264) epitope can occur through both pathways, depending on the form of the ovalbumin antigen and the antigen-presenting cell type. For instance, soluble ovalbumin taken up by dendritic cells can be processed and presented in a TAP-dependent manner, while particulate forms of ovalbumin may utilize a TAP-independent, vacuolar pathway.[13] Understanding the contribution of each pathway is crucial for the rational design of vaccines and immunotherapies that aim to elicit robust CD8+ T cell responses.
Conclusion
The OVA (257-264) peptide and its presentation by H-2Kb serves as an indispensable model system in immunology. Its well-defined characteristics and the availability of specific reagents have allowed for a detailed dissection of the MHC class I antigen presentation pathway. A thorough understanding of the molecular and cellular events governing the journey of this single epitope provides a powerful framework for researchers and drug development professionals working to harness the power of the immune system to combat disease. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into this critical aspect of adaptive immunity.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of fluorescence polarization to monitor MHC-peptide interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]
- 5. MHC-I peptide binding activity assessed by exchange after cleavage of peptide covalently linked to β2-microglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 7. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. A proteasome-dependent, TAP-independent pathway for cross-presentation of phagocytosed antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAP dysfunction in dendritic cells enables non-canonical cross-presentation for T cell priming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endogenous TAP-independent MHC-I antigen presentation: not just the ER lumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. TAP-independent delivery of antigenic peptides to the endoplasmic reticulum: therapeutic potential and insights into TAP-dependent antigen processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the SIINFEKL Epitope: A Technical Guide for Researchers
An In-depth Exploration of a Cornerstone of Immunological Research for Scientists and Drug Development Professionals
The octapeptide SIINFEKL, derived from chicken ovalbumin, stands as a cornerstone in the field of immunology. Its well-defined characteristics and potent immunogenicity have established it as an invaluable tool for dissecting the intricacies of the adaptive immune response, particularly the activation of CD8+ T lymphocytes. This technical guide provides a comprehensive overview of the SIINFEKL epitope, from its molecular properties to its practical applications in research and development, with a focus on quantitative data and detailed experimental methodologies.
Core Properties of the SIINFEKL Epitope
The SIINFEKL peptide is a class I-restricted T-cell epitope derived from the chicken ovalbumin (OVA) protein.[1] It comprises the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu, corresponding to residues 257-264 of the full-length OVA protein.[1][2] This specific peptide is recognized by the immune system in the context of the murine major histocompatibility complex (MHC) class I molecule, H-2Kb.[3][4] The high affinity of this interaction is a key factor in its potent immunogenicity.
Physicochemical and Binding Characteristics
The molecular and binding properties of SIINFEKL are critical to its function as a model epitope. These characteristics have been quantified in numerous studies, providing a solid foundation for its use in immunological assays.
| Property | Value | References |
| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu | [2] |
| Molecular Formula | C45H74N10O13 | [2][5] |
| Molecular Weight | 963.14 g/mol | [2][5] |
| MHC Restriction | H-2Kb | [3][4] |
| Binding Affinity (Kd) to H-2Kb | 1.5 - 10 nM | [4][6] |
| IC50 for H-2Kb Binding | 170–393 nM (moderate predicted affinity) | [7] |
The Central Role of SIINFEKL in T-Cell Activation
The interaction between the SIINFEKL peptide presented by the H-2Kb molecule on an antigen-presenting cell (APC) and the T-cell receptor (TCR) on a CD8+ T cell is a pivotal event in the initiation of a cytotoxic T-lymphocyte (CTL) response. This recognition triggers a complex intracellular signaling cascade, leading to T-cell activation, proliferation, differentiation, and the execution of effector functions.
TCR Signaling Pathway upon SIINFEKL-H-2Kb Recognition
The binding of the TCR and its co-receptor CD8 to the SIINFEKL-H-2Kb complex initiates a phosphorylation cascade mediated by the Src-family kinase LCK.[8][9] LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP70.[8] Activated ZAP70 then triggers several downstream signaling pathways, including the PI3K-AKT-mTOR, NFAT, NF-κB, and MAPK pathways.[8][10] This intricate network of signaling events culminates in the transcriptional changes necessary for T-cell activation and the acquisition of effector functions, such as the production of cytotoxic granules and cytokines like IFN-γ and TNF-α.[2]
Experimental Applications and Protocols
The well-characterized nature of the SIINFEKL epitope makes it a versatile tool in a wide array of immunological assays. These assays are crucial for evaluating the efficacy of vaccines, immunotherapies, and for fundamental research into T-cell biology.
In Vitro and Ex Vivo Assays
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[11][12] It is commonly used to measure the number of SIINFEKL-specific T cells producing IFN-γ.
Detailed Protocol for IFN-γ ELISpot:
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[11]
-
Blocking: Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.[11]
-
Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or control animals. Add 2.5 x 10^5 cells per well.[12]
-
Stimulation: Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include negative controls (no peptide or an irrelevant peptide) and a positive control (e.g., Concanavalin A).[11]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[11][13]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.[12]
-
Development: Wash the plate and add a BCIP/NBT substrate solution. Monitor for the appearance of spots.[14]
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
ICS is a flow cytometry-based assay that allows for the simultaneous identification of cell surface markers and intracellular cytokine production in individual cells.[15] This provides a more detailed characterization of the responding T-cell population.
Detailed Protocol for ICS:
-
Cell Stimulation: Stimulate 1-2 x 10^6 cells with SIINFEKL peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.[16][17] Phorbol 12-myristate 13-acetate (PMA) and ionomycin can be used as a positive control.[16]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD44) for 15-30 minutes on ice.[1]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available kit or a solution of paraformaldehyde and saponin.[1][18]
-
Intracellular Staining: Stain the cells with a fluorescently labeled anti-IFN-γ antibody (or other cytokines of interest) for 30 minutes at room temperature.[18]
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD8+ T cells that are producing IFN-γ in response to SIINFEKL stimulation.
In Vivo Assays
This assay directly measures the killing of target cells by SIINFEKL-specific CTLs in a living animal.
Detailed Protocol for In Vivo Cytotoxicity Assay:
-
Target Cell Preparation: Isolate splenocytes from a naive syngeneic mouse. Divide the cells into two populations.
-
Peptide Pulsing: Pulse one population with a high concentration of SIINFEKL peptide (e.g., 10 µg/mL) and label with a high concentration of a fluorescent dye like CFSE (CFSE^high).[19] The other population serves as a control, is not pulsed with peptide, and is labeled with a low concentration of CFSE (CFSE^low).[19]
-
Injection: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into immunized and control mice.
-
Analysis: After 18-24 hours, harvest the spleens of the recipient mice and analyze the cell suspension by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in control mice)] x 100.
MHC tetramers are complexes of four MHC molecules, each loaded with the SIINFEKL peptide and conjugated to a fluorochrome.[20] These reagents allow for the direct visualization and quantification of SIINFEKL-specific T cells by flow cytometry.
Detailed Protocol for Tetramer Staining:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes, or blood).[21]
-
Tetramer Staining: Incubate 1-2 x 10^6 cells with the H-2Kb/SIINFEKL tetramer for 30-60 minutes at room temperature or 4°C, protected from light.[21][22]
-
Surface Staining: Following tetramer incubation, add fluorescently labeled antibodies against cell surface markers, such as CD8 and CD44, and incubate for an additional 30 minutes on ice.[21]
-
Washing and Acquisition: Wash the cells to remove unbound reagents and acquire the data on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and identify the cells that are also positive for the SIINFEKL-tetramer.
Conclusion
The SIINFEKL epitope, in conjunction with its cognate MHC molecule H-2Kb, remains an indispensable model system in immunology. Its well-defined biochemical properties, potent immunogenicity, and the availability of a wide range of immunological tools have solidified its importance in both basic and translational research. For scientists and drug development professionals, a thorough understanding of the SIINFEKL system provides a robust platform for investigating the fundamental mechanisms of T-cell immunity and for the preclinical evaluation of novel immunomodulatory therapies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for leveraging this powerful tool to its full potential.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Deciphering the deterministic role of TCR signaling in T cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Fine-Tuning of Optimal TCR Signaling in Tumor-Redirected CD8 T Cells by Distinct TCR Affinity-Mediated Mechanisms [frontiersin.org]
- 10. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 11. A simple and enzyme-free method for processing infiltrating lymphocytes from small mouse tumors for ELISpot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mabtech.com [mabtech.com]
- 13. mstechno.co.jp [mstechno.co.jp]
- 14. sinobiological.com [sinobiological.com]
- 15. anilocus.com [anilocus.com]
- 16. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 17. protocols.io [protocols.io]
- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 19. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. lubio.ch [lubio.ch]
- 22. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]
An In-Depth Technical Guide to OVA Peptide (257-264) TFA for In Vivo Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (OVA) peptide (257-264), with the amino acid sequence SIINFEKL, is a cornerstone reagent in immunology research. As a well-defined, immunodominant Major Histocompatibility Complex (MHC) class I (H-2Kb) restricted epitope of chicken ovalbumin, it serves as a powerful tool for studying CD8+ T cell-mediated immune responses in vivo.[1][2][3][4] This technical guide provides a comprehensive overview of the use of SIINFEKL peptide, often supplied as a trifluoroacetate (TFA) salt, in preclinical in vivo studies. It covers essential considerations from peptide handling and TFA removal to detailed experimental protocols and data interpretation, aimed at ensuring robust and reproducible outcomes in your research.
Core Concepts: The Role of SIINFEKL in Immunology
The SIINFEKL peptide is presented by the MHC class I molecule H-2Kb on the surface of antigen-presenting cells (APCs).[1][2][3][4] This peptide-MHC complex is recognized by the T-cell receptor (TCR) on naïve CD8+ T cells, initiating their activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and eliminating target cells that present the same SIINFEKL-H-2Kb complex, such as tumor cells engineered to express ovalbumin or cells pulsed with the peptide. This well-characterized interaction makes the SIINFEKL model invaluable for:
-
Evaluating the efficacy of vaccine adjuvants.
-
Assessing the potency of novel cancer immunotherapies.
-
Studying the fundamental mechanisms of CD8+ T cell activation, memory formation, and cytotoxic function.
-
Tracking antigen-specific T cell populations in vivo.
The Trifluoroacetate (TFA) Consideration
Synthetic peptides are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC), with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized peptide is often a TFA salt. While generally acceptable for in vitro applications, residual TFA can have unintended biological effects in vivo, including cytotoxicity and alteration of the peptide's immunogenicity. Therefore, for sensitive in vivo studies, it is highly recommended to remove or exchange the TFA counter-ion.
TFA Removal Protocols
The most common method for TFA removal is to exchange it with a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate.
Table 1: TFA Removal/Exchange Protocols
| Method | Protocol | Key Considerations |
| HCl Exchange | 1. Dissolve the peptide in sterile, endotoxin-free water. 2. Add a solution of 100 mM HCl to achieve a final concentration of 10 mM HCl. 3. Lyophilize the solution. 4. Repeat the dissolution in 10 mM HCl and lyophilization steps 2-3 times to ensure complete exchange. | This is a widely used and effective method. Ensure the final peptide is reconstituted in a physiologically appropriate buffer for in vivo administration. |
| Acetate Exchange | 1. Dissolve the peptide in sterile, endotoxin-free water. 2. Pass the peptide solution through a strong anion exchange resin that has been pre-equilibrated with an acetate buffer. 3. Elute the peptide with a volatile acetate buffer. 4. Lyophilize the eluate. | This method is also effective but may require more optimization depending on the peptide and resin characteristics. |
In Vivo Study Design: Quantitative Parameters
The design of in vivo studies using SIINFEKL peptide can vary significantly depending on the research question. The following table summarizes typical quantitative parameters reported in the literature.
Table 2: Quantitative Parameters for In Vivo Studies with SIINFEKL Peptide
| Parameter | Range/Examples | Adjuvant(s) | Administration Route | Reported Outcome(s) |
| Immunization Dose | 1 µg - 100 µg per mouse | TiterMax, GM-CSF, Imiquimod, Incomplete Freund's Adjuvant (IFA), AddaVax, Alum/MPLA, CpG ODN, Poly(I:C) + anti-CD40 | Subcutaneous (s.c.), Intravenous (i.v.), Intramuscular (i.m.), Footpad | Induction of SIINFEKL-specific CD8+ T cells, tumor growth inhibition, enhanced cytokine production (IFN-γ).[5][6] |
| In Vivo Cytotoxicity Assay: Target Cell Pulsing | 1 µg/mL - 50 µg/mL SIINFEKL | Not applicable | Intravenous (i.v.) injection of labeled target cells | Percentage of specific lysis of peptide-pulsed target cells.[7] |
| Ex Vivo ELISpot: Restimulation | 1 µg/mL - 10 µg/mL SIINFEKL | Not applicable | Not applicable | Number of IFN-γ spot-forming cells (SFCs) per million splenocytes.[8] |
| Adoptive Transfer | 1 x 10^6 - 2 x 10^6 OT-1 CD8+ T cells per mouse | Not applicable | Intraperitoneal (i.p.), Intravenous (i.v.) | Tracking and functional analysis of a synchronized population of antigen-specific T cells.[9] |
Key Experimental Protocols
Protocol 1: In Vivo Immunization and Ex Vivo Analysis
This protocol describes a general workflow for immunizing mice with SIINFEKL peptide and subsequently analyzing the resulting T-cell response.
Caption: Workflow for in vivo immunization with SIINFEKL peptide and subsequent ex vivo analysis.
Methodology:
-
Peptide and Adjuvant Preparation:
-
If necessary, perform TFA removal as described in Table 1.
-
Reconstitute the lyophilized SIINFEKL peptide in sterile, endotoxin-free PBS or saline to a stock concentration (e.g., 1 mg/mL).
-
If using an adjuvant like IFA or TiterMax, prepare an emulsion with the peptide solution according to the manufacturer's instructions.
-
-
Immunization:
-
Administer the peptide/adjuvant mixture to C57BL/6 mice. A common dose is 50-100 µg of peptide per mouse.
-
The subcutaneous route is frequently used for immunization with adjuvants.
-
-
Booster Immunization (Optional):
-
A booster immunization can be given 7-14 days after the primary immunization to enhance the immune response.
-
-
Tissue Harvest and Cell Preparation:
-
At a defined time point after the final immunization (e.g., 7-10 days), euthanize the mice and aseptically harvest the spleens and/or draining lymph nodes.
-
Prepare single-cell suspensions by mechanical disruption and red blood cell lysis.
-
-
Ex Vivo Analysis:
-
IFN-γ ELISpot Assay: Plate the splenocytes in an IFN-γ capture antibody-coated plate and stimulate with 1-10 µg/mL of SIINFEKL peptide for 18-24 hours. Develop the spots according to the manufacturer's protocol and quantify the number of spot-forming cells.
-
Flow Cytometry: Stain the splenocytes with fluorescently labeled antibodies against CD8 and a SIINFEKL-H-2Kb tetramer to enumerate the percentage of antigen-specific CD8+ T cells. Intracellular cytokine staining for IFN-γ can also be performed after a brief in vitro restimulation with the peptide.
-
Protocol 2: In Vivo Cytotoxicity Assay
This assay measures the ability of immunized mice to kill target cells presenting the SIINFEKL peptide.
Caption: Workflow for the in vivo cytotoxicity assay using SIINFEKL peptide.
Methodology:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from naïve C57BL/6 mice.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1-10 µg/mL of SIINFEKL peptide for 1-2 hours at 37°C. The other population serves as the unpulsed control.
-
Label the peptide-pulsed population with a high concentration of CFSE (e.g., 5 µM) and the unpulsed population with a low concentration of CFSE (e.g., 0.5 µM).
-
Mix the two labeled populations at a 1:1 ratio.
-
-
In Vivo Killing:
-
Inject the mixed target cells intravenously into mice that have been previously immunized with SIINFEKL (and control, non-immunized mice).
-
Allow 4-18 hours for in vivo killing to occur.
-
-
Analysis:
-
Harvest the spleens from the recipient mice and prepare single-cell suspensions.
-
Analyze the cell suspensions by flow cytometry to quantify the number of CFSE-high and CFSE-low cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in control)] x 100 where Ratio = (% CFSE-high cells / % CFSE-low cells)
-
Signaling Pathway: MHC Class I Presentation of Exogenous SIINFEKL
For an exogenous peptide like SIINFEKL to elicit a CD8+ T cell response, it must be taken up by APCs and cross-presented on MHC class I molecules.
Caption: Cross-presentation pathway of exogenous SIINFEKL peptide on MHC class I.
Pathway Description:
-
Uptake: Exogenous SIINFEKL peptide is taken up by APCs, such as dendritic cells, through endocytosis or phagocytosis.
-
Cytosolic Translocation: The peptide is then transported from the endosomal/phagosomal compartment into the cytosol.
-
Proteasomal Processing (Optional): While SIINFEKL is the optimal 8-amino acid epitope, longer precursor peptides would be trimmed by the proteasome in the cytosol.
-
ER Translocation: The SIINFEKL peptide is transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[10]
-
MHC Class I Loading: In the ER, newly synthesized MHC class I (H-2Kb) molecules are loaded with the SIINFEKL peptide, a process facilitated by the peptide-loading complex.[11]
-
Surface Presentation: The stable peptide-MHC-I complex is then transported through the Golgi apparatus to the cell surface, where it is presented to CD8+ T cells.[11]
Conclusion
The OVA peptide (257-264) is an indispensable tool for in vivo immunology research, providing a robust and reproducible system for studying CD8+ T cell responses. Careful consideration of experimental parameters, including the potential impact of TFA, appropriate dosing, choice of adjuvant, and administration route, is critical for obtaining meaningful and reliable data. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively design and execute in vivo studies using this valuable reagent, ultimately advancing our understanding of cellular immunity and contributing to the development of novel immunotherapies and vaccines.
References
- 1. Enhanced Delivery of Exogenous Peptides into the Class I Antigen Processing and Presentation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Combined prophylactic and therapeutic immune responses against human papillomaviruses induced by a thioredoxin-based L2-E7 nanoparticle vaccine | PLOS Pathogens [journals.plos.org]
- 6. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antitumor Activity Induced by Adoptive T-Cell Transfer and Adjunctive Use of the Histone Deacetylase Inhibitor LAQ824 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Vaccination with High-Affinity Epitopes Impairs Antitumor Efficacy by Increasing PD-1 Expression on CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways of Antigen Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immunology.org [immunology.org]
Methodological & Application
Application Notes and Protocols for OVA Peptide (257-264) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope derived from chicken ovalbumin protein.[1] This synthetic peptide is a crucial tool in immunological research, particularly in studies involving T-cell activation, vaccine development, and immunotherapy.[1][2] As a class I major histocompatibility complex (MHC) restricted peptide, it binds with high affinity to the H-2Kb molecule, making it a potent stimulator of CD8+ T-cell responses.[3][4][5][6][7] The peptide is typically supplied as a trifluoroacetate (TFA) salt, a byproduct of peptide synthesis, and is available in lyophilized powder form.[1][5][8][9]
These application notes provide detailed protocols for the use of OVA Peptide (257-264) TFA in common immunological assays, along with relevant quantitative data and visualizations of experimental workflows and signaling pathways.
Properties and Handling
| Property | Value | Reference |
| Sequence | SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) | [1][3][9] |
| CAS Number | 138831-86-4 (free base) | [1][2] |
| Molecular Formula | C45H74N10O13 | [3] |
| Molecular Weight | 963.16 g/mol (free base) | [2] |
| Purity | Typically >95% (HPLC) | [2][3] |
| Formulation | Lyophilized powder (TFA salt) | [1][5][8][9] |
| Solubility | Soluble in water (>1 mg/ml) and DMSO. | [3][7] |
| Storage | Store at -20°C for long-term storage.[6] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[4] Avoid repeated freeze-thaw cycles.[10] |
Reconstitution:
For a 1 mg vial of OVA Peptide (257-264) TFA, reconstitute in sterile, tissue culture-grade water or DMSO to create a stock solution.[3][7][11] For example, adding 1 ml of solvent will yield a 1 mg/ml stock solution. Aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.[10][11]
Key Applications and Experimental Protocols
OVA Peptide (257-264) is widely used to:
-
Stimulate antigen-specific CD8+ T-cells in vitro and in vivo.[1][9]
-
Evaluate T-cell functionality using assays such as ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.[1]
-
Serve as a model antigen in vaccine development and immunotherapy research.[2]
-
Load onto MHC class I tetramers for the detection and quantification of antigen-specific T-cells.[1]
In Vitro T-Cell Activation Assay
This protocol describes the stimulation of splenocytes with OVA Peptide (257-264) to induce T-cell activation, which can be measured by proliferation or cytokine production.
Experimental Workflow:
Caption: Workflow for in vitro T-cell activation using OVA Peptide (257-264).
Methodology:
-
Cell Preparation:
-
Isolate splenocytes from the spleens of C57BL/6 mice (for a polyclonal response) or OT-I transgenic mice (for a monoclonal response of CD8+ T-cells specific for SIINFEKL).[12]
-
Prepare a single-cell suspension and count the cells.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
-
Cell Plating and Stimulation:
-
Plate the splenocytes in a 96-well flat-bottom plate at a density of 2 x 10^5 to 5 x 10^5 cells per well.
-
Prepare a working solution of OVA Peptide (257-264) in complete RPMI medium.
-
Add the peptide to the wells to achieve the desired final concentration. A typical concentration range for stimulation is 1-10 µg/ml.[13]
-
Include negative control wells (cells with medium only) and positive control wells (e.g., cells with a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis:
-
Proliferation Assay: If assessing proliferation, label the cells with CFSE before plating. After incubation, stain the cells with fluorescently labeled antibodies against CD8 and analyze CFSE dilution by flow cytometry.
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using an ELISA kit.
-
Quantitative Data:
| Parameter | Value | Reference |
| Cell Type | Mouse Splenocytes (C57BL/6 or OT-I) | [12] |
| Cell Seeding Density | 2 x 10^5 - 5 x 10^6 cells/well | [14] |
| Peptide Concentration | 1 - 100 µg/ml | [13][14] |
| Incubation Time | 48 - 72 hours | - |
ELISpot Assay
The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
Experimental Workflow:
Caption: Workflow for ELISpot assay to detect cytokine-secreting cells.
Methodology:
-
Plate Coating:
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs).
-
Add the cells to the coated and blocked ELISpot plate at a density of 2-3 x 10^5 cells per well.[10]
-
Add OVA Peptide (257-264) to the wells at a final concentration typically ranging from 1 to 10 µg/ml.
-
Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.[10]
-
-
Detection:
-
Lyse the cells and wash the plate.
-
Add a biotinylated anti-cytokine detection antibody and incubate.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Wash again and add a substrate solution to develop the spots.
-
Stop the reaction by washing with water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.[16]
-
Quantitative Data:
| Parameter | Value | Reference |
| Cell Type | Mouse Splenocytes or PBMCs | [16] |
| Cell Seeding Density | 1 x 10^5 - 3 x 10^5 cells/well | [16] |
| Peptide Concentration | 1 - 10 µg/ml | - |
| Incubation Time | 16 - 20 hours for IFN-γ | [10] |
In Vivo Immunization and Cytotoxicity Assay
This protocol outlines the immunization of mice with OVA Peptide (257-264) to induce a CD8+ T-cell response, followed by an in vivo cytotoxicity assay to measure the killing of peptide-pulsed target cells.
Experimental Workflow:
Caption: Workflow for in vivo immunization and cytotoxicity assay.
Methodology:
-
Immunization:
-
Immunize C57BL/6 mice subcutaneously or intraperitoneally with OVA Peptide (257-264) mixed with an appropriate adjuvant (e.g., Poly I:C or CpG).[17]
-
A typical dose is 50-100 µg of peptide per mouse.
-
A prime-boost strategy can be employed, with a second immunization given after a certain period (e.g., 21 days).[17]
-
-
Preparation of Target Cells:
-
A few days to weeks after the final immunization, prepare target cells.
-
Isolate splenocytes from naive C57BL/6 mice.
-
Split the splenocyte population into two.
-
Pulse one population with 10 µM OVA Peptide (257-264) for 3 hours at 37°C.[17] The other population serves as an unpulsed control.
-
Label the peptide-pulsed cells with a high concentration of CFSE (e.g., 5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.5 µM).[17]
-
Mix the two labeled populations at a 1:1 ratio.
-
-
In Vivo Cytotoxicity Assay:
-
Analysis:
-
Calculate the percentage of specific lysis based on the reduction of the CFSE-high population in immunized mice compared to control mice.
-
Quantitative Data:
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6 | [17] |
| Immunization Dose | 50 - 100 µ g/mouse | - |
| Target Cell Peptide Pulsing | 10 µM for 3 hours | [17] |
| Target Cell Labeling | CFSE high (5 µM) and CFSE low (0.5 µM) | [17] |
| In Vivo Killing Time | 18 hours | [17] |
Signaling Pathway
OVA Peptide (257-264) is presented by MHC class I molecules on the surface of antigen-presenting cells (APCs) or target cells.[3][18] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells, leading to T-cell activation.[12]
Caption: MHC Class I presentation of OVA Peptide (257-264) and subsequent T-cell activation.
This interaction triggers a signaling cascade within the T-cell, resulting in cellular activation, proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and the production of effector cytokines like IFN-γ.[3]
References
- 1. jpt.com [jpt.com]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. OVA Peptide 257-264 2TFA (138831-86-4 free base) | TargetMol [targetmol.com]
- 8. biosynth.com [biosynth.com]
- 9. caymanchem.com [caymanchem.com]
- 10. zellnet.com [zellnet.com]
- 11. stemcell.com [stemcell.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]
- 14. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aelvis.net [aelvis.net]
- 16. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OVA Peptide (257-264) TFA in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ovalbumin (OVA) peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope presented by the mouse MHC class I molecule H-2Kb.[1][2][3][4][5] This peptide is extensively used as a model antigen in immunological studies to stimulate and analyze CD8+ T-cell responses.[2][6][7] T-cell proliferation is a critical indicator of an adaptive immune response, and assays measuring this process are fundamental in immunology research, vaccine development, and cancer immunotherapy.[5]
This document provides detailed protocols and application notes for utilizing OVA peptide (257-264) TFA (trifluoroacetate salt) in T-cell proliferation assays, primarily focusing on the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution method.
Regarding the Trifluoroacetate (TFA) Counter-Ion
Peptides synthesized and purified by HPLC are often supplied as TFA salts.[8] It is important to be aware of the potential effects of the TFA counter-ion in biological assays. Some studies have reported that TFA can influence cell growth and viability, with effects observed at concentrations as low as 10 nM.[9][10] However, other reports suggest that at the low concentrations typically used in T-cell assays, TFA does not significantly affect T-cell activation or proliferation.[9] For highly sensitive or long-term culture experiments, it is recommended to either use peptides with a different counter-ion (e.g., acetate or hydrochloride) or to perform control experiments to assess the potential impact of TFA.[11]
Data Presentation
Table 1: Recommended Concentration Ranges for OVA Peptide (257-264) in T-Cell Proliferation Assays
| Parameter | Concentration Range | Notes |
| Peptide Concentration for T-Cell Stimulation | 10 nM - 10 µM | The optimal concentration should be determined empirically for each experimental system. A common starting point is 1 µM.[6][12] |
| CFSE Staining Concentration | 0.5 µM - 5 µM | Higher concentrations can be toxic to cells. Titration is recommended to find the optimal concentration that provides bright initial staining with minimal toxicity.[2][13] |
| Cell Seeding Density | 1 x 10⁵ - 5 x 10⁵ cells/well | For 96-well plates. Density may need to be optimized based on the specific T-cell and antigen-presenting cell (APC) source.[2] |
| Incubation Time | 3 - 5 days | Proliferation can be detected as early as 48-72 hours, with peak proliferation often observed around 96 hours.[6][13] |
Experimental Protocols
Protocol 1: Isolation of Splenocytes for T-Cell Proliferation Assay
This protocol describes the isolation of splenocytes from mice, which can serve as a source of both T-cells and antigen-presenting cells (APCs).
Materials:
-
Mouse spleen
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ACK lysis buffer (Ammonium-Chloride-Potassium)
-
70 µm cell strainer
-
Petri dish
-
Syringe plunger
Procedure:
-
Aseptically harvest the spleen from a mouse and place it in a petri dish containing sterile RPMI-1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with additional RPMI-1640 to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2-5 mL of ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
-
Add 10 mL of complete RPMI-1640 (containing 10% FBS and 1% Penicillin-Streptomycin) to stop the lysis.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in complete RPMI-1640.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the assay.
Protocol 2: CFSE Labeling and T-Cell Proliferation Assay
This protocol details the labeling of T-cells with CFSE and their subsequent stimulation with OVA peptide (257-264).
Materials:
-
Isolated splenocytes (or purified T-cells and APCs)
-
Complete RPMI-1640 medium
-
PBS (Phosphate-Buffered Saline)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
OVA peptide (257-264) TFA stock solution (e.g., 1 mg/mL in DMSO or water)
-
96-well round-bottom culture plate
-
Positive control (e.g., anti-CD3/CD28 antibodies or a mitogen like Concanavalin A)
-
Unstimulated control (cells with no peptide)
Procedure:
-
CFSE Labeling: a. Centrifuge the isolated splenocytes and resuspend the pellet in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL. b. Add CFSE stock solution to the cell suspension to a final concentration of 0.5-5 µM. Immediately vortex gently to ensure uniform labeling.[2] c. Incubate for 10-15 minutes at 37°C, protected from light.[2] d. Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640. e. Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI-1640 to remove any unbound CFSE.
-
Cell Culture and Stimulation: a. Resuspend the CFSE-labeled cells in complete RPMI-1640 at the desired concentration (e.g., 1 x 10⁶ cells/mL). b. Plate 100 µL of the cell suspension into the wells of a 96-well round-bottom plate. c. Prepare serial dilutions of the OVA peptide (257-264) TFA in complete RPMI-1640. d. Add 100 µL of the peptide dilutions to the respective wells. The final volume in each well should be 200 µL. e. Include wells for an unstimulated control (add 100 µL of medium only) and a positive control.
-
Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.
-
Data Acquisition and Analysis: a. After incubation, harvest the cells from the wells. b. Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) if desired. c. Analyze the cells by flow cytometry. CFSE fluoresces in the FITC channel. d. Gate on the live, single CD8+ T-cell population. e. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity, each peak representing a cell division. f. Analyze the data using flow cytometry software to determine the percentage of divided cells, the division index, and the proliferation index.
Visualizations
Caption: TCR signaling cascade in CD8+ T-cells.
Caption: T-cell proliferation assay workflow.
Caption: Key components and outcomes relationship.
References
- 1. immunology.org [immunology.org]
- 2. mucosalimmunology.ch [mucosalimmunology.ch]
- 3. agilent.com [agilent.com]
- 4. jpt.com [jpt.com]
- 5. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. T cell signalling pathway | PPTX [slideshare.net]
- 10. academic.oup.com [academic.oup.com]
- 11. google.com [google.com]
- 12. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 13. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Stimulation of OT-I Cells with OVA Peptide(257-264) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
OT-I transgenic mice are a cornerstone model in immunology, expressing a T cell receptor (TCR) specific for the ovalbumin (OVA) peptide 257-264 (SIINFEKL) presented by the MHC class I molecule H-2Kb. This system provides a monoclonal population of CD8+ T cells with a known antigen specificity, making it an invaluable tool for studying T cell activation, proliferation, differentiation, and effector functions. These application notes provide detailed protocols for the in vitro stimulation of OT-I T cells using the SIINFEKL peptide, including methods for assessing cellular responses. The peptide is often supplied as a trifluoroacetate (TFA) salt, a remnant from the peptide synthesis and purification process. While for most in vitro immunological assays this form is acceptable, it is a consideration for sensitive applications.[1][2][3][4][5]
Core Concepts
The in vitro stimulation of OT-I cells hinges on the principle of the "three signals" of T cell activation:
-
Signal 1 (Antigen Recognition): The OT-I TCR recognizes the SIINFEKL peptide presented by H-2Kb on antigen-presenting cells (APCs).
-
Signal 2 (Co-stimulation): Co-stimulatory molecules, such as CD80/CD86 on APCs binding to CD28 on the T cell, are crucial for a robust and sustained response.
-
Signal 3 (Cytokine Milieu): Cytokines, like Interleukin-2 (IL-2), promote T cell proliferation and survival.
This document outlines protocols that incorporate these principles to achieve effective OT-I cell activation for downstream analysis.
Data Presentation: Quantitative Outcomes of OT-I Cell Stimulation
The following tables summarize typical quantitative data obtained from in vitro OT-I cell stimulation experiments. These values can vary based on specific experimental conditions, such as the source and preparation of APCs, and the specific lot of peptide and reagents.
Table 1: OVA Peptide (SIINFEKL) Concentration and Expected OT-I Cell Response
| Peptide Concentration (μg/mL) | Peptide Concentration (μM) | Expected Outcome | Application |
| 0.0001 - 0.01 | ~0.0001 - 0.01 | Suboptimal activation, useful for studying T cell sensitivity and the effects of co-stimulation or adjuvants.[6] | Adjuvant testing, co-stimulation studies. |
| 0.1 - 1.0 | ~0.1 - 1.0 | Optimal proliferation and cytokine production.[6] | Standard proliferation and IFN-γ secretion assays. |
| > 1.0 | > 1.0 | Maximal activation, potential for activation-induced cell death (AICD) with prolonged stimulation. | Cytotoxicity assays, studies of T cell exhaustion. |
Table 2: Typical Proliferation and Cytokine Secretion Data
| Assay | Time Point | Optimal Peptide Concentration | Expected Result |
| CFSE Proliferation | 72 hours | 0.1 - 1.0 µg/mL | >80% of OT-I cells show dilution of CFSE stain (proliferated).[7] |
| IFN-γ Secretion (ELISA) | 48-72 hours | 0.1 - 1.0 µg/mL | 1,000 - 10,000 pg/mL in culture supernatant.[8][9] |
| CD69 Expression | 24 hours | 0.1 µg/mL | >90% of OT-I cells are CD69 positive.[10] |
| Cytotoxicity Assay | 4-24 hours | 1.0 µg/mL (pulsed on target cells) | >80% specific lysis of SIINFEKL-pulsed target cells.[11] |
Experimental Protocols
Protocol 1: Isolation and Preparation of OT-I Splenocytes
This protocol describes the preparation of a single-cell suspension from the spleens of OT-I transgenic mice, which will serve as the source of responder CD8+ T cells.
Materials:
-
Spleen from an OT-I mouse
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2-Mercaptoethanol (2-ME)
-
ACK lysis buffer (Ammonium-Chloride-Potassium)
-
70 µm cell strainer
-
Sterile dissection tools
Procedure:
-
Aseptically harvest the spleen from an OT-I mouse and place it in a petri dish containing 5 mL of complete RPMI medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin + 50 µM 2-ME).
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a sterile syringe.
-
Wash the strainer with an additional 10 mL of complete RPMI medium to collect the remaining cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer to lyse red blood cells. Incubate for 2 minutes at room temperature.
-
Add 10 mL of complete RPMI medium to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant, resuspend the cells in fresh complete RPMI medium, and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration as required for the specific assay. For co-culture, splenocytes can be used directly as they contain APCs, or OT-I CD8+ T cells can be further purified using magnetic bead-based negative selection kits.
Protocol 2: OT-I Cell Proliferation Assay using CFSE
This protocol measures the proliferation of OT-I cells in response to OVA peptide stimulation by tracking the dilution of the fluorescent dye CFSE.
Materials:
-
OT-I splenocytes
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
OVA Peptide(257-264) TFA (SIINFEKL)
-
Complete RPMI medium
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
Resuspend OT-I splenocytes at 1 x 107 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. Mix quickly and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Centrifuge the cells at 300 x g for 5 minutes and wash twice with complete RPMI medium.
-
Resuspend the CFSE-labeled cells in complete RPMI medium and adjust the concentration to 2 x 106 cells/mL.
-
Plate 100 µL of the cell suspension (2 x 105 cells) into the wells of a 96-well round-bottom plate.
-
Prepare serial dilutions of the OVA peptide in complete RPMI medium. Add 100 µL of the peptide solution to the wells. Include a no-peptide control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against CD8.
-
Analyze the cells by flow cytometry, gating on the CD8+ population to assess CFSE dilution. Each peak of decreasing fluorescence intensity represents a cell division.
Protocol 3: Measurement of IFN-γ Secretion by ELISA
This protocol quantifies the amount of Interferon-gamma (IFN-γ) secreted by activated OT-I cells into the culture supernatant.
Materials:
-
OT-I splenocytes
-
This compound (SIINFEKL)
-
Complete RPMI medium
-
96-well flat-bottom culture plate
-
Human IFN-γ ELISA Kit
-
ELISA plate reader
Procedure:
-
Plate 1 x 106 OT-I splenocytes in 1 mL of complete RPMI medium in a 24-well plate.
-
Add OVA peptide to the desired final concentration (e.g., 1 µg/mL). Include a no-peptide control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on an ELISA plate reader and calculate the concentration of IFN-γ based on the standard curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro stimulation of OT-I cells and subsequent analysis.
Caption: Workflow for OT-I cell stimulation and analysis.
OT-I T Cell Receptor Signaling Pathway
Upon recognition of the SIINFEKL peptide presented by H-2Kb on an APC, a signaling cascade is initiated within the OT-I T cell, leading to its activation. The diagram below outlines the key initial events in this pathway.
Caption: Key initial events in OT-I TCR signaling.
Concluding Remarks
The protocols and data presented provide a robust framework for the in vitro stimulation of OT-I T cells. For optimal and reproducible results, it is recommended to titrate the OVA peptide concentration and perform appropriate controls. While the TFA salt of the peptide is widely used, researchers should be aware of potential, though infrequent, off-target effects and consider using alternative salt forms like acetate or hydrochloride for highly sensitive or clinical-grade applications. This experimental system remains a powerful platform for dissecting the fundamental mechanisms of CD8+ T cell immunity.
References
- 1. benchchem.com [benchchem.com]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com.cn [genscript.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antigen Is Required for the Activation of Effector Activities, whereas Interleukin 2 Is Required for the Maintenance of Memory in Ovalbumin-specific, CD8+ Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferon-γ couples CD8+ T cell avidity and differentiation during infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OVA Peptide (257-264) TFA in ELISpot Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2][3] This technique is particularly valuable for monitoring antigen-specific T cell responses in immunology, vaccine development, and cancer immunotherapy.[3][4] The Ovalbumin (OVA) peptide (257-264), with the sequence SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin.[5][6] It is a class I major histocompatibility complex (MHC) H-2Kb restricted peptide that specifically stimulates CD8+ T cells, making it a widely used model antigen in immunological studies.[7][8][9]
These application notes provide a detailed protocol for utilizing OVA Peptide (257-264) TFA for the detection of antigen-specific T cell responses, primarily the secretion of interferon-gamma (IFN-γ), using an ELISpot assay.
Principle of the ELISpot Assay
The ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for the cytokine of interest. When immune cells, such as splenocytes or peripheral blood mononuclear cells (PBMCs), are cultured on this membrane in the presence of a specific stimulus like the OVA peptide (257-264), activated T cells begin to secrete cytokines. The secreted cytokine is immediately captured by the antibody on the membrane in the vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for the cytokine, is added. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that precipitates upon enzymatic action, forming a visible spot on the membrane. Each spot represents a single cytokine-secreting cell.[1][2]
T Cell Activation by OVA Peptide (257-264)
The OVA peptide (257-264), SIINFEKL, is presented by the MHC class I molecule H-2Kb on the surface of antigen-presenting cells (APCs). This peptide-MHC complex is recognized by the T cell receptor (TCR) on CD8+ T cells. This recognition, along with co-stimulatory signals, triggers a downstream signaling cascade within the T cell, leading to its activation, proliferation, and the secretion of effector cytokines such as IFN-γ.
References
- 1. mdpi.com [mdpi.com]
- 2. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 6. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [sigmaaldrich.com]
- 7. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISPOT assay for detection of peptide specific interferon-gamma secreting cells in rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes & Protocols: OVA Peptide (257-264) TFA
An application note and protocol for the reconstitution and storage of OVA Peptide (257-264) TFA, a critical reagent for immunological research.
Product Information
The OVA Peptide (257-264), with the sequence SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu), is a well-characterized, immunodominant peptide epitope derived from chicken ovalbumin.[1][2] It is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is recognized by CD8+ T-cells from OT-I transgenic mice, making it an essential tool for studying antigen-specific T-cell activation, immune responses, and vaccine efficacy.[3][4] The peptide is typically supplied as a lyophilized powder with trifluoroacetate (TFA) as a counterion, a byproduct of the solid-phase peptide synthesis process.[5]
Table 1: Peptide Characteristics
| Property | Description |
|---|---|
| Sequence | SIINFEKL |
| Synonyms | Ovalbumin (257-264), Ova 257-264, SIINFEKL |
| Molecular Formula | C45H74N10O13 |
| Molecular Weight | 963.13 g/mol [1] |
| MHC Restriction | H-2Kb (Murine Class I)[3] |
| Counterion | Trifluoroacetate (TFA)[1] |
| Appearance | Lyophilized colorless powder[1] |
The Role of Trifluoroacetate (TFA)
Trifluoroacetic acid (TFA) is used during the cleavage and purification steps of peptide synthesis.[5] During lyophilization, unbound TFA is removed, but some remains ionically bonded to positively charged residues (like Lysine) and the N-terminus, forming a peptide-TFA salt.[6][7]
Key Considerations for TFA:
-
pH Alteration: As a strong acid, residual TFA can lower the pH of unbuffered solutions (e.g., pure water), potentially affecting peptide solubility and stability.[6]
-
Biological Assay Interference: At certain concentrations, TFA has been shown to inhibit or, conversely, promote cell proliferation in a dose- and cell-type-dependent manner.[5][6][8] For sensitive cell-based assays, the presence of TFA may be a confounding factor.[9]
-
Counterion Exchange: If experimental results are affected by TFA, it can be exchanged for a more biologically compatible counterion like hydrochloride (HCl) or acetate.[6][9]
Reconstitution Protocol
Proper reconstitution is critical for peptide solubility and activity. It is recommended to centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.
-
Select an appropriate solvent. The choice of solvent depends on the peptide's properties and the intended downstream application. For SIINFEKL, both aqueous and organic solvents can be used.
-
Prepare a concentrated stock solution. It is not recommended to weigh out smaller amounts of the lyophilized powder. Instead, reconstitute the entire vial to a known concentration (e.g., 1-10 mg/mL).
-
Ensure complete dissolution. Use a vortex mixer or sonicator to aid in dissolving the peptide.[1] Visually inspect the solution to ensure there is no particulate matter.
Table 2: Recommended Solvents for Reconstitution
| Solvent | Recommended Stock Concentration | Notes |
|---|---|---|
| Sterile, Endotoxin-Free Water | 1 mg/mL[1][2] | Suitable for many applications. May result in a slightly acidic solution due to TFA. |
| Phosphate-Buffered Saline (PBS) | 1 mg/mL | Buffered solution helps maintain a stable pH. Check solubility for your specific peptide lot. |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL[10][11] | Recommended for creating high-concentration stock solutions. Use fresh, anhydrous DMSO. For cell-based assays, ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
Storage and Stability
To maintain peptide integrity, proper storage is essential. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1]
Table 3: Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage |
|---|---|---|
| Lyophilized Powder | 4°C for several weeks[12] | -20°C or -80°C for several years[1][10] |
| Reconstituted in Water/Buffer | Not Recommended | ≤ -20°C for up to 6 months[2] |
| Reconstituted in DMSO | 4°C for a few days | -20°C for 1 month; -80°C for up to 1 year[3][10] |
Experimental Workflow
The following diagram outlines the general workflow from receiving the lyophilized peptide to its use in a typical immunology experiment.
Caption: General workflow for handling OVA Peptide (257-264) TFA.
Application Protocols
OVA (257-264) is primarily used to stimulate CD8+ T-cells in various immunological assays.[13][14]
Protocol: In Vitro Antigen Presentation and T-Cell Activation
This protocol describes the pulsing of antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs), with the SIINFEKL peptide to stimulate OT-I CD8+ T-cells.[2]
Materials:
-
Reconstituted SIINFEKL peptide stock solution.
-
Complete RPMI medium.
-
BMDCs or other H-2Kb positive APCs.
-
Purified CD8+ T-cells from an OT-I transgenic mouse.
-
96-well round-bottom culture plate.
Methodology:
-
Harvest and prepare APCs, adjusting the cell density to 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 50,000 APCs (50 µL) into the wells of a 96-well plate.
-
Prepare a 4x working solution of the SIINFEKL peptide in complete RPMI medium. A final concentration of 1 µg/mL is a common starting point.[15]
-
Add 50 µL of the 4x peptide solution to the wells containing APCs. For a negative control, add 50 µL of medium only.
-
Incubate the APCs with the peptide for 2-4 hours at 37°C and 5% CO2 to allow for peptide loading onto MHC-I molecules.
-
While the APCs are incubating, prepare a suspension of OT-I CD8+ T-cells at 1 x 10^6 cells/mL.
-
Add 50,000 T-cells (50 µL) to each well for a final volume of 150 µL.
-
Co-culture the cells for 24-72 hours at 37°C and 5% CO2.
-
Assess T-cell activation by measuring cytokine production (e.g., IFN-γ via ELISA or ELISPOT), proliferation (e.g., CFSE dilution by flow cytometry), or expression of activation markers (e.g., CD25, CD69).[16]
Protocol: In Vivo Immunization for CTL Response
This protocol provides a general guideline for immunizing C57BL/6 mice to elicit a SIINFEKL-specific cytotoxic T-lymphocyte (CTL) response.
Materials:
-
Reconstituted SIINFEKL peptide stock solution.
-
Sterile, endotoxin-free PBS.
-
Adjuvant of choice (optional, but often required for robust response).
-
C57BL/6 mice (6-8 weeks old).
Methodology:
-
Dilute the SIINFEKL peptide stock in sterile PBS to the desired final concentration.
-
A typical immunization dose is 10-100 µg of peptide per mouse.[17]
-
If using an adjuvant, mix the peptide solution with the adjuvant according to the manufacturer's instructions.
-
Administer the final formulation (typically 50-100 µL) to the mice via subcutaneous (s.c.) or intravenous (i.v.) injection.[17][18]
-
A booster immunization is often given 7-14 days after the primary immunization.[17][18]
-
One to two weeks after the final immunization, spleens or peripheral blood can be collected.
-
Analyze the antigen-specific CTL response using methods such as tetramer staining followed by flow cytometry or an in vivo CTL killing assay.[16][18]
Table 4: Example Working Concentrations for Common Applications
| Application | Typical Working Concentration / Dose | Reference(s) |
|---|---|---|
| In Vitro T-Cell Proliferation | 0.01 - 10 ng/mL | |
| In Vitro Cytokine Staining | 1 µg/mL | [15] |
| Ex Vivo Antigen Presentation | 0.1 - 1 µg/mL | [15] |
| In Vivo Immunization | 10 - 100 µ g/mouse | [17] |
| ELISPOT Assay | 1 - 2 µg/mL |[16] |
Signaling Pathway
The presentation of the OVA (257-264) peptide to a CD8+ T-cell initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation into cytotoxic effector cells.
Pathway Description:
-
Antigen Processing: Endogenous ovalbumin protein is degraded by the proteasome in the cytoplasm of an APC.[19]
-
Peptide Transport: The resulting peptides, including SIINFEKL, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[20][21]
-
MHC-I Loading: In the ER, SIINFEKL binds to the peptide-binding groove of an empty MHC class I H-2Kb molecule, a process stabilized by chaperones like tapasin.[20][22]
-
Surface Presentation: The stable peptide-MHC-I complex is transported to the cell surface.[21]
-
T-Cell Recognition: The T-Cell Receptor (TCR) on a naive CD8+ T-cell specifically recognizes the SIINFEKL/H-2Kb complex. The CD8 co-receptor binds to a non-polymorphic region of the MHC-I molecule, stabilizing the interaction.
-
Signal Transduction: This binding event, along with co-stimulation (e.g., CD28 on the T-cell binding to CD80/CD86 on the APC), triggers a downstream signaling cascade involving Lck, ZAP-70, and LAT, ultimately leading to the activation of transcription factors like NFAT, AP-1, and NF-κB. This results in cytokine production (e.g., IL-2), proliferation, and differentiation.
Caption: TCR recognition of OVA peptide presented by MHC-I on an APC.
References
- 1. microcollections.de [microcollections.de]
- 2. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 10. selleckchem.com [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 13. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 14. OVA 257 264 peptide SIINFEKL - KLH conjugate - SB PEPTIDE [sb-peptide.com]
- 15. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. β-amino acid substitution in the SIINFEKL antigen alters immunological recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for OVA Peptide (257-264) TFA in Mouse Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The OVA peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin. It is presented by the MHC class I molecule H-2Kb in C57BL/6 mice, leading to the activation of OVA-specific CD8+ T cells. This makes it an invaluable tool in immunological research, particularly for studying antigen-specific T cell responses, and in the development of vaccines and cancer immunotherapies. This document provides detailed application notes and protocols for the use of OVA peptide (257-264) TFA salt in mouse immunization studies.
Special Consideration: Trifluoroacetic Acid (TFA) Salt
Synthetic peptides are often purified using high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized peptide product is typically a TFA salt. It is crucial for researchers to be aware that the TFA counter-ion can have biological effects. Studies have shown that TFA can influence cell proliferation and may induce inflammatory responses. For sensitive in vivo experiments, it is recommended to either use a peptide supplied as a different salt (e.g., acetate or hydrochloride) or to perform a salt exchange procedure to remove the TFA. However, many studies utilize the TFA salt directly. The protocols below provide guidance for both scenarios.
Quantitative Data Summary
The following table summarizes common dosage and administration parameters for OVA peptide (257-264) immunization in mice, compiled from various studies.
| Parameter | Details | Reference(s) |
| Peptide Dose | 1 - 100 µg per mouse. A common effective dose is 10 µg. | [1] |
| Administration Route | Subcutaneous (s.c.), Intraperitoneal (i.p.), Intravenous (i.v.), Intramuscular (i.m.) | [2] |
| Mouse Strain | C57BL/6 and transgenic lines on a C57BL/6 background (e.g., OT-I) | [3] |
| Adjuvants | - Complete Freund's Adjuvant (CFA) - Incomplete Freund's Adjuvant (IFA) - TiterMax - CpG oligodeoxynucleotides (e.g., CpG 1826) - Polyinosinic:polycytidylic acid (Poly(I:C)) - Anti-CD40 monoclonal antibody | [4][5] |
| Vehicle | Phosphate-Buffered Saline (PBS), Saline | [6] |
| Injection Volume | 50 - 200 µL | [4] |
| Immunization Schedule | Single immunization or prime-boost regimens (e.g., prime on day 0, boost on day 14) | [7] |
| Evaluation Timepoint | 7 - 21 days post-immunization for primary responses. | [5][8] |
Experimental Protocols
Protocol 1: Mouse Immunization with OVA Peptide (257-264) TFA without Salt Exchange
This protocol describes the direct use of OVA peptide (257-264) TFA salt for immunization.
Materials:
-
OVA peptide (257-264) TFA salt (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Adjuvant of choice (e.g., CpG 1826, Poly(I:C), or emulsifying adjuvant like IFA/CFA)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized OVA peptide to collect the powder at the bottom.
-
Reconstitute the peptide in sterile PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of PBS to 1 mg of peptide.
-
Gently vortex or pipette up and down to ensure complete dissolution. If solubility is an issue, brief sonication can be attempted. Note that some suppliers suggest using a small amount of DMSO to initially dissolve the peptide before diluting in PBS, but for in vivo use, direct dissolution in PBS is preferred if possible.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Immunization Mixture:
-
Thaw an aliquot of the OVA peptide stock solution.
-
Dilute the peptide stock solution in sterile PBS to the final desired concentration for injection. For a 10 µg dose in a 100 µL injection volume, the final concentration would be 0.1 mg/mL.
-
If using a soluble adjuvant like CpG 1826 or Poly(I:C), add it to the diluted peptide solution at the desired concentration (e.g., 20-50 µg per mouse).
-
If using an emulsifying adjuvant like IFA, prepare a 1:1 emulsion of the peptide/adjuvant solution with the adjuvant according to the manufacturer's instructions. This typically involves vigorous mixing or sonication until a stable emulsion is formed.
-
-
Immunization:
-
Administer the immunization mixture to the mice via the desired route. For subcutaneous injection, the base of the tail or the flank are common sites.
-
For a prime-boost immunization, repeat the procedure after the desired interval (e.g., 14 days).
-
Protocol 2: TFA Salt Exchange to Acetate or Hydrochloride
For studies where the potential effects of TFA are a concern, a salt exchange can be performed.
Materials:
-
OVA peptide (257-264) TFA salt
-
For HCl exchange: 0.1 M Hydrochloric Acid (HCl), sterile water
-
For Acetate exchange: Anion exchange resin, 1 M Sodium Acetate, sterile water
-
Lyophilizer
Procedure (HCl Exchange):
-
Dissolve the peptide in a small volume of sterile water.
-
Add 0.1 M HCl to the peptide solution.
-
Freeze the solution and lyophilize overnight to obtain the peptide hydrochloride salt.
-
Repeat the dissolution in water and lyophilization process 2-3 times to ensure complete exchange.
-
After the final lyophilization, the peptide can be reconstituted as described in Protocol 1.
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 2. Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vaccination with High-Affinity Epitopes Impairs Antitumor Efficacy by Increasing PD-1 Expression on CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitoylated antigens for the induction of anti-tumor CD8+ T cells and enhanced tumor recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design of Charged Peptides that Self-Assemble into Robust Nanofibers as Immune-Functional Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis with OVA Peptide (257-264) TFA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing OVA Peptide (257-264) TFA, commonly known as SIINFEKL, in flow cytometry for the analysis of antigen-specific T cell responses.
Introduction
The Ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope presented by the MHC class I molecule H-2Kb.[1][2][3][4][5] This peptide is a critical tool in immunology research, particularly for studying the activation, proliferation, and effector functions of antigen-specific CD8+ T cells.[4][6] Its trifluoroacetate (TFA) salt form is a common and stable formulation for research use.[1]
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. When combined with OVA (257-264) peptide, it allows for the precise identification, enumeration, and phenotyping of rare antigen-specific T cell populations.[7][8]
Core Applications
-
In vitro and ex vivo stimulation of antigen-specific CD8+ T cells: OVA (257-264) is used to pulse antigen-presenting cells (APCs) to study the subsequent activation and proliferation of CD8+ T cells, often from OT-I transgenic mice which have a T cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex.[9][10]
-
Intracellular Cytokine Staining (ICS): Following stimulation with the peptide, flow cytometry can be used to detect the production of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) within T cells.[9]
-
Analysis of Antigen Presentation: Specific monoclonal antibodies can detect the SIINFEKL peptide presented on MHC class I molecules on the surface of APCs, allowing for the quantification of antigen presentation.[11][12][13]
-
Cytotoxicity Assays: The ability of OVA (257-264)-specific cytotoxic T lymphocytes (CTLs) to kill target cells pulsed with the peptide can be assessed using flow cytometry.[14]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for flow cytometry analysis using OVA Peptide (257-264).
Caption: MHC Class I presentation of OVA (257-264) and subsequent CD8+ T cell recognition.
Caption: A typical experimental workflow for analyzing T cell activation using OVA peptide.
Experimental Protocols
Protocol 1: In Vitro Stimulation of OT-I CD8+ T Cells
This protocol describes the stimulation of CD8+ T cells from OT-I transgenic mice using peptide-pulsed splenocytes as APCs.
Materials:
-
OVA Peptide (257-264) TFA
-
Spleens from C57BL/6 and OT-I mice
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ACK lysis buffer
-
Flow cytometry staining buffer (FACS buffer): PBS with 1-2% FBS
-
Fluorescently conjugated antibodies (e.g., anti-CD8a, anti-CD44, anti-CD69)
Procedure:
-
Prepare Splenocytes:
-
Harvest spleens from C57BL/6 mice and prepare a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with complete RPMI medium and count them. These will serve as APCs.
-
-
Peptide Pulsing:
-
Resuspend the C57BL/6 splenocytes in complete RPMI medium.
-
Add OVA (257-264) peptide to a final concentration of 1-10 µg/mL.
-
Incubate for 1-2 hours at 37°C.[11]
-
Wash the cells twice with medium to remove excess peptide.
-
-
Isolate OT-I T Cells:
-
Prepare a single-cell suspension from the spleens of OT-I mice.
-
Isolate CD8+ T cells using a negative selection kit for the highest purity.
-
-
Co-culture:
-
Plate the peptide-pulsed C57BL/6 splenocytes (APCs) in a 96-well plate.
-
Add the purified OT-I CD8+ T cells at a suitable APC to T cell ratio (e.g., 10:1).
-
Incubate for 24-72 hours at 37°C.
-
-
Staining for Flow Cytometry:
-
Harvest the cells from the co-culture.
-
Wash with FACS buffer.
-
Stain with fluorescently conjugated antibodies against surface markers (e.g., CD8a, CD44, CD69) for 30 minutes on ice.
-
Wash twice with FACS buffer.
-
Resuspend in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on CD8+ T cells and analyze the expression of activation markers like CD44 and CD69.
-
Protocol 2: Intracellular Cytokine Staining (ICS)
This protocol is an extension of Protocol 1 to detect cytokine production within the stimulated T cells.
Materials:
-
All materials from Protocol 1
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer
-
Permeabilization buffer
-
Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Restimulation and Protein Transport Inhibition:
-
Approximately 4-6 hours before the end of the co-culture period, add a protein transport inhibitor (e.g., Brefeldin A) to the culture medium. This will trap cytokines inside the cells.
-
-
Surface Staining:
-
Harvest the cells and perform surface staining as described in step 5 of Protocol 1.
-
-
Fixation and Permeabilization:
-
After surface staining, wash the cells and resuspend them in fixation/permeabilization buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD8+ T cell population and analyze the percentage of cells positive for the cytokine of interest.
-
Data Presentation
The following tables provide examples of typical experimental parameters and expected results.
Table 1: Typical Concentrations for OVA (257-264) Peptide Applications
| Application | Cell Type | Peptide Concentration | Incubation Time | Reference |
| Pulsing APCs for T Cell Stimulation | Splenocytes, Dendritic Cells | 1 - 10 µg/mL | 1 - 2 hours | [9] |
| Pulsing Target Cells for Cytotoxicity Assays | EL4, MC38 | 1 µM | 1 - 2 hours | [14] |
| Direct Detection of Peptide/MHC Complex | Splenocytes, Transgenic Cell Lines | 1 - 30 µM | 2 hours | [11][12] |
Table 2: Example Flow Cytometry Data after In Vitro Stimulation
| Condition | Marker | % Positive Cells (of CD8+ T Cells) |
| Unstimulated OT-I T Cells | CD44 | Low (~10-20%) |
| CD69 | Low (<5%) | |
| IFN-γ | <1% | |
| OVA (257-264) Stimulated OT-I T Cells (48h) | CD44 | High (>90%) |
| CD69 | High (>80%) | |
| IFN-γ | Variable (20-60%) |
Note: The percentages are illustrative and can vary depending on the specific experimental conditions.
Troubleshooting
-
Low T cell activation:
-
Ensure the viability of APCs and T cells.
-
Titrate the peptide concentration; too high a concentration can sometimes lead to activation-induced cell death.
-
Verify the MHC haplotype of the APCs (must be H-2Kb for SIINFEKL).
-
-
High background staining:
-
Ensure adequate washing steps to remove excess peptide and antibodies.
-
Use Fc block to prevent non-specific antibody binding.
-
Include appropriate isotype controls for antibody staining.
-
By following these detailed protocols and considering the provided data, researchers can effectively utilize OVA Peptide (257-264) TFA for robust and reproducible flow cytometry analysis of antigen-specific T cell immunity.
References
- 1. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. Ovalbumin (257-264) chicken 97 (HPLC) pOV8 [sigmaaldrich.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Flow-cytometric analysis of rare antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mbl-chinawide.cn [mbl-chinawide.cn]
- 11. ulab360.com [ulab360.com]
- 12. biocompare.com [biocompare.com]
- 13. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Applications of OVA Peptide (257-264) in Cancer Immunotherapy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope derived from chicken egg albumin.[1] In the context of cancer immunotherapy research, SIINFEKL serves as a powerful model antigen. Its ability to be presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb makes it an invaluable tool for studying CD8+ T cell-mediated anti-tumor immune responses in preclinical mouse models, particularly in C57BL/6 mice.[2][3] This document provides detailed application notes and protocols for the use of OVA peptide (257-264) in various cancer immunotherapy models.
Core Applications
The primary applications of OVA peptide (257-264) in cancer immunotherapy research include:
-
In Vivo Tumor Models: Assessing the efficacy of novel cancer immunotherapies, such as peptide vaccines, adoptive cell transfer, and checkpoint inhibitors, in mouse models bearing tumors engineered to express ovalbumin.[2][4][5]
-
Vaccine Development: Serving as the antigenic component in peptide-based cancer vaccines to elicit robust and specific anti-tumor CD8+ T cell responses.[6][7][8]
-
T-Cell Activation and Proliferation Assays: Stimulating and expanding OVA-specific CD8+ T cells (e.g., from OT-I transgenic mice) in vitro and in vivo to study the mechanisms of T cell activation, differentiation, and effector function.[4][9]
-
Immunological Assays: Acting as a standard antigen for quantifying antigen-specific T cell responses through techniques like ELISPOT, intracellular cytokine staining (ICS), and dextramer/tetramer staining.[1][8][9]
-
Antigen Presentation Studies: Investigating the cellular and molecular pathways of antigen processing and presentation by MHC class I molecules on both antigen-presenting cells (APCs) and tumor cells.[3][10]
Key Experimental Models and Data
Peptide Vaccination Models
In this model, mice are immunized with the SIINFEKL peptide, often formulated with an adjuvant, to induce a specific CD8+ T cell response against OVA-expressing tumors.
Quantitative Data Summary: Peptide Vaccination
| Model System | Treatment | Outcome Measure | Result | Reference |
| C57BL/6 mice with RMA (OVA-negative) tumors | Intratumoral injection of OVA(257-264) peptide after peptide vaccination | Tumor Growth Inhibition | Significant inhibition compared to control (P < 0.05) | [2] |
| Survival Rate | Significantly better than control groups (P < 0.05) | [2] | ||
| C57BL/6 mice | Immunization with 1 µg to 100 µg of OVA(257-264) peptide with adjuvant | CD8+ T Cell Response | Clear CD8 responses elicited at all doses | [6] |
| B16-OVA tumor-bearing C57BL/6 mice | Immunization with KLH-OVA(257-264)/CpG | Tumor Growth | Significantly slowed tumor growth | [11] |
| Antigen-Specific CD8+ T Cells | Significantly higher proportion of OVA-specific CD8+ T cells | [11] |
Adoptive Cell Transfer (ACT) Models
This approach involves the transfer of OVA-specific T cells, typically from OT-I transgenic mice whose CD8+ T cells recognize SIINFEKL, into tumor-bearing recipient mice.
Quantitative Data Summary: Adoptive Cell Transfer
| Model System | Treatment | Outcome Measure | Result | Reference |
| C57BL/6 mice with RMA (OVA-negative) tumors | Adoptive transfer of OT-I CTLs followed by intratumoral injection of OVA(257-264) peptide | Tumor Growth Inhibition | Significant inhibition compared to control (P < 0.05) | [2] |
| Survival Rate | Significantly better than control groups (P < 0.05) | [2] | ||
| CD8+ T Cell Infiltration in Tumor | Larger number of infiltrating CD8+ T cells | [2] | ||
| B16-F10 tumor-bearing mice | pHLIP-SIINFEKL treatment and OT-1 T cell transfer | Tumor Growth | Suppression of tumor growth | [4] |
Signaling and Experimental Workflow Diagrams
MHC Class I Antigen Presentation Pathway for OVA Peptide (257-264)
Caption: MHC Class I presentation of exogenous OVA peptide (257-264).
Experimental Workflow for In Vivo Peptide Vaccination and Tumor Challenge
Caption: Workflow for in vivo peptide vaccination and tumor challenge.
Detailed Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of an immunotherapy in conjunction with the OVA(257-264) peptide.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
OVA-expressing tumor cell line (e.g., B16-OVA, E.G7-OVA)
-
OVA(257-264) peptide (SIINFEKL), high purity (>95%)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant (IFA), CpG ODN)
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes and needles (27-30G)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Culture: Culture the OVA-expressing tumor cells under standard conditions. Harvest and wash the cells with sterile PBS, then resuspend to the desired concentration for injection (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Inoculation: Subcutaneously inject the tumor cell suspension into the flank of each C57BL/6 mouse.
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., Control (PBS), Adjuvant only, OVA peptide + Adjuvant).
-
Peptide Vaccine Preparation: Emulsify the OVA(257-264) peptide with an equal volume of adjuvant. A typical dose is 50-100 µg of peptide per mouse.[2][6]
-
Vaccination: Once tumors are palpable (e.g., 3-5 mm in diameter), begin the vaccination schedule. Intradermally or subcutaneously inject the peptide/adjuvant emulsion at a site distant from the tumor (e.g., base of the tail).
-
Booster Vaccinations: Administer booster vaccinations at regular intervals, for example, every 7 days for a total of 3-5 injections.[2]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit as per institutional animal care guidelines, or at the end of the study period.
-
Data Analysis: Plot tumor growth curves and survival curves. Perform statistical analysis to compare treatment groups.
Protocol 2: IFN-γ ELISPOT Assay
Objective: To quantify the frequency of OVA(257-264)-specific, IFN-γ-secreting T cells.
Materials:
-
ELISPOT plates (pre-coated with anti-mouse IFN-γ antibody)
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental mice
-
OVA(257-264) peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC, BCIP/NBT)
-
ELISPOT plate reader
Procedure:
-
Cell Preparation: Isolate splenocytes or PBMCs from immunized or tumor-bearing mice. Count viable cells using a hemocytometer or automated cell counter.
-
Plate Seeding: Seed the anti-IFN-γ pre-coated ELISPOT plates with 2 x 10^5 to 5 x 10^5 cells per well.
-
Stimulation: Add OVA(257-264) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash the plates and add the substrate solution. Monitor for spot development.
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Allow the plates to dry completely. Count the spots in each well using an ELISPOT plate reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To identify and quantify OVA(257-264)-specific T cells producing specific cytokines (e.g., IFN-γ, TNF-α).
Materials:
-
Splenocytes or tumor-infiltrating lymphocytes (TILs)
-
OVA(257-264) peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-mouse CD8, CD4, and other cell surface marker antibodies (fluorochrome-conjugated)
-
Fixation/Permeabilization buffer
-
Anti-mouse IFN-γ, TNF-α, and other intracellular cytokine antibodies (fluorochrome-conjugated)
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend splenocytes or TILs at 1-2 x 10^6 cells/mL in complete medium. Stimulate with OVA(257-264) peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours at 37°C.[9]
-
Surface Staining: Wash the cells with FACS buffer. Stain for cell surface markers (e.g., CD8, CD44) by incubating with fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) by incubating the permeabilized cells with fluorochrome-conjugated antibodies for 30 minutes at room temperature.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer.
-
Analysis: Analyze the flow cytometry data to determine the percentage of CD8+ T cells that are positive for the specific intracellular cytokines in response to OVA peptide stimulation.
Conclusion
The OVA peptide (257-264) is an indispensable tool in the field of cancer immunotherapy research. Its well-defined characteristics and the availability of corresponding transgenic T-cell models provide a robust and reproducible system for investigating the fundamental principles of anti-tumor immunity and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented here offer a comprehensive guide for researchers aiming to leverage this powerful model antigen in their studies.
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. Intratumoral peptide injection enhances tumor cell antigenicity recognized by cytotoxic T lymphocytes: a potential option for improvement in antigen-specific cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 7. Immunization with peptide encapsulated within synthetic spores activates T cell responses and reduces tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide vaccine formulation controls the duration of antigen presentation and magnitude of tumor-specific CD8+ T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide‐Based Cancer Vaccine Delivery via the STINGΔTM‐cGAMP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Targeted Delivery of Personalized Cancer Vaccines Based on Antibody–Antigen Complexes [mdpi.com]
Application Notes and Protocols: Utilizing OVA Peptide (257-264) TFA for Peptide Pulsing of Dendentritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ovalbumin peptide (257-264), commonly known as SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin.[1][2][3] When presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, it is recognized by CD8+ cytotoxic T lymphocytes (CTLs).[1][2][3] This makes OVA Peptide (257-264), often supplied as a trifluoroacetate (TFA) salt, an invaluable tool in immunological research, particularly for the in vitro and in vivo assessment of antigen-specific T-cell responses. One of its primary applications is the pulsing of dendritic cells (DCs), the most potent antigen-presenting cells (APCs), to stimulate and study CD8+ T-cell activation, proliferation, and effector functions.[4][5] These application notes provide detailed protocols for the use of OVA Peptide (257-264) TFA in the peptide pulsing of dendritic cells and subsequent functional assays.
Product Information
-
Peptide: OVA Peptide (257-264)
-
Sequence: H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL)[1][2][6]
-
Formulation: Typically supplied as a lyophilized powder, often as a trifluoroacetate (TFA) salt.[6][7]
-
Purity: >95% (HPLC) is recommended for cell-based assays.[6][8]
-
Storage: Store lyophilized peptide at -20°C.[6][7] Once reconstituted, aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[7]
Key Applications
-
Stimulation of antigen-specific CD8+ T-cell responses.[1][3]
-
In vitro and in vivo cytotoxicity assays.[1]
-
T-cell proliferation assays.
-
Cytokine release assays (e.g., ELISPOT, Intracellular Cytokine Staining).
-
Development and testing of vaccine adjuvants.[8]
-
Epitope mapping and T-cell receptor (TCR) binding studies.[1]
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized OVA Peptide (257-264) TFA
-
Determine the appropriate solvent. Sterile, endotoxin-free water or dimethyl sulfoxide (DMSO) are commonly used. For cell culture applications, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
-
Calculate the required solvent volume. To create a stock solution of a specific concentration (e.g., 1 mg/mL), divide the mass of the peptide by the desired concentration.
-
Reconstitute the peptide. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Aseptically add the calculated volume of solvent to the vial.
-
Ensure complete dissolution. Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of murine BMDCs, which are a common source of DCs for in vitro experiments.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
Procedure:
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Prepare a single-cell suspension by flushing the bone marrow with complete RPMI-1640.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with complete RPMI-1640 and count them.
-
Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 at a density of 2 x 10^6 cells/mL in non-tissue culture treated plates.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, gently swirl the plates, aspirate 75% of the media, and replace it with fresh complete RPMI-1640 containing GM-CSF and IL-4.
-
On day 6 or 7, immature DCs can be harvested. Non-adherent and loosely adherent cells are collected by gentle pipetting.
-
To induce maturation, DCs can be stimulated with a maturation agent such as Lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours prior to peptide pulsing.
Protocol 3: Peptide Pulsing of Dendritic Cells
This protocol outlines the procedure for loading DCs with OVA Peptide (257-264).
Materials:
-
Immature or mature dendritic cells
-
Reconstituted OVA Peptide (257-264) TFA stock solution
-
Serum-free RPMI-1640 medium
-
Complete RPMI-1640 medium
Procedure:
-
Harvest the dendritic cells and wash them twice with serum-free RPMI-1640.
-
Resuspend the DCs in serum-free RPMI-1640 at a concentration of 1-5 x 10^6 cells/mL.
-
Add the OVA Peptide (257-264) stock solution to the DC suspension to achieve the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µg/mL.[8]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1-4 hours.[9] Shorter incubation times (e.g., 45 minutes) have also been reported to be effective.
-
After incubation, wash the peptide-pulsed DCs three times with a large volume of complete RPMI-1640 to remove any unbound peptide.
-
The peptide-pulsed DCs are now ready for use in downstream applications.
Downstream Applications and Assays
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to antigen presentation by peptide-pulsed DCs.
Procedure:
-
Isolate CD8+ T-cells from a relevant source (e.g., OT-I transgenic mice, which have T-cells with a TCR specific for SIINFEKL).
-
Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Co-culture the CFSE-labeled T-cells with the peptide-pulsed DCs at various DC:T-cell ratios (e.g., 1:1, 1:5, 1:10).
-
Include appropriate controls: T-cells co-cultured with unpulsed DCs and T-cells cultured alone.
-
Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze T-cell proliferation by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Cytokine Release Assay (ELISPOT)
The ELISPOT assay is a highly sensitive method to quantify the number of cytokine-secreting cells at the single-cell level.
Procedure:
-
Coat an ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).
-
Block the plate to prevent non-specific binding.
-
Co-culture CD8+ T-cells with peptide-pulsed DCs in the wells of the ELISPOT plate.
-
Include controls such as T-cells with unpulsed DCs and T-cells alone.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate and add a biotinylated detection antibody.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add a substrate that precipitates upon enzymatic cleavage, forming colored spots.
-
Count the spots, where each spot represents a single cytokine-secreting cell.
Cytotoxicity Assay
This assay measures the ability of CTLs generated by stimulation with peptide-pulsed DCs to kill target cells presenting the specific peptide-MHC complex.
Procedure:
-
Generate effector CTLs by co-culturing CD8+ T-cells with peptide-pulsed DCs for 5-7 days.
-
Prepare target cells (e.g., splenocytes) by pulsing them with OVA Peptide (257-264) and labeling them with a fluorescent dye (e.g., high concentration of CFSE).
-
Prepare control target cells by pulsing them with an irrelevant peptide or no peptide and labeling them with a different concentration of the fluorescent dye (e.g., low concentration of CFSE).
-
Co-culture the effector CTLs with a mixture of the target and control cells at various effector-to-target (E:T) ratios.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Analyze the cell populations by flow cytometry to determine the percentage of specific lysis of the target cells.
Data Presentation
Table 1: Recommended Concentration and Incubation Time for Peptide Pulsing
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 nM - 100 µg/mL | The optimal concentration should be titrated for each specific cell type and experimental setup. A common starting point is 1-10 µg/mL. |
| Incubation Time | 45 minutes - 24 hours | Shorter incubation times (1-4 hours) are often sufficient for efficient peptide loading. |
Table 2: Example Quantitative Data from T-Cell Proliferation Assay (CFSE)
| DC Treatment | DC:T-Cell Ratio | % Proliferated T-Cells (Day 3) |
| Unpulsed DCs | 1:10 | < 5% |
| OVA Peptide (1 µg/mL) Pulsed DCs | 1:10 | 60-80% |
| OVA Peptide (10 µg/mL) Pulsed DCs | 1:10 | > 90% |
Note: These are representative data ranges and actual results may vary depending on the experimental conditions.
Table 3: Example Quantitative Data from Cytotoxicity Assay
| Effector:Target (E:T) Ratio | % Specific Lysis of OVA-pulsed Target Cells |
| 10:1 | 30-50% |
| 25:1 | 50-70% |
| 50:1 | > 80% |
Note: These are representative data ranges and actual results may vary depending on the experimental conditions.
Visualizations
Caption: Experimental workflow for peptide pulsing of dendritic cells.
Caption: MHC Class I antigen presentation and T-cell activation pathway.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. T Cells and MHC Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cross-Presentation of Cell-Associated Antigens by MHC Class I in Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways of MHC I cross-presentation of exogenous antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes: Generation and Functional Analysis of OVA-Specific Cytotoxic T Lymphocytes
The generation of antigen-specific cytotoxic T lymphocytes (CTLs) is a cornerstone of immunological research, enabling the study of T-cell responses to pathogens and tumors. The ovalbumin (OVA) peptide 257-264, with the amino acid sequence SIINFEKL, is a well-established model antigen. It is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb, making it an ideal tool for inducing and studying CD8+ T-cell responses in C57BL/6 mice. These application notes provide detailed protocols for the in vitro generation of SIINFEKL-specific CTLs and their subsequent functional evaluation.
CTLs that recognize the SIINFEKL peptide can be generated from splenocytes of C57BL/6 mice. A more robust and specific response can be achieved using splenocytes from OT-I transgenic mice, which express a T-cell receptor (TCR) specifically engineered to recognize the SIINFEKL-H-2Kb complex.[1][2][3] The generation process involves stimulating naive CD8+ T cells with antigen-presenting cells (APCs) pulsed with the SIINFEKL peptide. Following a period of co-culture and expansion, the resulting effector CTLs can be assessed for their functionality.
Key methods to evaluate the efficacy of the generated CTLs include cytotoxicity assays and cytokine release assays. Cytotoxicity can be measured through in vivo killing assays, where target cells pulsed with the peptide are eliminated by the generated CTLs.[4][5] Functional activity can also be quantified by measuring the secretion of effector cytokines, such as Interferon-gamma (IFN-γ), using techniques like the Enzyme-Linked Immunospot (ELISpot) assay.[6][7][8][9]
Key Experimental Parameters
The following tables summarize crucial quantitative data for the successful generation and evaluation of OVA-specific CTLs.
Table 1: Parameters for In Vitro Generation of OVA-Specific CTLs
| Parameter | Value/Range | Notes |
| Starting Material | Splenocytes from C57BL/6 or OT-I mice | OT-I mice provide a higher frequency of precursor cells. |
| Cell Plating Density | 1.5 x 10^6 cells/mL | Optimal density for stimulation.[1] |
| SIINFEKL Peptide Concentration | 1 - 10 µM | Used for pulsing splenocytes or target cells.[10][11] |
| Peptide Incubation Time | 1 - 2 hours at 37°C | For pulsing cells with the SIINFEKL peptide.[10] |
| Co-culture Duration | 5 - 7 days | For initial stimulation and differentiation of CTLs.[12][13] |
| IL-2 Concentration (for expansion) | 10 - 20 ng/mL | Added after initial stimulation to promote CTL proliferation. |
Table 2: Parameters for Functional CTL Assays
| Parameter | Assay | Value/Range | Notes |
| Target Cell Peptide Pulsing | In Vivo Cytotoxicity | 1 µM SIINFEKL | Concentration for loading target splenocytes.[14] |
| CFSE Labeling (High) | In Vivo Cytotoxicity | 5 µM | For peptide-pulsed target cells. |
| CFSE Labeling (Low) | In Vivo Cytotoxicity | 0.5 µM | For non-pulsed control cells. |
| Target Cell Injection | In Vivo Cytotoxicity | 5 x 10^6 cells/mouse | Intravenous injection of mixed target and control cells.[15] |
| Time to Harvest | In Vivo Cytotoxicity | 4 - 18 hours | Timeframe to observe specific killing in vivo.[4][16] |
| Restimulation Peptide Conc. | IFN-γ ELISpot | 10 µg/mL SIINFEKL | For restimulating splenocytes in the assay plate.[15] |
| Cell Plating Density | IFN-γ ELISpot | 1 x 10^5 splenocytes/well | Number of effector cells plated for the assay.[15] |
| Incubation Time | IFN-γ ELISpot | 18 - 24 hours | Duration for cytokine capture on the ELISpot plate. |
Experimental Workflow and Signaling
The following diagrams illustrate the experimental workflow for generating and testing CTLs, and the underlying signaling pathway for T-cell activation.
References
- 1. rupress.org [rupress.org]
- 2. In Vitro Platform Establishes Antigen-Specific CD8+ T Cell Cytotoxicity to Encapsulated Cells via Indirect Antigen Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-specific antigen delivery for T-cell therapy via a pH-sensitive peptide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine in vitro Memory T Cell Differentiation [en.bio-protocol.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Induction of a CD8+ Cytotoxic T Lymphocyte Response by Cross-priming Requires Cognate CD4+ T Cell Help - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Mechanisms of antigen presentation to T cells in murine graft-versus-host disease: cross-presentation and the appearance of cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OVA Peptide(257-264) TFA not inducing T-cell response.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of OVA Peptide (257-264) TFA failing to induce a T-cell response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is OVA Peptide (257-264) and why is it used to stimulate T-cells?
Ovalbumin (OVA) Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized immunodominant peptide epitope.[1] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb on antigen-presenting cells (APCs). This peptide is widely used as a model antigen to study the activation of CD8+ T-cells, as it elicits a strong and specific cytotoxic T-lymphocyte (CTL) response.[2]
Q2: What does "TFA" signify in the peptide name?
TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the chemical synthesis and purification of peptides.[3][4] Following purification, the peptide is often isolated as a TFA salt, where the negatively charged trifluoroacetate ions are associated with positively charged amino acid residues in the peptide.[5]
Q3: Can the TFA salt interfere with my T-cell activation assay?
Yes, residual trifluoroacetic acid from the synthesis process can negatively impact in vitro and in vivo biological assays.[5][6] TFA can be cytotoxic to cells, even at low concentrations, and may inhibit cell proliferation.[7] This can lead to a diminished or absent T-cell response, not because the peptide itself is inactive, but due to the inhibitory effects of the TFA counter-ion.[8]
Q4: What are the key components for a successful in vitro T-cell response to OVA Peptide (257-264)?
A successful T-cell response to OVA Peptide (257-264) requires several critical components:
-
Antigen-Presenting Cells (APCs): Professional APCs, such as bone marrow-derived dendritic cells (BMDCs), are essential for presenting the peptide to T-cells.
-
MHC Class I Expression: APCs must express the correct MHC class I molecule (H-2Kb for C57BL/6 mice) to present the SIINFEKL peptide.
-
Co-stimulation: T-cell activation requires a co-stimulatory signal, often provided by molecules like CD80/CD86 on the APC surface interacting with CD28 on the T-cell. In some in vitro setups, this can be supplemented with anti-CD28 antibodies.
-
Viable T-cells: Healthy, viable CD8+ T-cells with T-cell receptors (TCRs) specific for the OVA(257-264)/H-2Kb complex (e.g., from OT-I transgenic mice) are necessary.
-
Optimal Culture Conditions: Appropriate cell culture medium, supplements, and incubation conditions (time, temperature, CO2) are crucial for cell viability and function.
Troubleshooting Guide: No T-cell Response Observed
If you are not observing the expected T-cell response (e.g., proliferation, cytokine production) after stimulation with OVA Peptide (257-264) TFA, consider the following potential issues and solutions.
Problem Area 1: Peptide and TFA Counter-ion
| Potential Issue | Recommended Action |
| TFA Cytotoxicity | Residual TFA may be inhibiting your T-cell response. It is highly recommended to perform a counter-ion exchange to replace TFA with a more biocompatible salt like hydrochloride (HCl) or acetate.[9][10] |
| Incorrect Peptide Concentration | The optimal peptide concentration for pulsing APCs can vary. A common starting concentration is in the range of 1-10 µg/mL. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Peptide Degradation | Improper storage of the peptide can lead to degradation. Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. |
Problem Area 2: Antigen Presenting Cells (APCs)
| Potential Issue | Recommended Action |
| Low MHC Class I Expression | The level of MHC class I on the surface of APCs can impact peptide presentation. Maturing dendritic cells with agents like lipopolysaccharide (LPS) can upregulate MHC class I expression. |
| Inefficient Peptide Loading | For optimal peptide loading, incubate APCs with the peptide for at least 4-6 hours at 37°C. Ensure the peptide is dissolved in a suitable, sterile solvent before adding to the cells. |
| Low APC Viability or Number | Ensure your APCs are healthy and viable. Use an appropriate ratio of APCs to T-cells (e.g., 1:1 to 1:10). |
Problem Area 3: T-cells and Culture Conditions
| Potential Issue | Recommended Action |
| Low T-cell Viability | Handle T-cells gently during isolation and culture. Ensure the use of appropriate T-cell culture medium with necessary supplements. |
| Insufficient Co-stimulation | For robust T-cell activation, especially with naive T-cells, co-stimulation is critical. If using purified T-cells and APCs, ensure the APCs are activated to express co-stimulatory molecules. Alternatively, soluble or plate-bound anti-CD28 antibodies can be added to the culture. |
| Inappropriate Incubation Time | T-cell responses take time to develop. For proliferation assays (e.g., CFSE dilution), incubate for 3-5 days. For cytokine production (e.g., IFN-γ), a shorter stimulation of 24-72 hours may be sufficient. |
| Suboptimal Cell Density | Plating cells at too low or too high a density can inhibit responses. Optimize the cell density in your culture plates. |
Experimental Protocols
Protocol 1: TFA to HCl Counter-ion Exchange
This protocol is adapted from established methods to replace the TFA counter-ion with hydrochloride.[9][11]
-
Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: For complete exchange, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired sterile buffer for the experiment.
Protocol 2: In Vitro T-cell Activation Assay
This is a general protocol for stimulating CD8+ T-cells with OVA Peptide (257-264).
-
APC Preparation: Isolate and culture your chosen APCs (e.g., bone marrow-derived dendritic cells).
-
Peptide Pulsing: Incubate the APCs with OVA Peptide (257-264) at an optimized concentration (e.g., 1-10 µg/mL) in serum-free media for 4-6 hours at 37°C.
-
Washing: Wash the pulsed APCs three times with complete culture medium to remove excess, unbound peptide.
-
T-cell Co-culture: Isolate CD8+ T-cells (e.g., from OT-I mice). Co-culture the pulsed APCs with the T-cells at an appropriate ratio (e.g., 1:5 APC:T-cell) in complete culture medium.
-
Incubation: Incubate the co-culture for the desired period based on your readout (e.g., 24-72 hours for cytokine analysis, 72-96 hours for proliferation).
-
Analysis: Analyze the T-cell response using your chosen method, such as ELISA or ELISpot for cytokine secretion, or flow cytometry for proliferation (CFSE dilution) or activation marker expression (e.g., CD25, CD69).
Visualizations
T-cell Activation Signaling Pathway
Caption: Simplified signaling pathway for CD8+ T-cell activation.
Troubleshooting Workflow for No T-cell Response
Caption: A logical workflow for troubleshooting the absence of a T-cell response.
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. scribd.com [scribd.com]
- 11. lifetein.com [lifetein.com]
Low cell viability after incubation with OVA Peptide(257-264) TFA.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability after incubation with OVA Peptide (257-264) TFA.
Troubleshooting Guide
Low cell viability is a common issue that can arise from several factors during in-vitro experiments. This guide provides a systematic approach to identify and resolve the problem.
Problem: Significant Decrease in Cell Viability After Incubation with OVA Peptide (257-264) TFA
Potential Cause 1: Cytotoxicity of Trifluoroacetic Acid (TFA)
Synthetic peptides purified by reverse-phase HPLC are often delivered as trifluoroacetate (TFA) salts. Residual TFA in the peptide preparation can be cytotoxic to cells in culture, even at low concentrations.[1][2][3]
Solutions:
-
TFA Removal: The most effective solution is to remove the TFA from your peptide stock. This can be achieved by performing a salt exchange to a more biocompatible salt, such as hydrochloride (HCl).[3][4]
-
Use a TFA-free Peptide: If possible, purchase the OVA peptide in a different salt form, such as acetate or hydrochloride.
-
Lower Peptide Concentration: If TFA removal is not feasible, titrate the peptide concentration to the lowest effective dose for your specific application to minimize TFA-induced toxicity.
Potential Cause 2: Inappropriate Peptide Concentration
Using a peptide concentration that is too high can lead to cytotoxicity, independent of the TFA salt.
Solution:
-
Optimize Peptide Concentration: The optimal concentration for OVA Peptide (257-264) in T-cell activation assays typically ranges from nanomolar (nM) to low micromolar (µM).[5][6][7] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell type and assay.
Potential Cause 3: Sub-optimal Cell Culture Conditions
Factors such as cell passage number, confluency, and media formulation can influence cell health and susceptibility to cytotoxic agents.
Solutions:
-
Maintain Healthy Cell Cultures: Use cells at a low passage number and ensure they are in the logarithmic growth phase. Avoid using over-confluent or stressed cells.
-
Optimize Culture Medium: Ensure the culture medium is fresh and contains all necessary supplements.
Potential Cause 4: Contamination
Bacterial or fungal contamination can lead to rapid cell death.
Solution:
-
Aseptic Technique: Always use strict aseptic techniques when handling cells and reagents. Regularly check cultures for any signs of contamination.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my OVA peptide preparation?
A1: TFA (Trifluoroacetic Acid) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and during HPLC purification.[4] As a result, the purified peptide is often isolated as a TFA salt.
Q2: At what concentration does TFA become toxic to cells?
A2: Studies have shown that TFA can inhibit cell proliferation and induce cytotoxicity at concentrations as low as 10 nM.[2] The toxic concentration can vary depending on the cell type and the duration of exposure.
Q3: How can I remove TFA from my peptide?
A3: A common method for TFA removal is to perform a salt exchange to hydrochloride (HCl). This typically involves dissolving the peptide in a weak HCl solution and then lyophilizing it. This process is often repeated multiple times to ensure complete removal.[3][4][8][9] Anion exchange chromatography is another effective method.[4]
Q4: What is a typical working concentration for OVA Peptide (257-264) in a T-cell activation assay?
A4: The working concentration for OVA Peptide (257-264) can vary, but it is generally in the range of 1 µg/mL to 10 µg/mL for pulsing antigen-presenting cells, or in the nM to low µM range when added directly to co-cultures.[5][6][7][10] It is highly recommended to perform a titration to find the optimal concentration for your specific experimental setup.
Q5: Can the OVA peptide itself be cytotoxic?
A5: While the OVA (257-264) peptide sequence (SIINFEKL) is not generally considered cytotoxic at typical experimental concentrations, very high concentrations of any peptide can potentially affect cell viability. It is always good practice to include a vehicle control (the solvent used to dissolve the peptide) in your experiments.
Data Presentation
Table 1: Effect of TFA Salt on Cell Proliferation
| Cell Type | Peptide Salt | Concentration | Effect on Cell Number |
| Fetal Rat Osteoblasts | Amylin (TFA salt) | 10⁻⁸ M | Reduced |
| Fetal Rat Osteoblasts | Amylin (HCl salt) | 10⁻⁸ M | Increased |
| Articular Chondrocytes | Calcitonin (TFA salt) | 10⁻⁷ M | Reduced |
| Articular Chondrocytes | Calcitonin (HCl salt) | 10⁻⁷ M | No significant change |
Data summarized from Cornish J, et al. (1999) Am J Physiol Endocrinol Metab.[1]
Experimental Protocols
Protocol 1: TFA Removal from Synthetic Peptides via Lyophilization with HCl
This protocol describes a common method for exchanging the TFA counter-ion for a hydrochloride ion.
Materials:
-
Peptide with TFA salt
-
100 mM Hydrochloric Acid (HCl)
-
Distilled, sterile water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in 100 mM HCl.
-
Allow the solution to stand at room temperature for 1 minute.
-
Freeze the solution in liquid nitrogen until completely frozen.
-
Lyophilize the frozen solution until all the solvent is removed.
-
For optimal TFA removal, repeat steps 1-4 two more times.[3][11]
-
After the final lyophilization, reconstitute the peptide in your desired sterile buffer for experimental use.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for assessing cell viability after treatment with the OVA peptide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
OVA Peptide (257-264) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the OVA peptide in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Mandatory Visualization
Caption: Proposed signaling pathway for TFA-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting low cell viability.
References
- 1. peptide.com [peptide.com]
- 2. [Molecular Mechanisms Underlying Toxic Actions of trans-Fatty Acids and Prevention of Related Diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 8. scribd.com [scribd.com]
- 9. peptide.com [peptide.com]
- 10. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
Technical Support Center: Optimizing OVA Peptide (257-264) TFA Concentration for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing in vitro assays using the OVA peptide (257-264), also known as SIINFEKL. A primary focus is managing the effects of residual trifluoroacetic acid (TFA), a common counterion from peptide synthesis that can significantly impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is OVA peptide (257-264) and what are its primary applications? A1: The OVA peptide (257-264), with the amino acid sequence SIINFEKL, is an immunodominant MHC class I epitope derived from the chicken ovalbumin protein.[1][2] It is a cornerstone model antigen in immunology for studying CD8+ T cell responses.[1] Common applications include stimulating T cells to measure cytokine release (e.g., IFN-γ) in ELISpot assays, assessing T cell proliferation, and developing immunotherapeutic vaccines.[1][3]
Q2: Why is my synthetic OVA peptide supplied as a TFA salt? A2: Trifluoroacetic acid (TFA) is a strong acid widely used during the solid-phase synthesis of peptides for cleaving the peptide from the resin and during its purification by reverse-phase HPLC.[4][5] Although lyophilization removes unbound TFA, it can remain as a counterion bound to positively charged amino groups on the peptide.[4][5] Consequently, synthetic peptides are typically delivered as TFA salts to improve stability and solubility.[6]
Q3: How can residual TFA adversely affect my in vitro experiments? A3: Residual TFA can introduce significant variability and artifacts in biological assays.[7] Its detrimental effects include:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and apoptosis.[5] Studies have shown that TFA can inhibit the proliferation of various cell types, including osteoblasts and chondrocytes.[8]
-
Altered Peptide Function: The presence of TFA counterions can change the secondary structure, solubility, and aggregation properties of the peptide, potentially impacting its biological activity and interaction with its target.[5]
-
Assay Interference: The acidity of TFA can lower the pH of the culture medium and denature pH-sensitive proteins.[5][7] It has also been reported to stimulate or inhibit cell growth depending on the cell type and concentration, which can lead to false positive or negative results.[7]
Q4: What is considered a "safe" concentration of TFA in cell culture? A4: The acceptable concentration of TFA is highly dependent on the cell type and assay sensitivity. Some studies report that TFA can inhibit cell proliferation at concentrations as low as 10 nM.[7] As a general guideline, researchers should aim for the lowest possible final concentration in their assays. Running a TFA-only control is crucial to determine the tolerance of your specific experimental system.[6]
Q5: When is it critical to remove or exchange the TFA counterion? A5: TFA removal is strongly recommended for most cell-based assays due to its cytotoxic effects.[5] It is also critical for in vivo studies and any application where the peptide's precise conformation, aggregation state, or interaction with biological targets is being studied.[9]
Troubleshooting Common Issues
This section addresses specific problems that may arise during in vitro assays involving OVA peptide (257-264) and the potential role of TFA.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific cell death in all wells (including negative controls) | TFA Toxicity: The final concentration of TFA in the well is too high for the cells. | • Run a TFA Control: Perform a dose-response experiment with TFA alone to determine the cytotoxic threshold for your specific cells.[6]• Reduce TFA Content: Use a peptide preparation with the TFA counterion exchanged for a more biocompatible one like hydrochloride (HCl) or acetate.[8] (See Protocol 1).• Lower Peptide Concentration: If TFA removal is not feasible, lower the OVA peptide concentration to a range where the TFA level is tolerated. |
| Low or no antigen-specific T cell response (e.g., few spots in ELISpot, low cytokine levels) | TFA Inhibition: Sub-lethal TFA concentrations may still inhibit T cell proliferation or function.[8]Suboptimal Peptide Concentration: The peptide concentration may be too low for effective T cell stimulation. | • Optimize Peptide Dose: Perform a titration of the OVA peptide (e.g., from 0.01 µg/mL to 10 µg/mL) to find the optimal concentration for stimulation.[10][11]• Use TFA-Exchanged Peptide: Re-run the experiment using a peptide that has undergone TFA removal to see if the response improves. |
| Poorly defined or "fuzzy" spots in ELISpot assay | Cellular Stress/Toxicity: TFA may be causing cellular stress, leading to diffuse cytokine secretion.Plate Movement: Disturbing the incubator or plate during incubation can cause spots to streak.[12] | • Confirm TFA Tolerance: Ensure the TFA concentration is well below the toxic threshold for your cells.• Handle Plates Carefully: Ensure the incubator is stable and avoid moving plates during the cell incubation step.[12] |
| Inconsistent results between experiments or peptide batches | Variable TFA Content: Different batches of synthetic peptides can have varying amounts of residual TFA.Improper Peptide Storage/Handling: Peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | • Standardize Peptide Preparation: If performing TFA removal, use a consistent and validated protocol.• Aliquot Peptide: After reconstitution, aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
The optimal concentrations for OVA peptide and the tolerance for TFA are highly dependent on the specific assay and cells used. The following table provides starting ranges based on literature.
| Parameter | Assay Type | Recommended Concentration Range | Notes |
| OVA Peptide (257-264) | T Cell Stimulation (in vitro) | 0.1 µg/mL - 10 µg/mL | Titration is essential. Some studies use concentrations up to 30 µM for pulsing cells.[13][14] |
| TFA (in final culture medium) | General Cell-Based Assays | < 0.01% (v/v) | Highly cell-type dependent. Some sensitive cells show inhibition at nM concentrations.[7] A TFA-only control is mandatory for validation. |
| TFA (in final culture medium) | Osteoblast Proliferation Assay | Inhibition observed at 10 nM - 100 nM | Demonstrates high sensitivity in certain cell types.[7][8] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange and Lyophilization
This protocol describes a common method to exchange TFA counterions with hydrochloride, which is more biologically compatible.[4][5]
-
Dissolve the Peptide: Dissolve the peptide-TFA salt in high-purity water at a concentration of approximately 1 mg/mL.[5]
-
Add HCl: Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][5] An incomplete exchange may occur below 2 mM, while concentrations above 10 mM risk modifying the peptide.[4]
-
Incubate: Let the solution stand at room temperature for at least one minute.[4]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen.[4][9]
-
Lyophilize: Freeze-dry the sample overnight until all liquid is removed.[4][9]
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[4]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired sterile buffer (e.g., PBS or cell culture medium) for use in the assay.[4]
Protocol 2: General Workflow for In Vitro T Cell Stimulation Assay
This protocol provides a general workflow for stimulating CD8+ T cells with OVA peptide (257-264) and assessing activation.
-
Prepare Antigen Presenting Cells (APCs): Isolate APCs (e.g., splenocytes, bone marrow-derived dendritic cells) from an appropriate source (e.g., C57BL/6 mice).
-
Prepare T Cells: Isolate CD8+ T cells. For OVA peptide studies, T cells from OT-I transgenic mice, which have T cell receptors specific for SIINFEKL, are commonly used.[1]
-
Peptide Pulsing of APCs:
-
Co-culture: Add the purified CD8+ T cells to the wells containing the peptide-pulsed APCs. A typical APC to T cell ratio is 2:1.
-
Controls:
-
Negative Control: T cells and APCs with no peptide.
-
TFA Control: T cells and APCs with TFA concentration equivalent to the highest concentration used in the peptide wells.
-
Positive Control: T cells and APCs with a known T cell stimulant (e.g., Concanavalin A or PHA).[12]
-
-
Incubation: Incubate the co-culture for 24-72 hours at 37°C and 5% CO₂. The incubation time depends on the specific readout (e.g., 24h for cytokine analysis, 72h for proliferation).[1]
-
Assay Readout: Analyze T cell activation using the desired method:
-
ELISpot: Follow the manufacturer's protocol to detect cytokine-secreting cells.
-
Intracellular Cytokine Staining (ICS): Add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation, then stain for surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) for flow cytometry analysis.
-
Proliferation Assay: If T cells were labeled with a proliferation dye (e.g., CFSE) prior to co-culture, analyze dye dilution by flow cytometry.
-
Visualizations
Caption: A logical workflow for troubleshooting potential TFA interference in in vitro assays.
Caption: Recommended workflow for preparing and storing synthetic peptides to ensure consistency.
Caption: Simplified signaling pathway for CD8+ T cell activation by OVA peptide (SIINFEKL).
References
- 1. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 11. Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. ulab360.com [ulab360.com]
- 14. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]
Technical Support Center: Troubleshooting Poor Peptide Solubility for OVA Peptide(257-264) TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with OVA Peptide(257-264) TFA.
Understanding the Peptide: this compound
OVA Peptide(257-264) is a well-characterized, class I (Kb)-restricted peptide epitope from chicken ovalbumin.[1][2][3][4][5][6] Its amino acid sequence is Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL).[2][3][4][6] As a synthetic peptide, it is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the purification process.[7][8][9][10] The presence of multiple hydrophobic residues (I, F, L) can make this peptide challenging to dissolve in aqueous solutions.[11][12][13][14]
Physicochemical Properties
| Property | Value | Source |
| Sequence | SIINFEKL | [2][3][4][6] |
| Molecular Formula | C45H74N10O13 | [1][3][6][15] |
| Molecular Weight | ~963.1 g/mol | [1][3][4][6][15] |
| Overall Charge (at pH 7) | 0 (Neutral) | Calculated |
| Hydrophobic Residues | 50% (I, I, F, L) | Calculated |
Note: The overall charge is calculated by assigning +1 to Lysine (K) and the N-terminus, and -1 to Glutamic acid (E) and the C-terminus.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve?
A1: The poor solubility of this compound is primarily due to its high content of hydrophobic amino acids (Isoleucine, Phenylalanine, Leucine).[12][13][14] Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions.[12][14] Additionally, as a neutral peptide (overall charge of 0 at neutral pH), it lacks the charge that would promote interaction with water. The TFA counterion can also influence solubility, sometimes promoting aggregation.[7][16]
Q2: What is the first solvent I should try?
A2: For a neutral, hydrophobic peptide like this, the recommended starting point is a small amount of an organic solvent.[11][17][18][19] Dimethyl sulfoxide (DMSO) is a common first choice due to its effectiveness and relatively low toxicity in many biological assays.[14][20] If your experiment is sensitive to DMSO, dimethylformamide (DMF) or acetonitrile can be used as alternatives.[12][14][17] Some datasheets suggest that the peptide is soluble in DMSO at concentrations up to 100 mg/mL, while others indicate solubility in water at 10 mg/mL.[1] However, it's always best to test solubility with a small amount of the peptide first.[11][12][14][21]
Q3: Can I use water or a buffer like PBS to dissolve the peptide?
A3: While some suppliers suggest solubility in water, it may not be the most effective initial solvent due to the peptide's hydrophobicity.[4][6][22] If you do try an aqueous solvent, use sterile, distilled water first.[12][14][23] Avoid buffers containing salts, like PBS, during the initial reconstitution, as salts can hinder the solubility of some peptides.[23] If the peptide dissolves in water, you can then add buffer components.[21]
Q4: How does the TFA salt affect my experiment?
A4: Trifluoroacetic acid (TFA) is a remnant from the peptide purification process and exists as a counterion to the positively charged residues in the peptide.[7][9] Residual TFA can lower the pH of your peptide solution and, in some cell-based assays, may exhibit cytotoxic effects even at low concentrations.[7][8][16] For sensitive applications like cellular assays or in vivo studies, it may be necessary to remove the TFA by ion exchange, often replacing it with acetate or hydrochloride (HCl).[7][10][16]
Q5: What should I do if the peptide precipitates when I dilute my organic stock solution with an aqueous buffer?
A5: This is a common issue when working with hydrophobic peptides.[17][24] To avoid precipitation, add the organic stock solution dropwise into the stirring aqueous buffer.[17][20] This slow dilution helps prevent the peptide from reaching a localized high concentration in the aqueous environment, which can cause it to aggregate and fall out of solution.[17] If precipitation still occurs, you have likely exceeded the peptide's solubility limit in that final solvent mixture.[20]
Troubleshooting Guide
If you are experiencing difficulty dissolving your this compound, follow this step-by-step guide.
Step 1: Initial Assessment & Preparation
-
Bring to Room Temperature: Before opening, allow the lyophilized peptide vial to warm to room temperature to prevent condensation.[12][14][24][25]
-
Brief Centrifugation: Spin down the vial briefly to ensure all the peptide powder is at the bottom.[12][26]
-
Test with a Small Amount: Always perform solubility tests on a small portion of the peptide to avoid risking the entire sample.[12][21]
Step 2: Systematic Solubilization Protocol
The following workflow is recommended for dissolving hydrophobic, neutral peptides.
Caption: A step-by-step workflow for dissolving OVA Peptide(257-264).
Step 3: Advanced Troubleshooting Techniques
If the standard protocol fails, consider the following options.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. genscript.com [genscript.com]
- 4. eurogentec.com [eurogentec.com]
- 5. OVA Peptide (257-264) TFA | 1262751-08-5 [chemicalbook.com]
- 6. invivogen.com [invivogen.com]
- 7. lifetein.com [lifetein.com]
- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. jpt.com [jpt.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 18. genscript.com [genscript.com]
- 19. lifetein.com [lifetein.com]
- 20. lifetein.com [lifetein.com]
- 21. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 22. genscript.com.cn [genscript.com.cn]
- 23. Solubility Guidance — Advanced Peptides [advancedpeptides.com]
- 24. verifiedpeptides.com [verifiedpeptides.com]
- 25. uk-peptides.com [uk-peptides.com]
- 26. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
Preventing aggregation of OVA Peptide(257-264) TFA in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling and preventing the aggregation of OVA Peptide(257-264) TFA salt (Sequence: SIINFEKL).
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and handling of this compound.
Q1: My lyophilized this compound will not dissolve in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
This is a common and expected issue. The OVA Peptide(257-264) has a net neutral charge at physiological pH and contains a high number of hydrophobic amino acid residues (I, L, F), making it poorly soluble in aqueous solutions.[1][2] The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent.[1][3][4]
Recommended Solution:
-
Initial Dissolution: Use a small volume of high-purity, sterile Dimethyl Sulfoxide (DMSO) to dissolve the peptide.[1][2][5] A starting concentration of 1-10 mg/mL in DMSO is typically effective.
-
Dilution: Once the peptide is fully dissolved in DMSO, slowly add the solution dropwise to your aqueous buffer while gently vortexing.[6] This gradual dilution helps prevent the peptide from immediately precipitating out of solution.
-
Sonication: If you still observe particulates, brief sonication in a water bath can help break up aggregates and improve solubility.[1][7][8]
Q2: I see cloudiness or visible precipitate after diluting the DMSO stock solution into my aqueous buffer. How can I resolve this?
This indicates that the peptide is aggregating and precipitating upon dilution, likely because its concentration in the final aqueous solution is above its solubility limit.
Recommended Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final peptide concentration in your aqueous buffer.
-
Optimize Dilution: Ensure you are adding the DMSO-peptide stock to the aqueous buffer and not the other way around. Add the stock solution very slowly while the buffer is being agitated (e.g., vortexing or stirring).
-
Use Sonication: After dilution, sonicate the solution for short bursts (e.g., 3 cycles of 10-15 seconds) to aid dissolution.[1]
-
Try an Alternative Solvent: If DMSO is incompatible with your assay, you can try dissolving the peptide in a small amount of Dimethylformamide (DMF) or 10-30% acetic acid.[2][9] If using acetic acid, be sure to adjust the final pH of your solution if necessary for your experiment.
-
Re-solubilize: If significant precipitation occurs, the peptide may need to be recovered by lyophilization before attempting to dissolve it again in a different solvent system.[1]
Q3: I suspect the trifluoroacetic acid (TFA) counter-ion is contributing to aggregation or interfering with my cellular assay. What are my options?
While TFA salts often enhance peptide solubility, TFA can interfere with certain biological assays and may influence peptide conformation.[10][11][12] If you suspect TFA is causing issues, a counter-ion exchange can be performed.
Recommended Solution:
-
Counter-ion Exchange: The most common method is to exchange TFA for a more biocompatible counter-ion like chloride (HCl) or acetate.[11][13] This is typically done by dissolving the peptide in a dilute solution of hydrochloric acid (e.g., 10 mM HCl) and then performing several cycles of lyophilization to remove the volatile trifluoroacetic acid.[14] See Protocol 2 for a detailed methodology.
Q4: I have tried organic solvents and sonication, but my peptide solution is still not clear. Are there any stronger methods?
For highly persistent aggregation, chaotropic agents can be used, but their compatibility with downstream experiments must be carefully considered as they are strong protein denaturants.
Recommended Solutions:
-
Chaotropic Agents: Dissolving the peptide in a solution containing 6 M guanidine hydrochloride or 8 M urea can break up strong aggregates.[3][15][16] The solution must then be extensively diluted for most biological applications.
-
Acidic Solvents: Some suppliers note solubility in 1% acetic acid.[17] This may be an effective alternative to organic solvents for initial solubilization.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of OVA Peptide(257-264)? OVA Peptide(257-264) is the octapeptide SIINFEKL, which is a well-characterized class I (H-2Kb)-restricted T-cell epitope of chicken ovalbumin.[18][19][20] It is widely used in immunology to study antigen presentation and CD8+ T-cell activation.[12][21] Its properties are summarized in the table below.
Q2: Why is my synthetic peptide supplied as a TFA salt? Trifluoroacetic acid (TFA) is a strong acid used during solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and during purification by reverse-phase HPLC as an ion-pairing agent to achieve good separation.[11][12] During lyophilization, it forms a salt with the positively charged sites on the peptide.
Q3: What is the best way to store the peptide? For long-term stability, the lyophilized peptide powder should be stored at -20°C or colder.[3][22] Once reconstituted in solution, it is best to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can promote aggregation.[22]
Q4: Can I use pure water to dissolve the peptide? While some datasheets may indicate water solubility, this is often challenging to achieve in practice due to the peptide's hydrophobic nature and neutral charge.[1][23] Direct dissolution in aqueous buffers frequently leads to incomplete solubilization and aggregation.[2] Starting with a small amount of an organic solvent like DMSO is the most reliable method.[1][3]
Data Presentation
Table 1: Physicochemical Properties of OVA Peptide(257-264)
| Property | Value | Reference |
| Sequence | H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH (SIINFEKL) | [17] |
| Molecular Weight | ~963.13 g/mol (free peptide) | [5][18] |
| Net Charge (pH 7) | 0 (Neutral) | [1][15] |
| General Solubility | Poorly soluble in aqueous solutions; Soluble in DMSO, DMF. | [1][2][5] |
Table 2: Recommended Solvents for OVA Peptide(257-264) Dissolution
| Solvent System | Recommended Use | Remarks | Reference |
| 100% DMSO | Primary Recommendation: For initial stock solution. | Use a minimal volume, then dilute slowly into aqueous buffer. | [1][4][5] |
| 100% DMF | Alternative: If DMSO is not suitable for the assay. | Use a minimal volume, then dilute slowly into aqueous buffer. | [2][3] |
| 1-10% Acetic Acid | Secondary Method: For initial stock solution. | May alter the pH of the final solution. | [9][17] |
| 6 M Guanidine-HCl / 8 M Urea | Last Resort: For highly aggregated peptides. | Strong denaturants; compatibility with assays must be verified. | [3][15][16] |
| Water / PBS | Not Recommended: For initial dissolution. | High risk of incomplete solubilization and aggregation. | [1][2] |
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound
This protocol describes the standard method for dissolving the hydrophobic SIINFEKL peptide.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[1]
-
Centrifugation: Briefly centrifuge the vial to ensure all peptide powder is at the bottom.[1]
-
Initial Dissolution: Add a small, precise volume of sterile, high-purity DMSO (e.g., 100 µL for 1 mg of peptide to make a 10 mg/mL stock). Gently vortex until the peptide is completely dissolved, resulting in a clear solution.
-
Aqueous Dilution: While gently vortexing your target aqueous buffer (e.g., PBS), slowly add the DMSO stock solution drop-by-drop to achieve the desired final concentration.
-
Final Check: Inspect the final solution for any signs of precipitation or cloudiness. If particulates are present, sonicate the solution in a water bath for 3-5 minutes.[8]
-
Storage: Aliquot the final solution into single-use tubes and store at -20°C or colder.[22]
Protocol 2: Counter-ion Exchange from TFA to Hydrochloride (HCl)
This protocol is for removing the TFA counter-ion, which may be necessary for sensitive biological assays.[11][14]
-
Peptide Dissolution: Dissolve the peptide-TFA salt in sterile, distilled water to a concentration of approximately 1 mg/mL.[11]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 10 mM. Let the solution sit for at least 5 minutes at room temperature.[14]
-
Freeze-Drying (Cycle 1): Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath and lyophilize until a dry powder is obtained.
-
Repeat Cycles: To ensure complete removal of TFA, re-dissolve the peptide powder in the 10 mM HCl solution and repeat the freeze-drying step two more times (for a total of three cycles).[14]
-
Final Product: After the final lyophilization, the peptide will be in its HCl salt form. It can now be reconstituted for your experiment using the appropriate method (see Protocol 1, as the peptide remains hydrophobic).
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logic of exchanging TFA counter-ions for chloride via lyophilization.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. OVA Peptide (257-264) TFA CAS#: 1262751-08-5 [chemicalbook.com]
- 3. lifetein.com [lifetein.com]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. biocat.com [biocat.com]
- 7. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. SIINFEKL peptide [novoprolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. peptide.com [peptide.com]
- 17. peptide.co.jp [peptide.co.jp]
- 18. selleck.co.jp [selleck.co.jp]
- 19. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 22. eurogentec.com [eurogentec.com]
- 23. invivogen.com [invivogen.com]
Non-specific activation with OVA Peptide(257-264) TFA.
Technical Support Center: OVA Peptide(257-264) TFA
Introduction
Welcome to the technical support center for this compound salt. This product is the minimal optimal cytotoxic T lymphocyte (CTL) epitope of chicken ovalbumin, sequence SIINFEKL, restricted by H-2Kb.[1][2][3][4][5] It is a cornerstone reagent for researchers studying antigen presentation, CD8+ T-cell activation, and the efficacy of vaccines and immunotherapies in mouse models.[2][6] This guide provides answers to frequently asked questions and detailed troubleshooting for the common issue of non-specific or higher-than-expected background activation in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is OVA Peptide(257-264) and what is its primary application?
A1: OVA Peptide(257-264), also known by its amino acid sequence SIINFEKL, is a well-characterized, immunodominant peptide epitope from the chicken ovalbumin protein.[2] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb in C57BL/6 mice.[2][3][4] Its primary application is to stimulate and detect specific CD8+ T-cell responses in various immunological assays, such as ELISpot, intracellular cytokine staining (ICS), and proliferation assays, making it a vital tool for vaccine development and cancer immunotherapy research.[2][6][7]
Q2: What is the significance of the "TFA" in the product name?
A2: TFA stands for trifluoroacetic acid. Synthetic peptides are often purified using reversed-phase high-performance liquid chromatography (RP-HPLC), which uses TFA as a mobile phase modifier.[8][9] The final lyophilized product is a salt with the TFA counter-ion. While TFA is effective for purification, residual amounts can be present in the final product.
Q3: Could residual TFA in the peptide preparation affect my experiment?
A3: Yes, it is possible. While TFA itself is not known to cause T-cell activation, high concentrations of trifluoroacetate have been shown to have inhibitory effects on the proliferation of some cell types.[8] It is generally considered to exhibit low to moderate toxicity in biological systems.[10] If you suspect issues related to the TFA salt, consider exchanging it for a more biologically compatible salt like acetate or hydrochloride, or ensuring the final concentration in your cell culture is sufficiently low.[8][11]
Q4: What is "non-specific activation" in the context of a T-cell assay?
A4: Non-specific activation refers to the activation of T-cells in your negative control or unstimulated wells, where no specific antigen is present. This can manifest as unexpected cytokine production (e.g., IFN-γ spots in an ELISpot assay) or cell proliferation.[12][13] This phenomenon is also known as "bystander activation," where T-cells become activated by cytokines released during a strong immune response, rather than by direct TCR engagement with their specific antigen.[14]
Troubleshooting Guide: High Background & Non-Specific Activation
Experiencing high background or non-specific activation in your control wells can compromise the integrity of your results. The following table outlines potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| High IFN-γ spots in "No Peptide" control wells (ELISpot) | 1. Contaminated Culture: Bacterial or fungal contamination in media or reagents.[12] | 1. Use sterile technique. Test media and reagents for contamination. |
| 2. Suboptimal Serum: Serum may contain heterophilic antibodies or other factors causing non-specific binding.[12] | 2. Heat-inactivate serum. Test different lots of serum to find one with low background. | |
| 3. Cell Health: A high percentage of dead cells in the preparation can lead to high background staining.[15] | 3. Ensure high viability of PBMCs or splenocytes after isolation. Use a viability dye. | |
| 4. Inadequate Washing: Insufficient washing of plates can lead to non-specific antibody binding.[12][13] | 4. Follow washing protocols carefully, ensuring both sides of the ELISpot membrane are washed.[13] Increase the number of wash steps if necessary.[13] | |
| Proliferation in "Unstimulated" control cells (CFSE/Dye Dilution Assay) | 1. Dye Toxicity: High concentrations of proliferation dyes (like CFSE) can be toxic and induce cell death, leading to confounding results.[16] | 1. Titrate the concentration of the cell tracking dye to find the optimal balance between bright staining and cell viability.[16] |
| 2. In Vivo Activation: T-cells may have been activated in vivo prior to isolation, especially if the animal was recently immunized or exposed to pathogens.[17] | 2. Use naive animals as a source of cells for negative controls. Be aware that in vivo activation can lead to unresponsiveness in subsequent in vitro restimulation assays.[17] | |
| 3. Culture Conditions: Suboptimal culture conditions (e.g., wrong media, CO2 levels, temperature) can stress cells.[12] | 3. Ensure the incubator is functioning correctly (37°C, 5% CO2, 95% humidity).[7][12] Use fresh, appropriate culture media. | |
| High background in all wells, including positive controls | 1. Peptide Concentration Too High: Excessive peptide concentration can sometimes lead to overstimulation or non-specific effects. | 1. Perform a dose-response curve to determine the optimal concentration of OVA Peptide(257-264). Typical concentrations range from 0.01 to 10 ng/mL.[18] |
| 2. Reagent Issues: Problems with antibodies, substrate, or other reagents. | 2. Ensure all reagents are brought to room temperature before use. Check expiration dates and storage conditions. | |
| 3. Bystander Activation: High frequency of responding cells in positive wells can release cytokines that activate neighboring non-specific cells.[14][19] | 3. Optimize the number of cells plated per well to avoid confluent spots or excessive cytokine release.[13] |
Illustrative Data: Troubleshooting ELISpot Results
The table below shows a hypothetical comparison of ideal vs. problematic ELISpot data when measuring IFN-γ secreting cells.
| Condition | Peptide | Ideal Result (SFU/10^6 cells) | Problematic Result (SFU/10^6 cells) | Interpretation of Problematic Result |
| Negative Control | No Peptide | < 10 | 75 | High background, potential contamination or serum issue. |
| Experimental | OVA(257-264) | 250 | 310 | Specific response is masked by high background. |
| Positive Control | PHA/Anti-CD3 | > 500 | 580 | Positive control works, confirming cell viability. |
| SFU = Spot Forming Units |
Key Experimental Protocols
Standard Protocol for In Vitro T-Cell Activation Assay (CFSE Proliferation)
This protocol outlines a general procedure for assessing T-cell proliferation in response to OVA Peptide(257-264).
-
Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a C57BL/6 mouse (e.g., an OT-I transgenic mouse for a robust response). Ensure high cell viability (>95%).
-
CFSE Labeling:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.[16]
-
Add CFSE dye to a final concentration (typically 1-5 µM, requires optimization) and incubate for 10-20 minutes at 37°C, protected from light.[7][20]
-
Quench the labeling reaction by adding 5 volumes of complete RPMI medium with 10% FBS.
-
Wash the cells twice with complete medium to remove excess dye.
-
-
Cell Plating:
-
Resuspend labeled cells in complete T-cell medium.
-
Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
-
Stimulation:
-
Incubation: Incubate the plate for 3-4 days at 37°C, 5% CO2.[7][20]
-
Flow Cytometry Analysis:
-
Harvest cells and stain with antibodies for surface markers (e.g., CD8) and a viability dye.
-
Acquire samples on a flow cytometer. Proliferating cells will show a serial halving of CFSE fluorescence intensity.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Canonical pathway for OVA peptide presentation and CD8+ T-cell activation.
Caption: A logical workflow for troubleshooting non-specific T-cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. OVA (257-264) Peptide Fragment [anaspec.com]
- 4. invivogen.com [invivogen.com]
- 5. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 6. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 7. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 12. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Frontiers | Mechanisms governing bystander activation of T cells [frontiersin.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T cell unresponsiveness in vitro can be due to activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 19. Frontiers | A minority of proliferating human CD4+ T cells in antigen-driven proliferation assays are antigen specific [frontiersin.org]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. T Cell Activation: Mechanisms In Vivo And In Vitro [antineo.fr]
- 22. Laboratory evaluation for T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in using OVA Peptide(257-264) TFA and how to avoid them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of OVA Peptide (257-264) TFA (SIINFEKL) in immunological research.
Frequently Asked Questions (FAQs)
Q1: What is OVA Peptide (257-264) TFA?
A1: OVA Peptide (257-264), with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is a well-characterized, immunodominant epitope derived from the chicken ovalbumin protein. It is a class I (H-2Kb)-restricted peptide, meaning it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb on the surface of antigen-presenting cells.[1][2][3] This presentation allows for the stimulation of antigen-specific CD8+ T cells, making it a crucial tool in immunology research, particularly in studies involving T cell activation, vaccine development, and cancer immunotherapy.[3][4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which results from the purification process using trifluoroacetic acid.[5]
Q2: Why is the peptide supplied as a TFA salt, and what are its implications?
A2: Trifluoroacetic acid (TFA) is commonly used in the final cleavage step of solid-phase peptide synthesis and as a counter-ion during purification by high-performance liquid chromatography (HPLC).[6][5] While most of the free TFA is removed during lyophilization, some TFA molecules remain ionically bound to the peptide.[5] The presence of residual TFA can have several implications for your experiments:
-
Biological Activity: TFA itself can influence cellular behavior, with some studies showing it can inhibit or, in some cases, promote cell growth.[6][5] It has also been reported to have pro-inflammatory effects and can act as an allosteric modulator of certain receptors.[5]
-
pH Alteration: Residual TFA can lower the pH of your peptide stock solution, which may affect the stability of the peptide and the conditions of your assay.[6]
-
Structural Changes: TFA can in some cases induce minor changes in the secondary structure of peptides.[6][7]
For sensitive in vivo or cell-based assays, it is crucial to be aware of these potential effects. If unpredictable results are observed, considering a salt exchange (e.g., to acetate or hydrochloride) might be necessary.[6]
Q3: How should I properly store and handle lyophilized OVA Peptide (257-264) TFA?
A3: Proper storage and handling are critical to maintain the integrity and activity of the peptide.
| Storage Condition | Recommendation | Duration |
| Lyophilized Powder | Store at -20°C or -80°C in a desiccated environment. | Up to 1-2 years |
| Stock Solution | Aliquot and store at -20°C or -80°C. | Up to 1-6 months |
Handling Precautions:
-
Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the peptide.
-
Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to peptide degradation and aggregation.[8] Aliquoting the stock solution into single-use volumes is highly recommended.
Troubleshooting Guide
Issue 1: Poor or Incomplete Dissolution of the Peptide
Symptoms:
-
Visible particulate matter in the solution after attempting to dissolve the lyophilized powder.
-
Cloudy or opaque solution.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Solvent | The solubility of peptides can be sequence-dependent. While water is a common solvent, for hydrophobic peptides like SIINFEKL, initial dissolution in a small amount of an organic solvent like DMSO or acetonitrile may be necessary before adding an aqueous buffer.[9] |
| Insufficient Agitation | Gentle vortexing or sonication can aid in dissolving the peptide.[9] Be cautious with sonication to avoid excessive heating. |
| Low Temperature | Gentle warming (e.g., to 37°C) can sometimes improve solubility. However, avoid excessive heat as it can degrade the peptide. |
| Peptide Aggregation | The peptide may have a tendency to self-assemble and form aggregates.[3] Sonication can help to break up these aggregates.[9] |
| pH of the Solution | The presence of TFA can make the initial solution acidic. Adjusting the pH of the buffer may improve solubility. |
Issue 2: High Background in ELISpot Assays
Symptoms:
-
A high number of non-specific spots in negative control wells, making it difficult to accurately quantify the antigen-specific response.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Washing | Ensure thorough washing of the ELISpot plate at each step to remove unbound antibodies and other reagents.[4][10] |
| Suboptimal Cell Density | Too many cells per well can lead to high background. Titrate the number of cells to find the optimal density for your experiment.[4] |
| Contaminated Reagents or Cells | Use sterile techniques and ensure all reagents and cell cultures are free from contamination.[10] |
| Non-specific Antibody Binding | Use a blocking buffer to minimize non-specific binding of the detection antibody.[11] |
| Overdevelopment | Reduce the incubation time with the substrate to avoid overdevelopment of the spots.[4] |
Issue 3: No or Weak Signal in T-cell Activation Assays (e.g., ELISpot, Intracellular Cytokine Staining)
Symptoms:
-
Lack of a detectable response from T-cells stimulated with the OVA peptide, even in positive controls.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Degradation | Improper storage or handling (e.g., multiple freeze-thaw cycles) can lead to peptide degradation. Use a fresh aliquot of the peptide. |
| Incorrect Peptide Concentration | The concentration of the peptide used for stimulation is critical. Perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. |
| Low Frequency of Antigen-Specific T-cells | The number of OVA-specific T-cells in your sample may be too low to detect. Consider using a higher number of cells per well or enriching for CD8+ T-cells. |
| Cell Viability Issues | Ensure that the cells used in the assay are viable and healthy.[10] |
| Incorrect Assay Timing | The kinetics of the T-cell response can vary. Optimize the incubation time for cell stimulation.[10] |
Experimental Protocols
Protocol 1: In Vivo Cytotoxicity Assay
This protocol is adapted from established methods to assess the antigen-specific cytotoxic T lymphocyte (CTL) activity in vivo.[12][13][14]
1. Preparation of Target Cells: a. Isolate splenocytes from a naive syngeneic mouse (e.g., C57BL/6). b. Divide the splenocytes into two populations. c. Population 1 (Peptide-pulsed): Incubate with 1-10 µM OVA Peptide (257-264) for 1-3 hours at 37°C.[12] d. Population 2 (Unpulsed control): Incubate under the same conditions without the peptide. e. Wash both cell populations to remove excess peptide.
2. Labeling of Target Cells: a. Label the peptide-pulsed population with a high concentration of a fluorescent dye (e.g., 5 µM CFSE). b. Label the unpulsed control population with a low concentration of the same dye (e.g., 0.5 µM CFSE).[12]
3. Injection of Target Cells: a. Mix the two labeled populations at a 1:1 ratio. b. Inject a total of 1-2 x 10^7 cells intravenously into recipient mice (both immunized and control groups).[12]
4. Analysis: a. After 4-18 hours, harvest spleens from the recipient mice.[12][14] b. Prepare single-cell suspensions and analyze by flow cytometry. c. The specific lysis is calculated by comparing the ratio of the CFSE^high^ (peptide-pulsed) to CFSE^low^ (unpulsed) populations in immunized versus control mice.
Protocol 2: ELISpot Assay for IFN-γ Secretion
This protocol provides a general guideline for performing an ELISpot assay to detect IFN-γ secreting cells upon stimulation with OVA Peptide (257-264).
1. Plate Coating: a. Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C. b. Wash the plate and block with a suitable blocking buffer for at least 2 hours at room temperature.
2. Cell Plating and Stimulation: a. Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs). b. Add the cells to the wells at an optimized density (e.g., 2 x 10^5 to 5 x 10^5 cells/well).[11] c. Add OVA Peptide (257-264) at a pre-determined optimal concentration. Include positive (e.g., PHA) and negative (medium alone) controls.
3. Incubation: a. Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
4. Detection: a. Wash the plate to remove the cells. b. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash the plate and add streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1-2 hours. d. Wash the plate thoroughly.
5. Spot Development: a. Add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP) and monitor spot development. b. Stop the reaction by washing with distilled water. c. Allow the plate to dry completely before counting the spots using an ELISpot reader.
Visualizations
Figure 1: MHC Class I presentation pathway for OVA Peptide (257-264) (SIINFEKL).
Figure 2: A logical workflow for troubleshooting common issues with OVA Peptide (257-264) TFA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. Cationic Net Charge and Counter Ion Type as Antimicrobial Activity Determinant Factors of Short Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 11. ELISPOT protocol | Abcam [abcam.com]
- 12. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antigen-Specific In Vivo Killing Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Impact of TFA Counterion on OVA Peptide(257-264) Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the potential effects of the trifluoroacetic acid (TFA) counterion on experimental results when using OVA Peptide(257-264), also known as SIINFEKL. As a standard epitope in immunological research, understanding and mitigating potential artifacts from TFA is crucial for obtaining accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic OVA Peptide(257-264) supplied with a TFA counterion?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) and purification.[1][2][3] It is essential for cleaving the synthesized peptide from the solid resin and is also used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[1][2][3] During the final lyophilization step, while much of the free TFA is removed, it can form ionic bonds with positively charged residues in the peptide, remaining as a TFA salt.[1][2]
Q2: How can residual TFA in my OVA Peptide(257-264) preparation affect my experiments?
A2: Residual TFA can introduce variability and artifacts in a range of assays.[2][4] Known effects include:
-
Cell-Based Assays: TFA has been shown to inhibit or, in some cases, stimulate the proliferation of various cell types, which can lead to misleading results in T-cell activation, cytotoxicity, and proliferation assays.[1][2][5][6]
-
Receptor Activity: TFA can act as an unintended modulator of receptor activity.[1][2]
-
Spectroscopic Analysis: TFA has a strong absorbance band around 1673 cm⁻¹ which can interfere with or obscure the amide I band of the peptide in Fourier-transform infrared (FTIR) spectroscopy, complicating secondary structure analysis.[4]
-
pH Alteration: Residual TFA can lower the pH of your peptide solution, potentially affecting assay conditions and peptide stability.[4]
Q3: I am observing inconsistent results in my T-cell activation assays with OVA Peptide(257-264). Could TFA be the cause?
A3: Yes, inconsistent results in T-cell assays are a potential consequence of TFA interference.[1][4] Since TFA can have direct effects on cell viability and proliferation, batch-to-batch variations in residual TFA levels can lead to unpredictable outcomes.[2] If you suspect TFA is affecting your results, consider performing a counterion exchange or ordering the peptide with a different salt form, such as acetate or hydrochloride.[1]
Q4: Can TFA affect the binding of OVA Peptide(257-264) to the MHC class I molecule H-2Kb?
A4: While direct evidence for TFA interference with SIINFEKL binding to H-2Kb is not extensively documented in the provided search results, TFA has been shown to influence peptide conformation and aggregation.[1][5] Such changes could potentially impact the efficiency of peptide loading onto MHC molecules.
Troubleshooting Guides
Problem 1: Inconsistent or Poor T-Cell Response to OVA Peptide(257-264)
Possible Cause: Residual TFA in the peptide stock is affecting the viability or function of your T-cells or antigen-presenting cells (APCs).
Troubleshooting Steps:
-
Quantify Residual TFA: If possible, determine the concentration of TFA in your peptide stock. Methods include ion chromatography and 19F-NMR.[1][7][8]
-
Perform a Counterion Exchange: Exchange the TFA for a more biologically compatible counterion like acetate or hydrochloride. See the detailed protocols below.
-
Source an Alternative Salt Form: Purchase OVA Peptide(257-264) as an acetate or hydrochloride salt for direct comparison in your assays.
-
Titrate Your Peptide: Perform a dose-response curve with your existing peptide stock to see if the inhibitory effects are concentration-dependent.
Problem 2: Peptide Precipitation or Aggregation upon Reconstitution
Possible Cause: TFA can influence the solubility and aggregation properties of peptides.[1]
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure you are using the appropriate solvent. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be needed before adding an aqueous buffer.
-
Adjust pH: The solubility of peptides is often pH-dependent. Experiment with buffers at different pH values.
-
Counterion Exchange: Exchanging TFA for another counterion like HCl or acetate can sometimes improve solubility.[1]
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)
This method utilizes a stronger acid (HCl) to displace the weaker TFA.
Materials:
-
OVA Peptide(257-264)-TFA salt
-
Distilled water
-
100 mM HCl stock solution
-
Liquid nitrogen or dry ice/acetone bath
-
Lyophilizer
Methodology:
-
Dissolve the OVA Peptide(257-264)-TFA salt in distilled water to a concentration of approximately 1 mg/mL.[1]
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration of 10 mM.[1][7]
-
Allow the solution to stand at room temperature for a minimum of 5 minutes.[1]
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.[1]
-
Lyophilize the frozen solution to remove the water and the volatile TFA-HCl mixture, leaving the peptide-HCl salt.
-
For optimal exchange, this process can be repeated two to three times.[7]
Protocol 2: Counterion Exchange from TFA to Acetate
This method uses an anion exchange column to replace TFA with acetate.
Materials:
-
OVA Peptide(257-264)-TFA salt
-
Anion exchange resin (e.g., Dowex 2x8)
-
1 M Sodium Acetate
-
Distilled water
-
Chromatography column
-
Lyophilizer
-
UV Spectrophotometer (optional)
Methodology:
-
Pack the anion exchange resin into a suitable chromatography column.
-
Equilibrate the column by washing it with a 1 M solution of sodium acetate.[1]
-
Thoroughly wash the column with distilled water to remove any excess, unbound sodium acetate.[1]
-
Dissolve the OVA Peptide(257-264)-TFA salt in a minimal amount of distilled water.[1]
-
Apply the peptide solution to the top of the prepared anion exchange column.[1]
-
Elute the peptide from the column with distilled water, collecting fractions.[1]
-
Monitor the fractions for the presence of the peptide (e.g., using UV absorbance at 220 or 280 nm).[1]
-
Pool the fractions containing the peptide.
-
Lyophilize the pooled fractions to obtain the dry OVA Peptide(257-264) acetate salt.[1]
Quantitative Data Summary
| Parameter | TFA Salt | Acetate Salt | Hydrochloride Salt | Reference |
| Effect on Osteoblast Proliferation | Inhibition at >10⁻⁹ M | Not reported | Not reported | [6] |
| Effect on Chondrocyte Proliferation | Inhibition at >4x10⁻⁹ M | Not reported | Not reported | [6] |
| Antimicrobial Activity of Pexiganan | Differences observed | Differences observed | Differences observed | [5] |
| Hemolytic Activity of various AMPs | Variable effects observed | Variable effects observed | Variable effects observed | [3] |
Note: The table summarizes general findings on the impact of different counterions on various peptides, as direct comparative quantitative data for OVA Peptide(257-264) was not available in the search results.
Visualizations
Caption: Troubleshooting workflow for inconsistent T-cell assay results.
Caption: Simplified MHC Class I antigen presentation of exogenous OVA peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. genscript.com [genscript.com]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Navigating the Mobile Phase Maze: A Comparative Guide to Mass Spectrometry Analysis of OVA Peptide(257-264) with TFA and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the intricate analysis of immunologically significant peptides, the choice of mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of data quality. This guide provides a comprehensive comparison of Trifluoroacetic Acid (TFA), a conventional ion-pairing agent, with its common alternatives, Formic Acid (FA) and Difluoroacetic Acid (DFA), for the mass spectrometry analysis of the widely studied OVA Peptide(257-264) (SIINFEKL). Supported by experimental data from analogous peptides, this document will illuminate the trade-offs in chromatographic performance and mass spectrometry sensitivity, enabling more informed methodological decisions.
The OVA Peptide(257-264), a class I (Kb)-restricted epitope of ovalbumin, is a cornerstone in immunological research.[1][2][3] Its accurate detection and quantification by mass spectrometry are paramount for a multitude of applications, from vaccine development to cancer immunotherapy research. Trifluoroacetic acid has traditionally been the go-to mobile phase additive for reversed-phase HPLC of peptides due to its excellent ion-pairing properties, which result in sharp, symmetrical peaks.[4] However, its utility in LC-MS is hampered by significant ion suppression, which can drastically reduce sensitivity.[4] This has led to the widespread adoption of alternatives like formic acid and, more recently, difluoroacetic acid.
Performance Comparison: TFA vs. Formic Acid vs. Difluoroacetic Acid
The selection of a mobile phase additive represents a compromise between chromatographic resolution and mass spectrometric sensitivity. While TFA excels in the former, it significantly compromises the latter. Formic acid, a weaker ion-pairing agent, offers superior MS sensitivity but often at the cost of broader peaks and reduced chromatographic resolution. Difluoroacetic acid has emerged as a promising alternative that strikes a balance between these two extremes.
To illustrate the comparative performance, the following table summarizes key metrics observed in the analysis of various peptides, which can be considered analogous to the behavior of OVA Peptide(257-264).
| Performance Metric | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | 0.1% Difluoroacetic Acid (DFA) |
| MS Signal Intensity | Lowest | Highest | Intermediate (approx. 3-fold higher than TFA) |
| Chromatographic Peak Width | Narrowest | Broadest | Intermediate |
| Peak Asymmetry | Most Symmetrical | Less Symmetrical | Symmetrical |
| Ion Suppression | High | Low | Moderate |
Note: The quantitative data presented is a summary from studies on various peptides and serves as a general guideline. Actual performance for OVA Peptide(257-264) may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the LC-MS analysis of OVA Peptide(257-264) using TFA, FA, and DFA as mobile phase additives.
Sample Preparation
-
Reconstitution: Dissolve the lyophilized OVA Peptide(257-264) TFA salt in LC-MS grade water to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase conditions to a final concentration of 10 µg/mL.
Liquid Chromatography
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.7 µm and a pore size of 130-300 Å is recommended.
-
Mobile Phase A: 0.1% (v/v) of the respective acid (TFA, FA, or DFA) in LC-MS grade water.
-
Mobile Phase B: 0.1% (v/v) of the respective acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Data Acquisition: Full scan mode (e.g., m/z 100-1200) and targeted MS/MS of the precursor ion for OVA Peptide(257-264) (m/z for [M+H]⁺).
Visualizing the Workflow and Rationale
To provide a clearer understanding of the experimental process and the decision-making involved in selecting a mobile phase additive, the following diagrams are provided.
Figure 1. A streamlined workflow for the mass spectrometry analysis of OVA Peptide(257-264).
Figure 2. Decision logic for selecting a mobile phase additive based on analytical priorities.
Conclusion
The choice of mobile phase additive for the LC-MS analysis of OVA Peptide(257-264) is a critical decision that directly impacts the quality of the resulting data. While TFA provides excellent chromatographic performance, its significant ion suppression is a major drawback for mass spectrometry. Formic acid offers the best sensitivity but may require compromises in chromatographic resolution. Difluoroacetic acid presents a compelling alternative, providing a balance of good chromatographic peak shape and enhanced mass spectrometry signal compared to TFA. For researchers aiming to achieve sensitive and reliable quantification of OVA Peptide(257-264), a thorough evaluation of these mobile phase additives is strongly recommended to determine the optimal conditions for their specific analytical needs.
References
- 1. OVA (257-264) Peptide Fragment [anaspec.com]
- 2. OVA peptide (257-264) TFA salt | 138831-86-4 | PP47154 [biosynth.com]
- 3. amsbio.com [amsbio.com]
- 4. Gold nanoparticles decorated with ovalbumin-derived epitopes: effect of shape and size on T-cell immune responses - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03027F [pubs.rsc.org]
A Head-to-Head Comparison: OVA Peptide (257-264) TFA vs. Full-Length Ovalbumin in Immunological Research
For researchers, scientists, and drug development professionals, the choice between using a full-length protein antigen or a specific peptide epitope is a critical decision in designing experiments to study immune responses. This guide provides an objective comparison of the widely used model antigen, full-length ovalbumin (OVA), and its immunodominant MHC class I epitope, OVA Peptide (257-264) TFA salt (SIINFEKL), to aid in the selection of the most appropriate reagent for your research needs.
Full-length ovalbumin, a ~45 kDa glycoprotein from chicken egg whites, has long served as a canonical T cell-dependent antigen in immunology.[1] In contrast, the OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is the specific, H-2Kb-restricted epitope recognized by CD8+ T cells in C57BL/6 mice.[1][2][3] This fundamental difference in their nature dictates their application, mechanism of action, and the immunological outcomes they elicit.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative parameters for OVA Peptide (257-264) and full-length ovalbumin, providing a clear basis for comparison in experimental design.
| Parameter | OVA Peptide (257-264) (SIINFEKL) | Full-Length Ovalbumin | References |
| Molecular Weight | 963.16 Da (as free peptide) | ~45 kDa | [3][4] |
| MHC Restriction | H-2Kb (MHC Class I) | H-2Kb (for CD8+ T cells), I-Ad (for CD4+ T cells) | [1][3][4] |
| Binding Affinity to H-2Kb (KD) | ~10 nM | Not directly applicable; requires processing | [5] |
| Optimal Concentration for in vitro OT-I T-cell Stimulation | 1 nM - 1 µM | 0.5 - 2 mg/mL | [6][7][8] |
| Typical in vivo Immunization Dose (mice) | 10-100 µg (often with adjuvant) | 50-250 µg (often with adjuvant) | [9][10] |
| Antigen Processing Requirement | No (direct binding to MHC-I) | Yes (uptake, proteasomal degradation, TAP transport) | [5][11] |
| T-cell Response Specificity | Highly specific to SIINFEKL-responsive CD8+ T-cells | Elicits a broader response including CD4+ T-cells and B-cells | [1][4] |
Key Differences in Application and Performance
| Feature | OVA Peptide (257-264) TFA | Full-Length Ovalbumin |
| Mechanism of Presentation | Directly binds to empty MHC class I molecules on the cell surface. | Requires internalization by antigen-presenting cells (APCs), processing via the proteasome, and transport of the resulting peptide into the endoplasmic reticulum by TAP to be loaded onto MHC class I molecules. Can also be presented by MHC class II to CD4+ T-cells. |
| T-Cell Population Activated | Primarily activates naive and memory CD8+ T-cells specific for the SIINFEKL epitope. | Activates a polyclonal T-cell response, including various CD8+ and CD4+ T-cell specificities, as well as B-cells. |
| In Vitro Assays | Ideal for short-term assays like ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays where direct and rapid T-cell stimulation is desired. | Used to study antigen processing and presentation by APCs. Can be used in longer-term co-culture assays to assess both CD4+ and CD8+ T-cell help and B-cell responses. |
| In Vivo Immunization | Can be used for priming SIINFEKL-specific CD8+ T-cell responses, often requiring an adjuvant for robust activation. The TFA salt may have immunomodulatory effects. | Used to induce a comprehensive immune response, including humoral (antibody) and cellular (T-cell) immunity. Often used in models of allergy and vaccination. |
| Advantages | - High specificity- Rapid T-cell activation- Bypasses the need for antigen processing- Precise control over the presented epitope | - Elicits a more physiologically complete immune response (CD4+, CD8+, B-cells)- Allows for the study of antigen processing and cross-presentation- Can induce long-lasting memory responses involving T-helper cells |
| Limitations | - Does not engage CD4+ T-helper cells, which can be crucial for robust and long-lasting CD8+ T-cell memory- The TFA counter-ion can potentially influence experimental outcomes- May not be suitable for studying the natural course of an immune response to a complex antigen | - Slower kinetics of T-cell activation due to the requirement for processing- The specific epitopes presented can vary depending on the APC type and its activation state- Less precise control over the specific T-cell populations being activated |
Experimental Protocols
In Vitro OT-I CD8+ T-Cell Proliferation Assay
This protocol is designed to compare the potency of OVA Peptide (257-264) and full-length ovalbumin in stimulating the proliferation of OVA-specific CD8+ T-cells from OT-I transgenic mice.
Materials:
-
Spleen and lymph nodes from an OT-I transgenic mouse
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes from a C57BL/6 mouse
-
OVA Peptide (257-264) TFA
-
Full-length ovalbumin
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
Prepare OT-I T-cells: Isolate splenocytes and lymph node cells from an OT-I mouse. Prepare a single-cell suspension.
-
CFSE Labeling: Resuspend OT-I cells at 1 x 107 cells/mL in PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete RPMI-1640. Wash the cells twice with complete RPMI-1640.
-
Prepare APCs: Isolate splenocytes from a C57BL/6 mouse and irradiate them (e.g., 3000 rads) to prevent their proliferation.
-
Set up Cultures: In a 96-well plate, seed 1 x 105 CFSE-labeled OT-I cells and 2 x 105 irradiated APCs per well.
-
Add Antigens:
-
Peptide Stimulation: Add OVA Peptide (257-264) to final concentrations ranging from 1 nM to 1 µM.
-
Protein Stimulation: Add full-length ovalbumin to final concentrations ranging from 0.1 mg/mL to 2 mg/mL.
-
Controls: Include wells with no antigen (negative control) and a mitogen like Concanavalin A (positive control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8. Analyze the cells using a flow cytometer to measure CFSE dilution in the CD8+ T-cell population, which is indicative of cell proliferation.
IFN-γ ELISpot Assay
This assay quantifies the number of antigen-specific, IFN-γ-secreting CD8+ T-cells upon stimulation with either the peptide or protein.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Splenocytes from mice immunized with either OVA peptide or full-length OVA
-
OVA Peptide (257-264)
-
Full-length ovalbumin
-
Complete RPMI-1640 medium
Procedure:
-
Coat Plate: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI + 10% FBS) for at least 1 hour at room temperature.
-
Prepare Cells and Antigens: Prepare single-cell suspensions of splenocytes from immunized mice.
-
Cell Plating and Stimulation:
-
Wash the plate and add 2-5 x 105 splenocytes per well.
-
Add OVA Peptide (257-264) (e.g., 1-10 µg/mL) or full-length ovalbumin (e.g., 10-100 µg/mL).
-
Include negative control wells (cells only) and positive control wells (e.g., PHA or anti-CD3 antibody).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP, then incubate for 1 hour at room temperature.
-
-
Spot Development: Wash the plate and add BCIP/NBT substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the distinct antigen presentation pathways and a typical experimental workflow for comparing OVA Peptide (257-264) and full-length ovalbumin.
Caption: Antigen presentation pathways for full-length ovalbumin and OVA peptide.
Caption: Experimental workflow for comparing the immunogenicity of the two antigens.
Conclusion
The choice between OVA Peptide (257-264) TFA and full-length ovalbumin is contingent on the specific research question. For studies requiring a highly specific and rapid activation of a defined CD8+ T-cell population, the SIINFEKL peptide is the superior choice. It offers precise control over the antigenic stimulus, making it ideal for mechanistic studies of T-cell activation and effector function.
Conversely, for research aiming to understand the complexities of a natural immune response to a protein antigen, including antigen processing, the role of T-helper cells, and the generation of a polyclonal B and T-cell response, full-length ovalbumin is the more appropriate reagent. By understanding the distinct properties and applications of each, researchers can more effectively design and interpret their immunological experiments.
References
- 1. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]
- 2. rupress.org [rupress.org]
- 3. m.youtube.com [m.youtube.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Cross-presentation in Bone Marrow-derived Dendritic Cells in vitro and Splenic Dendritic Cells ex vivo Using Antigen-coated Beads [bio-protocol.org]
Decoding T-Cell Cross-Reactivity: A Comparative Analysis of T-Cells Stimulated with OVA Peptide (257-264) TFA
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation and cross-reactivity is paramount for the development of effective immunotherapies and vaccines. This guide provides an objective comparison of the performance of T-cells stimulated with the well-characterized OVA Peptide (257-264) TFA, also known as SIINFEKL, against various alternative peptides. The information presented is supported by experimental data to aid in the design and interpretation of immunological assays.
The OVA peptide (257-264), with the amino acid sequence SIINFEKL, is a potent, MHC class I (H-2Kb)-restricted epitope of chicken ovalbumin.[1][2] It is widely used as a model antigen to study CD8+ T-cell responses due to its high affinity for the OT-I T-cell receptor (TCR).[3] T-cells stimulated with this peptide exhibit robust activation, proliferation, cytokine production, and cytotoxic activity.[3][4] However, the specificity of this response is not absolute, and OT-I T-cells can cross-react with other structurally similar or even dissimilar peptides, a phenomenon with significant implications for both protective immunity and potential off-target effects in therapeutic applications.
Performance Comparison: SIINFEKL vs. Altered and Mimotope Peptides
The cross-reactivity of SIINFEKL-stimulated T-cells has been investigated using altered peptide ligands (APLs) with single amino acid substitutions and mimotopes from unrelated pathogens. These studies provide valuable insights into the stringency of TCR recognition and the functional consequences of peptide variations.
Quantitative Data Summary
The following tables summarize the key performance metrics of T-cells stimulated with SIINFEKL and its variants. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of T-Cell Activation and Proliferation
| Peptide | Sequence | Relative Affinity for OT-I TCR | T-Cell Activation (CD69 Expression) | T-Cell Proliferation (% Divided Cells) | Source(s) |
| SIINFEKL (N4) | SIINFEKL | High | ++++ | >95% | [5][6] |
| Q4 | SIIQ FEKL | Medium | +++ | ~60% | [1] |
| T4 | SIIT FEKL | Medium | ++ | ~40% | [1] |
| G4 | SIIG FEKL | Low | + | ~25% | [5][7] |
| Brucella Mimotope 1 | V SP WFNT L | Lower | ++ | Not Reported | [2][3] |
| Brucella Mimotope 2 | K SP WFIT L | Lower | + | Not Reported | [2][3] |
Activation and proliferation are represented on a qualitative scale for easy comparison based on reported experimental outcomes.
Table 2: Comparison of Effector Functions (Cytokine Production and Cytotoxicity)
| Peptide | Sequence | IFN-γ Production | Cytotoxicity (% Target Cell Lysis) | Source(s) |
| SIINFEKL (N4) | SIINFEKL | ++++ | High | [2][3][4] |
| Q4 | SIIQ FEKL | +++ | Moderate | [1] |
| T4 | SIIT FEKL | ++ | Low | [1] |
| G4 | SIIG FEKL | + | Very Low | [4] |
| Brucella Mimotope 1 | V SP WFNT L | ++ | Moderate | [2][3] |
| Brucella Mimotope 2 | K SP WFIT L | + | Low | [2][3] |
Effector functions are represented on a qualitative scale based on reported experimental outcomes.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess T-cell cross-reactivity.
T-Cell Activation and Proliferation Assay (CFSE-based)
This protocol is a standard method to assess T-cell proliferation in response to peptide stimulation.
Materials:
-
OT-I splenocytes (source of SIINFEKL-specific T-cells)
-
Antigen Presenting Cells (APCs), e.g., bone marrow-derived dendritic cells (BMDCs) or splenocytes
-
SIINFEKL peptide and variant peptides (lyophilized, TFA salt)
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
Procedure:
-
Peptide Reconstitution: Reconstitute lyophilized peptides in sterile DMSO to a stock concentration of 1 mg/mL and then dilute to the desired working concentration in sterile PBS.
-
T-Cell Labeling: Isolate splenocytes from an OT-I transgenic mouse. Resuspend cells at 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640. Wash the cells three times with complete medium.
-
APC Pulsing: Incubate APCs with varying concentrations of the different peptides (e.g., 10^-6 M to 10^-12 M) for 1-2 hours at 37°C. Wash the APCs three times to remove unbound peptide.
-
Co-culture: Co-culture the CFSE-labeled OT-I T-cells with the peptide-pulsed APCs at a ratio of 1:1 or 1:10 (T-cell:APC) in a 96-well plate.
-
Incubation: Incubate the co-culture for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD8 and a viability dye. Acquire the samples on a flow cytometer. Analyze the data by gating on the live CD8+ T-cell population and examining the CFSE dilution profile, which indicates the number of cell divisions.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Production
This assay quantifies the number of cytokine-secreting T-cells at a single-cell level.
Materials:
-
ELISPOT plate pre-coated with anti-IFN-γ capture antibody
-
OT-I splenocytes
-
Peptide-pulsed APCs
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP)
-
BCIP/NBT substrate
-
ELISPOT reader
Procedure:
-
Plate Preparation: Pre-wet the ELISPOT plate with sterile PBS.
-
Cell Plating: Add peptide-pulsed APCs and OT-I T-cells to the wells of the ELISPOT plate. Include a positive control (e.g., PMA/Ionomycin) and a negative control (unpulsed APCs).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature. Wash the plate and add streptavidin-ALP, incubating for 1 hour.
-
Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Cytotoxicity Assay (Chromium Release Assay)
This is a classic method to measure the cytotoxic activity of T-cells.
Materials:
-
Target cells (e.g., EL4 lymphoma cells)
-
Sodium Chromate (51Cr)
-
OT-I effector T-cells (pre-stimulated with peptide)
-
SIINFEKL and variant peptides
-
Gamma counter
Procedure:
-
Target Cell Labeling: Label the target cells with 51Cr by incubating them with Sodium Chromate for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated 51Cr.
-
Peptide Pulsing: Pulse the labeled target cells with the different peptides for 1 hour at 37°C.
-
Co-culture: Co-culture the 51Cr-labeled and peptide-pulsed target cells with the effector OT-I T-cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well plate.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Spontaneous release is from target cells incubated without effector cells. Maximum release is from target cells lysed with a detergent.
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of T-cell activation and the experimental procedures used to study them can greatly enhance understanding.
Caption: TCR signaling cascade initiated by peptide-MHC binding.
Caption: Experimental workflow for assessing T-cell cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 3. Brucella Peptide Cross-Reactive Major Histocompatibility Complex Class I Presentation Activates SIINFEKL-Specific T Cell Receptor-Expressing T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “T cells integrate Local and Global cues to discriminate between structurally similar antigens” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete but curtailed T cell response to very low affinity antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Immunological Assays with OVA Peptide (257-264) TFA
A Comparative Guide for Researchers
The synthetic peptide OVA (257-264), with the sequence SIINFEKL, is a cornerstone reagent in immunology, widely employed to study antigen presentation, CD8+ T-cell activation, and the efficacy of vaccine candidates. The trifluoroacetate (TFA) salt of this peptide is a common formulation resulting from the purification process. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of experiments using OVA Peptide (257-264) TFA, offers a comparison with potential alternatives, and presents detailed experimental protocols and visualizations to aid researchers in achieving consistent and reliable results.
The Importance of Reproducibility in Peptide-Based Assays
Reproducibility is paramount in scientific research, ensuring the validity and comparability of experimental findings. In the context of immunological assays involving synthetic peptides, several factors can influence the consistency of results. These include the purity of the peptide, the presence of contaminants, lot-to-lot variability, and the specific experimental conditions. Using a well-characterized and high-purity peptide like OVA (257-264) TFA is a crucial first step in minimizing variability.
Comparison with Alternatives
While OVA (257-264) TFA is a standard reagent, researchers may consider other options. The primary alternatives include different salt forms of the same peptide (e.g., acetate salt) or entirely different antigenic peptides.
| Feature | OVA Peptide (257-264) TFA | Scrambled Control Peptide (e.g., FILKSINE) | Alternative Antigenic Peptides (e.g., hgp100) |
| Purpose | Specific stimulation of OVA-responsive CD8+ T-cells. | Negative control to ensure the observed immune response is specific to the SIINFEKL sequence. | Investigation of immune responses to different antigens. |
| Expected Outcome | Robust T-cell activation, cytokine production, and cytotoxic activity in OVA-specific models. | No significant T-cell activation or immune response. | T-cell activation specific to the alternative peptide's cognate T-cell receptor. |
| Impact on Reproducibility | High purity and consistent formulation are key. Lot-to-lot validation is recommended. | Essential for validating the specificity and reproducibility of the primary peptide's effect. | Comparison of immunogenicity depends on the specific peptide and experimental model.[1] |
Note: The choice of a scrambled peptide with the same amino acid composition but a different sequence is a critical control to demonstrate that the observed biological effect is sequence-specific and not due to non-specific peptide properties or contaminants.[2]
Experimental Protocols
To ensure high reproducibility, it is essential to follow standardized and detailed protocols. Below are methodologies for key experiments involving OVA Peptide (257-264).
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells pulsed with the OVA peptide in a living animal.
Methodology:
-
Target Cell Preparation:
-
Isolate splenocytes from a naive syngeneic mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with 1-10 µg/mL of OVA Peptide (257-264) at 37°C for 1 hour. This will be the target population.
-
Leave the second population unpulsed as a control.
-
-
Cell Labeling:
-
Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., 5 µM CFSE).
-
Label the unpulsed control cells with a low concentration of the same dye (e.g., 0.5 µM CFSE).
-
-
Injection:
-
Mix the two labeled cell populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into recipient mice that have been previously immunized to elicit an OVA-specific T-cell response.
-
-
Analysis:
-
After 4-18 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the relative numbers of the high-CFSE and low-CFSE labeled cells.
-
The specific lysis is calculated by comparing the ratio of the two populations in immunized versus non-immunized control mice.[1]
-
In Vitro T-Cell Activation Assay
This assay assesses the activation of OVA-specific T-cells in a controlled laboratory setting.
Methodology:
-
Cell Preparation:
-
Isolate CD8+ T-cells from OT-I transgenic mice, which have T-cell receptors specific for OVA (257-264).
-
Prepare antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs) or splenocytes.
-
-
Antigen Pulsing:
-
Pulse the APCs with varying concentrations of OVA Peptide (257-264) (e.g., 0.1 to 10 µg/mL) for 1-2 hours at 37°C.
-
-
Co-culture:
-
Co-culture the peptide-pulsed APCs with the purified OT-I CD8+ T-cells.
-
-
Analysis:
-
After 24-72 hours, assess T-cell activation by measuring:
-
Proliferation: Using assays like CFSE dilution or BrdU incorporation.
-
Cytokine Production: Measuring the levels of cytokines such as IFN-γ and IL-2 in the culture supernatant by ELISA or intracellular cytokine staining.
-
Upregulation of Activation Markers: Analyzing the expression of markers like CD25 and CD69 on the T-cell surface by flow cytometry.
-
-
ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells at a single-cell level.
Methodology:
-
Plate Coating:
-
Coat an ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells from immunized animals.
-
Add the cells to the wells of the coated plate.
-
-
Stimulation:
-
Stimulate the cells in the wells with OVA Peptide (257-264) (typically 1-10 µg/mL). Include negative controls (no peptide) and positive controls (a mitogen like Concanavalin A).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Add a substrate that forms a colored precipitate at the site of cytokine secretion.
-
-
Analysis:
-
Count the resulting spots, where each spot represents a single cytokine-secreting cell.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for an in vivo cytotoxicity assay using OVA Peptide (257-264).
Caption: Signaling pathway of CD8+ T-cell activation by OVA Peptide (257-264).
By adhering to rigorous experimental protocols, utilizing appropriate controls, and understanding the underlying biological pathways, researchers can significantly enhance the reproducibility and reliability of their findings when using OVA Peptide (257-264) TFA in immunological research.
References
A Researcher's Guide to Positive and Negative Controls for OVA Peptide (257-264) TFA Experiments
An objective comparison of essential controls for robust and reliable immunological studies involving the SIINFEKL peptide.
In the realm of immunology research, particularly in studies focusing on CD8+ T cell responses, the ovalbumin-derived peptide OVA (257-264), with the amino acid sequence SIINFEKL, is a cornerstone reagent.[1][2] This peptide is the immunodominant epitope of chicken ovalbumin and is presented by the murine MHC class I molecule H-2Kb.[1][2] Due to its well-characterized nature, it is extensively used in a variety of T cell assays, including ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays, to study antigen-specific immune responses.[1][3] The trifluoroacetate (TFA) salt of the peptide is a common counterion from the purification process.[4]
To ensure the validity and reproducibility of experimental results using OVA Peptide(257-264) TFA, the inclusion of appropriate positive and negative controls is paramount. These controls serve to confirm the biological activity of the peptide, the responsiveness of the experimental system, and the specificity of the observed effects. This guide provides a comprehensive comparison of commonly used positive and negative controls, complete with experimental protocols and representative data to aid researchers in designing rigorous and well-controlled experiments.
Comparison of Positive and Negative Controls
The selection of appropriate controls is critical for interpreting the results of any experiment involving OVA Peptide(257-264). The table below summarizes the most frequently used controls, their intended purpose, and the expected outcomes.
| Control Type | Control Agent | Purpose | Expected Outcome | Typical Concentration |
| Positive Control | OVA Peptide(257-264) (SIINFEKL) | To confirm the ability of the effector cells (e.g., OT-I CD8+ T cells) to recognize and respond to the specific peptide-MHC complex.[5] | Strong antigen-specific response (e.g., high frequency of IFN-γ secreting cells in ELISpot, high percentage of cytotoxic T lymphocytes).[6][7] | 1-10 µg/mL |
| Positive Control | Whole Ovalbumin Protein | To verify the ability of antigen-presenting cells (APCs) to process and present the native antigen, leading to T cell activation.[6] | A measurable, though potentially less potent, response compared to direct peptide stimulation, as it requires antigen processing. | 5 µg/mL |
| Negative Control | Scrambled Peptide (e.g., FILKSINE) | To ensure that the observed T cell response is specific to the SIINFEKL sequence and not due to non-specific peptide effects. | No or negligible T cell activation.[8] | 1-10 µg/mL |
| Negative Control | Irrelevant Peptide | To demonstrate the specificity of the T cell response to the OVA epitope. The peptide should bind to the same MHC class I molecule but have a different amino acid sequence. | No or negligible T cell activation. | 1-10 µg/mL |
| Negative Control | Vehicle Control (e.g., PBS or DMSO) | To control for any effects of the solvent used to dissolve the peptide.[5] | No T cell activation. | Same volume as peptide solution |
| Negative Control | Untreated/Unstimulated Cells | To establish the baseline level of T cell activation in the absence of any stimulation.[9] | Baseline or background level of response. | N/A |
Representative Data from an IFN-γ ELISpot Assay
The following table presents representative data from a hypothetical IFN-γ ELISpot assay designed to assess the response of splenocytes from an OVA-immunized C57BL/6 mouse to various stimuli. This data illustrates the expected quantitative differences between the control and experimental groups.
| Stimulation Condition | Mean Spot Forming Cells (SFC) per 10^6 Splenocytes | Standard Deviation |
| OVA Peptide(257-264) (SIINFEKL) | 450 | 35 |
| Whole Ovalbumin Protein | 150 | 20 |
| Scrambled Peptide (FILKSINE) | 5 | 2 |
| Vehicle Control (PBS) | 3 | 1 |
| Untreated Cells | 2 | 1 |
Experimental Protocols
A detailed protocol for a representative experiment, an IFN-γ ELISpot assay, is provided below. This protocol is a synthesis of best practices and can be adapted for other T cell-based assays.
IFN-γ ELISpot Assay for Detection of OVA-Specific CD8+ T Cells
Objective: To quantify the frequency of IFN-γ secreting CD8+ T cells in response to stimulation with OVA Peptide(257-264).
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (SIINFEKL)
-
Scrambled peptide (e.g., FILKSINE) as a negative control
-
Splenocytes from immunized and naive C57BL/6 mice
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plates three times with sterile PBS.
-
Block the wells with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from immunized and naive mice.
-
Count the cells and adjust the concentration to 5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension (5 x 10^5 cells) to each well.
-
Add 100 µL of the appropriate stimulus to the wells in triplicate:
-
Positive Control: OVA Peptide(257-264) at a final concentration of 5 µg/mL.
-
Negative Control: Scrambled peptide at a final concentration of 5 µg/mL.
-
Vehicle Control: An equivalent volume of PBS.
-
Unstimulated Control: Complete RPMI-1640 medium only.
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plates six times with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated anti-mouse IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plates six times with PBST.
-
Add Streptavidin-ALP to each well and incubate for 1 hour at room temperature.
-
Wash the plates six times with PBST.
-
-
Spot Development:
-
Add BCIP/NBT substrate to each well and monitor for the development of spots (typically 5-20 minutes).
-
Stop the reaction by washing the plate thoroughly with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Calculate the mean number of spot-forming cells (SFCs) per 10^6 cells for each condition.
-
Visualizing Key Processes
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: A flowchart of the IFN-γ ELISpot assay workflow.
Caption: MHC Class I antigen presentation pathway for OVA Peptide(257-264).
By implementing a robust set of controls and following standardized protocols, researchers can confidently and accurately assess the immunogenicity of this compound in their experimental systems. This diligence is crucial for generating high-quality, publishable data in the fields of immunology and drug development.
References
- 1. jpt.com [jpt.com]
- 2. journals.asm.org [journals.asm.org]
- 3. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 4. SIINFEKL peptide [novoprolabs.com]
- 5. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. OVA 257-264 scrambled (FILKSINE) - SB PEPTIDE [sb-peptide.com]
- 9. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
Unveiling the Immunological Power of OVA Peptide (257-264) TFA: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of cellular immunology, the OVA Peptide (257-264), with the amino acid sequence SIINFEKL, stands as a cornerstone for studying antigen-specific CD8+ T-cell responses. This guide provides a comprehensive analysis of its biological activity, offering a comparative look at alternatives and presenting the experimental data and protocols necessary to harness its full potential in your research.
The trifluoroacetate (TFA) salt of the OVA Peptide (257-264) is a well-characterized, immunodominant epitope derived from chicken ovalbumin.[1][2] Its primary and most critical biological function is its high-affinity binding to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, a key interaction for triggering an immune response.[3][4] This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and the execution of effector functions, such as cytokine release and cytotoxicity. This makes it an invaluable tool for in vitro and in vivo studies of T-cell immunity, vaccine efficacy, and cancer immunotherapy.
Performance Comparison: OVA Peptide (257-264) vs. Alternatives
The utility of OVA Peptide (257-264) is best understood in the context of its alternatives, which serve as crucial controls and comparators in experimental design.
| Feature | OVA Peptide (257-264) (SIINFEKL) | Scrambled OVA Peptide (e.g., FILKSINE) | Whole Ovalbumin Protein |
| Biological Activity | Potent stimulator of OVA-specific CD8+ T-cells. | Biologically inactive for specific T-cell stimulation; used as a negative control.[5] | Contains the SIINFEKL epitope but requires intracellular processing and cross-presentation. |
| MHC Class I Binding | High affinity to H-2Kb (approx. 10 nM).[3] | Does not specifically bind to H-2Kb. | The processed SIINFEKL peptide binds to H-2Kb. |
| Mechanism of Action | Direct binding to surface MHC class I molecules. | No specific interaction with the immune system. | Endocytosis, proteasomal degradation, and peptide loading onto MHC class I. |
| Typical Application | Positive control for T-cell activation, in vivo immunization, cytotoxicity assays. | Negative control in T-cell assays to ensure specificity. | Studying antigen processing and presentation pathways. |
Quantitative Analysis of Biological Activity
The biological activity of OVA Peptide (257-264) can be quantified through various in vitro and in vivo assays. The following table summarizes key parameters and typical concentration ranges.
| Parameter | Typical Values/Ranges | Experimental Context |
| MHC Binding Affinity (IC50) | ~10 nM for H-2Kb | In vitro peptide binding assays.[3] |
| In Vitro T-Cell Activation (EC50) | pM to low µM range | Dose-response curves in assays like IFN-γ ELISPOT or intracellular cytokine staining.[6][7] |
| In Vivo Immunization Dose | 1 - 100 µg per mouse | Subcutaneous or intravenous injection to elicit a primary CD8+ T-cell response.[8] |
| In Vitro Peptide Pulsing | 1 - 10 µg/mL | Loading of antigen-presenting cells for T-cell co-culture experiments.[9] |
Experimental Protocols
To facilitate the practical application of OVA Peptide (257-264) TFA, detailed protocols for key experiments are provided below.
In Vitro T-Cell Activation Assay (ELISPOT)
Objective: To quantify the frequency of OVA-specific, IFN-γ-secreting CD8+ T-cells.
Materials:
-
OVA Peptide (257-264) TFA
-
Scrambled OVA Peptide (Negative Control)
-
Splenocytes from immunized or naive mice
-
ELISPOT plates pre-coated with anti-IFN-γ antibody
-
Detection antibody (biotinylated anti-IFN-γ)
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC)
-
Complete RPMI medium
Protocol:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Seed 5x10^5 splenocytes per well in a pre-coated ELISPOT plate.
-
Add OVA Peptide (257-264) to the respective wells at a final concentration of 1-10 µM.
-
Add Scrambled OVA Peptide to negative control wells at the same concentration.
-
Include a positive control (e.g., Concanavalin A) and a media-only negative control.
-
Incubate the plate for 20-24 hours at 37°C and 5% CO2.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Incubate and wash, then add Streptavidin-HRP.
-
Incubate and wash, then add the substrate solution and monitor for spot development.
-
Stop the reaction by rinsing with water and allow the plate to dry.
-
Count the spots using an ELISPOT reader.
In Vivo Cytotoxicity Assay
Objective: To measure the in vivo killing of target cells pulsed with OVA Peptide (257-264).
Materials:
-
OVA Peptide (257-264) TFA
-
Irrelevant peptide (control)
-
Splenocytes from naive mice (for target cells)
-
CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (high and low)
-
Immunized and naive mice
Protocol:
-
Prepare a single-cell suspension of splenocytes from naive mice.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (CFSE^high) and pulse with an irrelevant peptide.
-
Label the second population with a low concentration of CFSE (CFSE^low) and pulse with OVA Peptide (257-264) (1-2 µM).
-
Mix the two populations at a 1:1 ratio and inject intravenously into immunized and naive control mice.
-
After 20 hours, harvest spleens and analyze the cell populations by flow cytometry.
-
Calculate the specific lysis using the following formula: [1 - (%CFSE^low / %CFSE^high) in immunized mice / (%CFSE^low / %CFSE^high) in naive mice] x 100.
Visualizing the Mechanism of Action
To further elucidate the biological processes involving OVA Peptide (257-264), the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OVA 257-264 scrambled (FILKSINE) - SB PEPTIDE [sb-peptide.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 8. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcutaneous Immunization with Cytotoxic T-Cell Peptide Epitopes Provides Effective Antitumor Immunity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of OVA Peptide (257-264) TFA in Immunological Research
Introduction:
OVA Peptide (257-264), with the amino acid sequence SIINFEKL, is a well-characterized, immunodominant epitope of chicken ovalbumin.[1][2] It is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb and serves as a model antigen for studying CD8+ T cell responses in immunology.[3][4] The peptide is typically synthesized and purified using Trifluoroacetic Acid (TFA), which remains as a counter-ion in the final product.[1][5] While essential for synthesis and purification, residual TFA can sometimes influence experimental outcomes, and researchers should be aware of its potential to inhibit or promote cell growth in certain contexts.[5] This guide provides a comparative analysis of OVA Peptide (257-264) TFA's performance in various applications, details common experimental protocols, and visualizes key immunological pathways and workflows.
Comparative Performance Analysis
The effectiveness of OVA Peptide (257-264) in eliciting an immune response is highly dependent on the method of delivery and the experimental context. Different strategies are employed to enhance its stability, delivery to antigen-presenting cells (APCs), and subsequent T cell activation.
Table 1: Comparison of Delivery Methods for OVA Peptide (257-264)
| Delivery Method | Mechanism | Typical Outcome | Supporting Data/Observations |
| Soluble Peptide | Direct addition to cells in vitro or injection in vivo. | Low immunogenicity in vivo without an adjuvant; effective for in vitro pulsing of APCs. | Requires high concentrations for T cell activation when used alone.[6] |
| Peptide with Adjuvant (e.g., TriVax) | Co-administration with agents like anti-CD40 and TLR ligands (Poly-IC, CpG) to boost APC activation. | Significantly enhanced primary and memory CD8+ T cell responses; effective tumor growth inhibition.[7] | Leads to almost complete elimination of peptide-pulsed target cells in in vivo cytotoxicity assays.[7] |
| Photochemical Internalization (PCI) | A photosensitizer and light are used to disrupt endosomal membranes, releasing the peptide into the cytosol. | Greatly enhances MHC class I presentation, allowing for T cell activation with much lower peptide doses. | Achieved a >10-fold lower antigen dose requirement for T cell activation compared to peptide alone.[6] |
| Nanoparticle Conjugation | Peptide is coupled to gold nanoparticles (GNPs) to improve delivery and uptake by APCs. | Nanoparticle shape and size influence the efficiency of antigen presentation on MHC-I.[8] | 40 nm spherical GNPs showed a dose-dependent effect on MHC-I presentation by bone marrow-derived dendritic cells.[8] |
Table 2: Comparison of OVA Peptide (257-264) with Alternatives
| Peptide/Antigen | Key Difference | Application/Use Case | Typical Outcome |
| OVA (257-264) "SIINFEKL" | Standard, high-affinity H-2Kb epitope.[4] | Gold standard for studying CD8+ T cell responses to a model antigen. | Induces robust activation of specific T cells (e.g., from OT-I mice).[9] |
| Scrambled OVA Peptide | Same amino acid composition, altered sequence. | Negative control to ensure sequence specificity of the immune response.[1] | Does not elicit a specific T cell response. |
| Modified Peptides (e.g., SIIVFEKL) | Altered amino acid sequence leading to different TCR affinity. | Studying the competitive interaction between T cells and TCR recognition.[10] | Exhibits lower affinity for the OT-I T cell receptor compared to the native sequence.[10] |
| Whole Ovalbumin Protein | The full protein that must be processed by the APC to generate the SIINFEKL epitope. | Studying the antigen processing and cross-presentation pathway.[11][12] | Presentation is dependent on proteasome activity and the TAP transporter.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in antigen presentation and experimental assessment is crucial for understanding the application of OVA Peptide (257-264).
Caption: MHC Class I presentation pathway for exogenous OVA Peptide (257-264).
Caption: Workflow for an in vivo cytotoxicity assay using OVA Peptide (257-264).
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. The following protocols are synthesized from common practices found in the literature.
Protocol 1: In Vivo CD8+ T Cell Cytotoxicity Assay
This protocol is designed to measure the antigen-specific killing function of CD8+ T cells directly in vivo.[13]
Materials:
-
Vaccinated and control C57BL/6 mice.
-
Naïve donor C57BL/6 mouse for splenocytes.
-
OVA Peptide (257-264) TFA (e.g., 1 µg/mL in RPMI).[13]
-
CFSE (Carboxyfluorescein succinimidyl ester) dye at high and low concentrations.
-
RPMI 1640 media, PBS, FBS.
-
Flow cytometer.
Methodology:
-
Preparation of Target Cells:
-
Prepare a single-cell suspension of splenocytes from a naïve C57BL/6 mouse.
-
Divide the splenocyte population into two equal parts.
-
Target Population: Pulse one part with OVA Peptide (257-264) (e.g., 1 µg/mL) at 37°C for 1 hour.[13]
-
Control Population: Incubate the other part under the same conditions without the peptide.[13]
-
-
CFSE Labeling:
-
Wash both cell populations to remove excess peptide.
-
Label the peptide-pulsed target population with a high concentration of CFSE (CFSEhigh).
-
Label the non-pulsed control population with a low concentration of CFSE (CFSElow).
-
-
Injection:
-
Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.
-
Inject the cell mixture intravenously (IV) into both vaccinated and control recipient mice.
-
-
Analysis:
-
After 4-6 hours, euthanize the recipient mice and harvest their spleens.[13]
-
Prepare single-cell suspensions from the harvested spleens.
-
Analyze the cell populations using flow cytometry, gating on the CFSE-positive cells.
-
Calculate the percentage of specific lysis by comparing the ratio of CFSEhigh to CFSElow cells in vaccinated versus control mice. A near-complete absence of the CFSEhigh peak in vaccinated mice indicates effective killing.[7]
-
Protocol 2: In Vitro T Cell Stimulation and ELISPOT Assay
This protocol quantifies the frequency of antigen-specific, IFN-γ releasing effector cells.[1]
Materials:
-
Splenocytes or Peripheral Blood Mononuclear Cells (PBMCs) from immunized mice.
-
OVA Peptide (257-264) TFA.
-
ELISPOT (Enzyme-Linked Immunospot) plate pre-coated with anti-IFN-γ antibody.
-
Detection antibody (e.g., biotinylated anti-IFN-γ).
-
Streptavidin-HRP and substrate.
-
Cell culture medium.
Methodology:
-
Cell Plating:
-
Add splenocytes or PBMCs from immunized mice to the wells of the pre-coated ELISPOT plate.
-
-
Stimulation:
-
Add OVA Peptide (257-264) to the appropriate wells to stimulate the cells. Include negative control (no peptide) and positive control (e.g., mitogen) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cytokine secretion (e.g., 18-24 hours).
-
-
Detection:
-
Wash the plates to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody, followed by incubation.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash again and add a substrate that forms an insoluble colored spot where IFN-γ was secreted.
-
-
Analysis:
-
Allow spots to develop, then wash and dry the plate.
-
Count the spots in each well using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
References
- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]
- 2. OVA (257-264) (H-2Kb) | 1 mg | EP01994_1 [peptides.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com.cn [genscript.com.cn]
- 6. Frontiers | Photochemical Internalization of Peptide Antigens Provides a Novel Strategy to Realize Therapeutic Cancer Vaccination [frontiersin.org]
- 7. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticles decorated with ovalbumin-derived epitopes: effect of shape and size on T-cell immune responses - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03027F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Mechanism of antigen presentation after hypertonic loading of soluble antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking OVA Peptide (257-264) TFA from Different Suppliers
For researchers in immunology, cancer research, and drug development, the quality of synthetic peptides is paramount to the reliability and reproducibility of experimental results. The OVA peptide (257-264), with the sequence SIINFEKL, is a critical tool for studying antigen presentation and T-cell activation. However, variability in purity, composition, and biological activity can exist between different suppliers. This guide provides a framework for objectively comparing OVA Peptide (257-264) TFA from various sources, complete with detailed experimental protocols and data presentation formats.
Key Quality Attributes for Comparison
When evaluating OVA peptide (257-264) TFA from different suppliers, it is crucial to assess several key quality attributes that can significantly impact experimental outcomes. These include:
-
Purity: The percentage of the target peptide in the final product, typically determined by High-Performance Liquid Chromatography (HPLC). Higher purity indicates fewer contaminating peptide fragments or other impurities.
-
Identity: Confirmation that the supplied peptide has the correct amino acid sequence and molecular weight, verified by Mass Spectrometry (MS).
-
TFA Content: The amount of residual trifluoroacetic acid (TFA), a counterion used in peptide synthesis and purification. High levels of TFA can be toxic to cells and interfere with biological assays.
-
Endotoxin Levels: The presence of endotoxins, which are bacterial lipopolysaccharides that can cause non-specific immune responses. Low endotoxin levels are critical for in vivo and in vitro immunological studies.
-
Biological Activity: The ability of the peptide to elicit a specific biological response, such as stimulating T-cell activation or binding to MHC class I molecules.
Comparative Data Summary
The following table provides a template for summarizing the quantitative data obtained from benchmarking experiments for OVA Peptide (257-264) TFA from three hypothetical suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptable Range |
| Purity (HPLC) | >99% | 96.5% | 98.8% | >95% |
| Identity (MS) | Correct | Correct | Correct | Correct |
| TFA Content | <1% | 5.2% | 2.5% | <1% |
| Endotoxin Level | <0.1 EU/mg | 1.5 EU/mg | 0.5 EU/mg | <0.5 EU/mg |
| Biological Activity (EC50 in T-cell activation) | 1.2 nM | 5.8 nM | 2.1 nM | 1-10 nM |
Experimental Protocols
Detailed methodologies for the key benchmarking experiments are provided below.
Purity and Identity Verification
a. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines the determination of peptide purity using reverse-phase HPLC.
-
Materials:
-
Lyophilized OVA peptide (257-264) TFA
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Prepare mobile phase A: 0.1% TFA in Milli-Q water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Reconstitute the peptide in Milli-Q water to a concentration of 1 mg/mL.
-
Inject 10 µL of the peptide solution onto the C18 column.
-
Run a linear gradient of 5% to 65% mobile phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detect the peptide elution at a wavelength of 214 nm.
-
Calculate purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
-
b. Mass Spectrometry (MS) for Identity Verification
This protocol confirms the molecular weight of the synthetic peptide.
-
Materials:
-
Lyophilized OVA peptide (257-264) TFA
-
Milli-Q water
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
-
Procedure:
-
Reconstitute the peptide in Milli-Q water to a concentration of 1 mg/mL.
-
Prepare the sample for the mass spectrometer according to the manufacturer's instructions.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight to the theoretical molecular weight of SIINFEKL (963.13 Da).
-
Trifluoroacetic Acid (TFA) Content Analysis
This protocol describes the quantification of residual TFA using ion chromatography.
-
Materials:
-
Lyophilized OVA peptide (257-264) TFA
-
Milli-Q water
-
Ion chromatograph with a suitable anion-exchange column
-
-
Procedure:
-
Reconstitute the peptide in Milli-Q water to a known concentration (e.g., 1 mg/mL).
-
Prepare TFA standards of known concentrations.
-
Inject the peptide sample and TFA standards into the ion chromatograph.
-
Elute with an appropriate buffer system as recommended by the column manufacturer.
-
Detect TFA using a conductivity detector.
-
Quantify the TFA content in the peptide sample by comparing its peak area to the standard curve.
-
Endotoxin Testing
The Limulus Amebocyte Lysate (LAL) assay is a sensitive method for detecting endotoxins.
-
Materials:
-
Lyophilized OVA peptide (257-264) TFA
-
LAL reagent kit (gel-clot, chromogenic, or turbidimetric)
-
Endotoxin-free water and labware
-
-
Procedure:
-
Reconstitute the peptide in endotoxin-free water to the desired concentration.
-
Perform the LAL assay according to the manufacturer's instructions.
-
Include positive and negative controls in the assay.
-
Quantify the endotoxin level in Endotoxin Units (EU) per mg of peptide.
-
Biological Activity: In Vitro T-Cell Activation Assay
This assay measures the ability of the OVA peptide to stimulate SIINFEKL-specific CD8+ T-cells.[1][2]
-
Materials:
-
Lyophilized OVA peptide (257-264) TFA
-
Splenocytes from OT-I mice (transgenic mice with T-cells specific for SIINFEKL)
-
Complete RPMI-1640 medium
-
Cell proliferation dye (e.g., CFSE) or IFN-γ ELISpot kit
-
-
Procedure:
-
Prepare a single-cell suspension of splenocytes from an OT-I mouse.
-
Label the splenocytes with a cell proliferation dye, if measuring proliferation.
-
Plate the splenocytes in a 96-well plate.
-
Prepare serial dilutions of the OVA peptide from each supplier in complete RPMI-1640 medium.
-
Add the peptide dilutions to the wells containing the splenocytes.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Measure T-cell proliferation by flow cytometry (dilution of proliferation dye) or IFN-γ secretion by ELISpot assay.
-
Determine the half-maximal effective concentration (EC50) for each peptide, which is the concentration that induces 50% of the maximal response.
-
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and signaling pathways are essential for understanding the benchmarking process.
Caption: A flowchart illustrating the key steps in the benchmarking process for OVA peptide from different suppliers.
Caption: A diagram showing the signaling pathway of T-cell activation initiated by the OVA peptide.
Conclusion
A systematic and rigorous benchmarking of OVA Peptide (257-264) TFA from different suppliers is essential for ensuring the validity of research findings. By evaluating key quality attributes such as purity, identity, TFA content, endotoxin levels, and biological activity, researchers can make informed decisions about the most suitable product for their specific experimental needs. The protocols and data presentation formats provided in this guide offer a comprehensive framework for conducting such a comparison, ultimately contributing to more robust and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal Procedures for OVA Peptide (257-264) TFA
Essential guidance for the safe handling and disposal of OVA Peptide (257-264) TFA in a laboratory setting, ensuring the safety of personnel and environmental compliance.
The proper disposal of OVA Peptide (257-264) TFA is a critical aspect of laboratory safety and environmental responsibility. Due to the presence of trifluoroacetic acid (TFA), a corrosive chemical, specific handling and disposal protocols must be followed. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, a thorough hazard assessment is crucial. Although the full toxicological properties of many synthetic peptides may not be extensively documented, they should be handled with care as potentially hazardous chemicals.[1][2] The primary concern for the disposal of OVA Peptide (257-264) TFA is the management of the trifluoroacetic acid component.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[2][4]
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.[2][4]
All handling, particularly of the lyophilized powder which can easily become airborne, should be conducted in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.[1][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for OVA Peptide (257-264) TFA waste depends on its form (solid or liquid) and must always align with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.[2] Never dispose of peptide waste down the drain unless explicitly permitted by your institution's EHS office for neutralized liquid waste.[1][5]
Waste Segregation:
Proper segregation of waste at the point of generation is critical.[1] Establish three primary waste streams for OVA Peptide (257-264) TFA disposal:
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1]
-
Liquid Waste: Unused or expired OVA Peptide (257-264) TFA solutions and contaminated buffers.[1]
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.[1]
Disposal of Solid Waste:
-
Collection: Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][2] High-density polyethylene (HDPE) containers are generally suitable.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and list the contaminant ("OVA Peptide (257-264) TFA").[2]
-
Storage and Disposal: Keep the container closed except when adding waste.[1] Store the sealed container in a designated hazardous waste accumulation area.[2] Contact your institution's EHS department for pickup and disposal through a licensed hazardous waste contractor.[2][4]
Disposal of Liquid Waste:
For small quantities of liquid waste, neutralization of the acidic TFA component is a recommended best practice before collection.
Experimental Protocol for Neutralization (for small quantities):
-
Preparation of Neutralizing Solution: Prepare a 1% sodium bicarbonate solution in water.[3]
-
Dissolution and Neutralization: In a chemical fume hood, carefully dissolve the OVA Peptide (257-264) TFA waste in a minimal amount of deionized water. Slowly add the 1% sodium bicarbonate solution to the peptide solution while stirring.[3]
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.[3]
-
Verification: Once the desired pH is reached, allow the solution to sit for a few minutes and re-check the pH to ensure it remains stable.[3]
Collection of Liquid Waste:
-
Container: Collect all liquid waste (neutralized or not) in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[1] Ensure the container is compatible with the solvents used.
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including "OVA Peptide (257-264) TFA" and any solvents or buffers.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area, preferably with secondary containment to prevent spills.[6] Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2]
Disposal of Sharps Waste:
All sharps contaminated with OVA Peptide (257-264) TFA must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Powder Spills: Gently cover the spill with absorbent paper to avoid raising dust. Wet the paper before cleaning it up. Place all cleanup materials in a closed container for disposal as hazardous waste.[1]
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable container for disposal.
After cleanup is complete, ventilate and wash the area thoroughly.[1]
Data Presentation
| Waste Type | Container Specification | Labeling Requirement | Disposal Route |
| Solid Waste | Leak-proof, dedicated container (e.g., HDPE) | "Hazardous Waste," "OVA Peptide (257-264) TFA" | Institutional EHS / Licensed Contractor |
| Liquid Waste | Leak-proof, chemically resistant container | "Hazardous Waste," list all chemical constituents | Institutional EHS / Licensed Contractor |
| Sharps Waste | Puncture-resistant, leak-proof sharps container | Biohazard/Sharps Symbol, "OVA Peptide (257-264) TFA" | Institutional EHS / Licensed Contractor |
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of OVA Peptide (257-264) TFA waste.
References
Personal protective equipment for handling OVA Peptide(257-264) TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with OVA Peptide (257-264) TFA. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. While the peptide itself has not been thoroughly investigated for its toxicological properties, the presence of trifluoroacetic acid (TFA) as a salt necessitates careful handling due to its corrosive nature.[1][2][3]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary method of protection against potential hazards when handling OVA Peptide (257-264) TFA.[4] A risk assessment should be conducted for specific experimental procedures to determine if additional protection is required.[4]
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Eye & Face Protection | Safety glasses with side-shields (marked with "Z87").[4] | Full-face shield or safety goggles for splash hazards.[4] |
| Hand Protection | Disposable nitrile or latex gloves.[5] | Double gloving is recommended for enhanced protection.[4] |
| Body Protection | Laboratory coat.[5] | Chemical-resistant or disposable coveralls.[4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[4] Handle in a certified chemical fume hood.[1] | An N95 respirator or higher is recommended if there is a risk of aerosolization or when handling larger quantities of powdered peptide.[4] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for both user safety and maintaining the integrity of the peptide.[5]
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure the designated area, preferably a certified chemical fume hood, is clean and uncluttered.[1][5] Gather all necessary sterile materials.
-
Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[5]
-
Weighing: When weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[5]
-
Reconstitution: To prepare a solution, slowly add the desired solvent to the vial containing the peptide.[5] Cap the container securely before mixing. OVA Peptide (257-264) can be reconstituted in water.[6]
-
Experimentation: Perform all experimental work within the chemical fume hood to minimize inhalation exposure.[1]
-
Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.[5] Dispose of all contaminated materials according to the disposal plan.
Storage:
-
Lyophilized Powder: Store the peptide in a tightly sealed container in a cool, dry place at -20°C.[6][7]
-
In Solution: For reconstituted peptide, it is best to create aliquots to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or below.[5][6]
Disposal Plan
The primary concern for the disposal of OVA Peptide (257-264) TFA is the management of the trifluoroacetic acid component.[1] All waste must be handled in accordance with institutional and local regulations for chemical waste.
Experimental Protocol for Neutralization:
For liquid waste containing the peptide, it is best practice to neutralize the acidic TFA component before disposal.[1]
-
Prepare Neutralizing Solution: Prepare a 1% sodium bicarbonate solution in water.[1]
-
Dissolution and Neutralization: If the peptide is in solid form, dissolve it in a minimal amount of deionized water. Slowly add the 1% sodium bicarbonate solution dropwise while stirring.[1]
-
Monitor pH: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the bicarbonate solution until the pH is between 6.0 and 8.0.[1]
-
Verification: Once the desired pH is reached, let the solution stand for a few minutes and re-check the pH to ensure it remains stable.[1]
Step-by-Step Disposal Procedure:
-
Liquid Waste: Once neutralized, the aqueous solution may typically be disposed of down the drain with copious amounts of water, provided this is in compliance with your institution's and local regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[1] For larger quantities, the neutralized solution should be collected in a designated hazardous waste container.[1]
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled chemical waste container.[5]
-
Container Sealing: Securely seal all waste containers to prevent any leakage.[5]
Emergency First Aid Procedures
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[7] Seek medical attention.[7]
-
Skin Contact: In case of skin contact, wash with plenty of water.[7] Remove contaminated clothing.[3] If adverse effects occur, seek medical attention.[3]
-
Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids apart.[2][7] Seek immediate medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth with water.[7] Seek immediate medical attention.[3]
Caption: A step-by-step workflow for the safe handling of OVA Peptide (257-264) TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. microcollections.de [microcollections.de]
- 7. peptide.co.jp [peptide.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
